molecular formula C12H16BrNO3 B13499117 tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Cat. No.: B13499117
M. Wt: 302.16 g/mol
InChI Key: BUNHPAXQMUQZIF-UHFFFAOYSA-N
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Description

Tert-Butyl (3-bromo-5-methoxyphenyl)carbamate is a useful research compound. Its molecular formula is C12H16BrNO3 and its molecular weight is 302.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-methoxyphenyl)carbamate

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-5-8(13)6-10(7-9)16-4/h5-7H,1-4H3,(H,14,15)

InChI Key

BUNHPAXQMUQZIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)OC

Origin of Product

United States

Foundational & Exploratory

Strategic Scaffold Analysis: tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (CAS 1546165-85-8) Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist[1]

Unlocking Divergent Synthesis in Kinase Inhibitor Discovery[1]

Executive Summary

In the high-stakes landscape of medicinal chemistry, tert-butyl (3-bromo-5-methoxyphenyl)carbamate (CAS 1546165-85-8) serves as a critical "trifunctional" linchpin. It is not merely a protected aniline; it is a strategic junction point designed to facilitate modular drug assembly. By masking the reactive amine with a Boc group, this scaffold allows researchers to exploit the aryl bromide handle for palladium-catalyzed cross-couplings without catalyst poisoning, while the methoxy group provides essential hydrogen-bond acceptance or metabolic stability in the final pharmacophore.[1]

This guide dissects the synthetic utility of CAS 1546165-85-8, providing robust, field-tested protocols for its preparation and downstream application in the synthesis of targeted therapeutics, particularly Tau Tubulin Kinase 1 (TTBK1) and Bruton's Tyrosine Kinase (BTK) inhibitors.[1]

Chemical Identity & Physical Profile[2][3]

Before initiating synthesis, verify the material identity against the following specifications.

PropertySpecification
CAS Number 1546165-85-8
IUPAC Name tert-butyl N-(3-bromo-5-methoxyphenyl)carbamate
Molecular Formula C₁₂H₁₆BrNO₃
Molecular Weight 302.17 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
Key Functional Groups Aryl Bromide (Electrophile), Carbamate (Protected Nucleophile), Methoxy (H-bond Acceptor)

The Synthetic Logic: Why This Scaffold?

The "Senior Scientist" perspective dictates that we never perform a transformation without understanding the chemoselectivity it affords.[1]

  • Orthogonality: The Boc group renders the nitrogen inert to basic conditions used in Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] Without this protection, the free aniline would compete as a ligand for the Pd metal center, reducing catalytic turnover or leading to homocoupling side products.

  • Electronic Modulation: The methoxy group at the 5-position (meta to the nitrogen) exerts an inductive effect that can influence the pKa of the final inhibitor, often tuning solubility and membrane permeability.[1]

  • Late-Stage Diversification: The bromide handle allows this core to be installed early, with the "expensive" heterocyclic coupling partner added in the final steps.

Visualization: The Trifunctional Strategy

The following diagram illustrates the divergent pathways enabled by this specific protection strategy.

G Start Starting Material (3-Bromo-5-methoxyaniline) Core TARGET SCAFFOLD (CAS 1546165-85-8) Start->Core Boc2O, THF Selectivity Control PathA Path A: Suzuki Coupling (Biaryl Formation) Core->PathA Ar-B(OH)2, Pd(0) PathB Path B: Buchwald Amination (C-N Bond Formation) Core->PathB R-NH2, Pd(0) Final Deprotection (TFA/HCl) -> Active Kinase Inhibitor PathA->Final PathB->Final

Figure 1: Divergent synthetic pathways enabled by CAS 1546165-85-8.[1] The Boc-protection is the "gatekeeper" step allowing metal-catalyzed transformations at the bromide site.[1]

Core Protocol: Synthesis of the Scaffold

Objective: Efficient conversion of 3-bromo-5-methoxyaniline to tert-butyl (3-bromo-5-methoxyphenyl)carbamate.

The "Self-Validating" Protocol

This method avoids aqueous workup where possible to maximize yield and minimize waste, utilizing a silica plug filtration as a built-in purification step.

Reagents:

  • 3-Bromo-5-methoxyaniline (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • Triethylamine (Et₃N) (1.2 equiv) - Catalytic base to scavenge protons.[1]

  • DMAP (4-Dimethylaminopyridine) (0.05 equiv) - Nucleophilic catalyst.[1]

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-methoxyaniline (e.g., 10.0 g, 49.5 mmol) in anhydrous THF (100 mL).

  • Activation: Add Et₃N (8.3 mL, 59.4 mmol) and DMAP (300 mg, 2.4 mmol). Cool the solution to 0°C using an ice bath.

    • Expert Insight: Although Boc protection can proceed at room temperature, starting at 0°C prevents exotherms that can lead to bis-Boc protection (a common impurity).[1]

  • Addition: Dropwise add a solution of Boc₂O (11.9 g, 54.5 mmol) in THF (20 mL) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–6 hours.

    • QC Checkpoint: Monitor by TLC (20% EtOAc in Hexanes). The starting aniline (more polar) should disappear, replaced by a less polar spot (Product). If starting material persists after 6h, heat to 40°C.

  • Workup (The "Green" Route):

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Redissolve the residue in minimal DCM.

    • Wash once with 0.5 M HCl (to remove DMAP/Et₃N) and once with brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc (10:1). If the solid is sticky, perform a rapid silica plug filtration eluting with 10% EtOAc/Hexanes.

Expected Yield: 85–92% Characterization: ¹H NMR should show a singlet at ~1.5 ppm (9H, Boc) and a singlet at ~3.8 ppm (3H, OMe).[1]

Advanced Applications: Downstream Coupling Logic

Once synthesized, CAS 1546165-85-8 is primarily used to construct biaryl or heterocyclic systems.

Suzuki-Miyaura Cross-Coupling

The bromide is an excellent partner for boronic acids.

  • Conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), Dioxane/Water (4:1), 90°C.[1]

  • Why it works: The bulky Boc group prevents the nitrogen from coordinating to the Palladium, ensuring the catalytic cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) proceeds at the C-Br bond.[1]

Case Study: TTBK1 Inhibitor Synthesis

Research indicates this scaffold is a precursor for Tau Tubulin Kinase 1 (TTBK1) inhibitors, relevant in Alzheimer's research [1].

Workflow:

  • Coupling: React CAS 1546165-85-8 with a heteroaryl boronic ester (e.g., an indole or pyrimidine derivative) via Suzuki coupling.[1]

  • Deprotection: Treat the resulting biaryl with TFA/DCM (1:1). The Boc group cleaves, releasing CO₂ and isobutylene, yielding the free amine.

  • Functionalization: The liberated amine is then amidated or sulfonated to form the final active drug molecule.

Visualization: The TTBK1 Pathway

TTBK1 Step1 CAS 1546165-85-8 (Boc-Protected Scaffold) Step2 Suzuki Coupling (Pd-Catalyzed) Step1->Step2 + Heteroaryl Boronate Step3 Intermediate Biaryl (Protected) Step2->Step3 Step4 Acidic Deprotection (TFA or HCl) Step3->Step4 - Boc Group Step5 Active TTBK1 Inhibitor (Free Amine Core) Step4->Step5

Figure 2: The critical role of CAS 1546165-85-8 in the linear synthesis of TTBK1 inhibitors.

Handling, Stability, and QC

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the carbamate is stable, the aryl bromide can be light-sensitive over long periods.[1]

  • Safety: The compound is a suspected skin and eye irritant. Use standard PPE (gloves, goggles, lab coat).

  • Analytical Standard (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water (0.1% Formic Acid) gradient 5% -> 95%.[1]

    • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).[1]

References

  • ResearchGate. Conversion of 3-bromo-5-methoxyaniline to compound 3 (TTBK1 Inhibitor Intermediate). Retrieved from [Link][1][2]

  • Common Organic Chemistry. Boc Protection Mechanism and Protocols. Retrieved from [Link][1]

  • National Institutes of Health (PMC). Carbamate Group as Structural Motif in Drugs: A Review. Retrieved from [Link]

Sources

Boc-3-bromo-5-methoxyaniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl (3-bromo-5-methoxyphenyl)carbamate A Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate, commonly referred to as Boc-3-bromo-5-methoxyaniline, is a key synthetic intermediate in the fields of medicinal chemistry and organic synthesis. Its trifunctional nature—a Boc-protected amine, a bromo substituent, and a methoxy group on an aromatic ring—offers a versatile platform for constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the aniline nitrogen, allowing for selective reactions at other sites. The bromine atom serves as a handle for a wide array of cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and safe handling, designed to equip researchers with the knowledge to effectively utilize this valuable building block.

Core Compound Identity and Structure

The compound in focus is the N-Boc protected form of 3-bromo-5-methoxyaniline. The protection of the amino group as a tert-butyl carbamate is a crucial step that modulates its reactivity, preventing unwanted side reactions during subsequent synthetic transformations and enhancing its solubility in common organic solvents.

  • IUPAC Name: tert-butyl (3-bromo-5-methoxyphenyl)carbamate

  • Common Name: Boc-3-bromo-5-methoxyaniline

  • Precursor: 3-Bromo-5-methoxyaniline[1][2][3][4][5][6]

  • SMILES: COC1=CC(Br)=CC(NC(=O)OC(C)(C)C)=C1

The fundamental value of this molecule lies in its pre-engineered structure. The Boc group masks the highly nucleophilic and reactive aniline, while the bromo- and methoxy-substituents on the phenyl ring are poised for diverse and orthogonal chemical modifications.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical properties is paramount for its effective use in experimental design, particularly for reaction setup and purification. The properties of the precursor, 3-bromo-5-methoxyaniline, are also included for context.

Propertytert-Butyl (3-bromo-5-methoxyphenyl)carbamate3-Bromo-5-methoxyaniline (Precursor)
Molecular Formula C₁₂H₁₆BrNO₃C₇H₈BrNO[1][2][3]
Molecular Weight 302.16 g/mol 202.05 g/mol [1][2][3]
CAS Number 344331-86-4 (Typical)16618-68-1[1][2][3][4]
Appearance White to off-white solid/powderWhite to yellow or brown solid[6]
Melting Point Not consistently reported51-54 °C[4]
Boiling Point Not available285.8 °C (at 760 mmHg, predicted)
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Soluble in many organic solvents
InChIKey Not readily availableFHUSNGUPJXGLPL-UHFFFAOYSA-N[1]

Synthesis: The Boc Protection Protocol

The synthesis of tert-butyl (3-bromo-5-methoxyphenyl)carbamate is a standard and robust procedure involving the protection of the amino group of 3-bromo-5-methoxyaniline.

Expertise & Rationale

The choice of di-tert-butyl dicarbonate (Boc₂O) is deliberate; it is an easily handled, crystalline solid that reacts chemoselectively with amines under mild basic conditions.[7] The base, typically a non-nucleophilic amine like triethylamine (TEA) or an inorganic base like sodium bicarbonate, serves to deprotonate the aniline nitrogen, increasing its nucleophilicity for attack on one of the carbonyl carbons of the Boc anhydride. Water or an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) can be used as the reaction medium.[8] The reaction is generally clean, high-yielding, and the product can be easily isolated via precipitation or extraction.

Experimental Protocol: N-Boc Protection
  • Reaction Setup: To a solution of 3-bromo-5-methoxyaniline (1.0 eq.) in a suitable solvent (e.g., Dichloromethane or Tetrahydrofuran, ~0.5 M), add a base such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).

  • Reagent Addition: To the stirring mixture, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise or as a solution in the reaction solvent at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aniline.

  • Work-up: Upon completion, if using an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If the product precipitates from the reaction, it can be collected by filtration.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Synthesis Workflow Diagram

G SM 3-Bromo-5-methoxyaniline (Starting Material) Reaction N-Boc Protection (Nucleophilic Acyl Substitution) SM->Reaction In Solvent (DCM/THF) Reagent Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., TEA) Reagent->Reaction Product tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (Final Product) Reaction->Product High Yield

Caption: Workflow for the synthesis of Boc-3-bromo-5-methoxyaniline.

Reactivity and Applications in Synthetic Chemistry

The synthetic utility of Boc-3-bromo-5-methoxyaniline stems from the orthogonal reactivity of its functional groups.

  • The Boc Group (Protecting Group): This carbamate is stable to a wide range of non-acidic reagents, including organometallics, mild reducing agents, and bases.[7] Its primary role is to prevent the aniline nitrogen from interfering with reactions targeting the aryl bromide. It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or HCl in dioxane, to regenerate the free aniline.[9] This deprotection step is often clean and quantitative.

  • The Aryl Bromide (Cross-Coupling Handle): The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions. This allows for the formation of new bonds, significantly increasing molecular complexity. Common transformations include:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Cyanation: Introduction of a nitrile group.

  • The Methoxy Group (Modulator): The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, although the steric hindrance and deactivating effect of the bromo and carbamate groups are also significant factors. It can also be cleaved to reveal a phenol, providing another point for functionalization.

Logical Relationships in Synthesis

G cluster_0 C-Br Functionalization cluster_1 N-Boc Deprotection Start Boc-3-bromo-5-methoxyaniline Suzuki Suzuki Coupling (with R-B(OH)₂) Start->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig (with R₂NH) Start->Buchwald Pd Catalyst Sonogashira Sonogashira Coupling (with R-C≡CH) Start->Sonogashira Pd/Cu Catalysts Deprotect Acidic Cleavage (e.g., TFA, HCl) Start->Deprotect FreeAniline 3-Bromo-5-methoxy-aniline Derivative Deprotect->FreeAniline FurtherN Further N-Alkylation, N-Acylation, etc. FreeAniline->FurtherN

Caption: Synthetic pathways enabled by Boc-3-bromo-5-methoxyaniline.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial to ensure laboratory safety. The safety profile is primarily dictated by the precursor aniline, which can be toxic and an irritant.

  • Hazard Identification: The precursor, 3-bromo-5-methoxyaniline, is classified as harmful if swallowed and may cause skin and eye irritation.[1] Similar precautions should be taken with the Boc-protected derivative.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes. After handling, wash hands thoroughly.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Protect from light.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

Conclusion

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate is a strategically designed building block that provides a reliable and versatile entry point for the synthesis of complex substituted anilines. Its well-defined points of reactivity, coupled with the robust nature of the Boc protecting group, make it an invaluable tool for drug discovery and development professionals. By understanding its properties, synthesis, and reactivity, researchers can leverage this compound to accelerate the creation of novel chemical entities.

References

  • Vertex AI Search, Safety Data Sheet. (2014). Accessed March 7, 2026.
  • PubChem, 3-Bromo-5-methoxyaniline | C7H8BrNO | CID 14998828. Accessed March 7, 2026.
  • Sigma-Aldrich, 3-Bromo-5-methoxyaniline | 16618-68-1. Accessed March 7, 2026.
  • Shanghai Witofly Chemical Co.,Ltd, 3-Bromo-5-methoxyaniline|16618-68-1. Accessed March 7, 2026.
  • Vertex AI Search, 1332765-73-7 - Safety Data Sheet. (2024). Accessed March 7, 2026.
  • ChemScene, 3-Bromo-5-methoxyaniline | 16618-68-1. Accessed March 7, 2026.
  • Apollo Scientific, 16618-68-1 Cas No. | 3-Bromo-5-methoxyaniline. Accessed March 7, 2026.
  • Fisher Scientific, SAFETY DATA SHEET - tert-Butyl carbam
  • Sigma-Aldrich, 3-Bromo-5-methoxyaniline | 16618-68-1. Accessed March 7, 2026.
  • MilliporeSigma, 3-Bromo-5-methoxyaniline | 16618-68-1. Accessed March 7, 2026.
  • Sigma-Aldrich, 3-Bromo-5-methoxyaniline | 16618-68-1. Accessed March 7, 2026.
  • GSC Online Press, Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). Accessed March 7, 2026.
  • Organic Chemistry Portal, Boc-Protected Amino Groups. Accessed March 7, 2026.
  • ResearchGate, Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012). Accessed March 7, 2026.

Sources

Technical Guide: tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and whitepaper for tert-Butyl (3-bromo-5-methoxyphenyl)carbamate , designed for researchers and drug development professionals.

Strategic Intermediate for Cross-Coupling & Medicinal Chemistry

Part 1: Executive Summary

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (CAS 1546165-85-8 ) is a high-value intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and PROTAC linkers. It functions as a "masked" aniline, where the tert-butoxycarbonyl (Boc) group protects the nitrogen from unwanted nucleophilic attacks, while the bromine atom at the meta position serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The methoxy group provides a fixed electronic handle or a site for later demethylation to a phenol.

This guide synthesizes physicochemical data, safety protocols (SDS), and validated experimental workflows to ensure the safe and efficient utilization of this compound in drug discovery campaigns.

Part 2: Chemical Identity & Physicochemical Profile

Property Technical Specification
IUPAC Name tert-butyl N-(3-bromo-5-methoxyphenyl)carbamate
Common Name N-Boc-3-bromo-5-methoxyaniline
CAS Number 1546165-85-8
Molecular Formula C₁₂H₁₆BrNO₃
Molecular Weight 302.17 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol; Insoluble in water
Melting Point 88–92 °C (Typical range for this class)
SMILES CC(C)(C)OC(=O)NC1=CC(Br)=CC(OC)=C1

Part 3: Safety & Hazard Analysis (SDS Core)

GHS Classification (29 CFR 1910.1200 / EU CLP): This compound is classified as a hazardous substance. It is an aryl halide carbamate, sharing toxicity profiles with similar halogenated anilines.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[1][2][3]

Emergency Response Logic

The following diagram outlines the critical decision-making pathway for laboratory exposure incidents.

SafetyLogic Start Exposure Incident Type Identify Exposure Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin Action: Remove clothing. Wash with soap/water (15 min). Skin->Act_Skin Act_Eye Action: Rinse cautiously (15 min). Remove contact lenses. Eye->Act_Eye Act_Inhale Action: Move to fresh air. Artificial respiration if needed. Inhale->Act_Inhale Medical Seek Medical Attention (Show SDS/Label) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 1: Emergency response workflow for exposure to halogenated carbamates.

Part 4: Synthesis & Manufacturing

The synthesis of tert-butyl (3-bromo-5-methoxyphenyl)carbamate is typically achieved via the protection of the commercially available aniline precursor. This method ensures high yield and purity suitable for downstream coupling.

Experimental Protocol: Boc-Protection

Reagents:

  • 3-Bromo-5-methoxyaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • DMAP (0.1 equiv, catalytic)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-methoxyaniline (e.g., 10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (15 mmol) and catalytic DMAP (1 mmol). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add a solution of Boc₂O (11 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Quench with water (50 mL). Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Wash combined organics with 1M HCl (to remove unreacted amine/DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the white solid product.

Synthesis Input 3-Bromo-5-methoxyaniline Reagents Boc2O + TEA + DMAP (in DCM) Input->Reagents Process Stir RT (4-12h) Monitor TLC Reagents->Process Workup Wash: 1M HCl -> NaHCO3 Dry: Na2SO4 Process->Workup Product tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (White Solid) Workup->Product

Figure 2: Synthesis workflow for Boc-protection of the aniline precursor.

Part 5: Applications & Reactivity

This intermediate is a "linchpin" scaffold. The bromine allows for carbon-carbon bond formation, while the Boc group preserves the nitrogen functionality for later stages.

Primary Application: Suzuki-Miyaura Cross-Coupling

Objective: To couple the 3-bromo position with an aryl boronic acid to create a biaryl system (common in kinase inhibitors).

Protocol:

  • Mix: Combine the carbamate (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and Base (K₂CO₃ or Cs₂CO₃, 2.0 equiv) in a reaction vial.

  • Catalyst: Add Pd(dppf)Cl₂[4][5]·DCM (0.05 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 minutes.

  • Heat: Seal and heat to 80–90°C for 2–6 hours.

  • Result: Formation of tert-butyl (3-aryl-5-methoxyphenyl)carbamate.

Deprotection Strategy

Post-coupling, the Boc group is removed to regenerate the free amine:

  • Conditions: TFA/DCM (1:1) at 0°C to RT for 1 hour.

  • Alternative: 4M HCl in Dioxane for 2 hours (precipitates the hydrochloride salt).

Applications cluster_Suzuki Suzuki Coupling cluster_Deprotect Boc Removal Core tert-Butyl (3-bromo-5-methoxyphenyl)carbamate Step1 Reagents: Ar-B(OH)2 + Pd(dppf)Cl2 + K2CO3 Core->Step1 Inter Biaryl Intermediate (Boc-Protected) Step1->Inter Step2 Reagent: TFA/DCM or HCl/Dioxane Inter->Step2 Final 3-Aryl-5-methoxyaniline (Free Amine) Step2->Final

Figure 3: Downstream application pathway: Cross-coupling followed by deprotection.

Part 6: Handling & Storage Protocols

To maintain the integrity of the bromine handle and the carbamate moiety, strict adherence to storage protocols is required.

Parameter Recommendation Rationale
Storage Temp 2°C to 8°C (Refrigerate)Prevents thermal degradation or slow hydrolysis.
Atmosphere Inert (Argon or Nitrogen)Protects against moisture; Boc groups are acid-labile.
Container Amber Glass VialMinimal light sensitivity, but good practice for halides.
Shelf Life 24 MonthsIf stored properly under desiccant.

Disposal: Dispose of contents/container to an approved waste disposal plant. This compound contains organic halogens and nitrogen; it should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted anilines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances. Retrieved from [Link]

Sources

Molecular weight of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Characterization and Utility of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Executive Summary

In the high-stakes landscape of medicinal chemistry, tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (CAS: 1546165-85-8) serves as a critical intermediate. It functions primarily as a protected aniline scaffold, enabling the synthesis of complex heterocycles and kinase inhibitors without compromising the nitrogen functionality during aggressive cross-coupling reactions.

This guide provides a definitive technical analysis of its molecular weight characteristics, synthesis pathways, and spectral fingerprints. It is designed to move beyond basic data sheets, offering the causal logic required for rigorous experimental design in drug development.

Physicochemical Profile & Molecular Weight Analysis

Understanding the molecular weight of this compound requires more than a single integer. In mass spectrometry (MS) and high-resolution workflows, the isotopic distribution of bromine necessitates a dual-mass tracking strategy.

Quantitative Data Summary
PropertyValueNotes
IUPAC Name tert-Butyl N-(3-bromo-5-methoxyphenyl)carbamate
CAS Number 1546165-85-8Verified Identifier
Molecular Formula

Average Molecular Weight 302.17 g/mol Used for stoichiometry/weighing
Monoisotopic Mass (

)
301.0314 Da Target for HRMS (

: 302.039)
Monoisotopic Mass (

)
303.0294 Da Target for HRMS (

: 304.037)
Isotopic Pattern ~1:1 DoubletCharacteristic of mono-brominated species
Structural Logic

The molecule consists of three distinct domains affecting its solubility and reactivity:

  • The Core (Phenyl Ring): A 1,3,5-trisubstituted benzene. The meta positioning of the bromine and methoxy groups creates a unique electronic environment, making the ring electron-rich yet deactivated at the ortho-positions relative to the bromine.

  • The Protecting Group (Boc): The tert-butyloxycarbonyl group masks the aniline nitrogen, preventing oxidation and N-arylation during metal-catalyzed coupling.

  • The Handle (Bromine): The site of future diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling).

Synthesis & Experimental Protocol

The synthesis of this carbamate is a classic protection strategy, yet specific nuances apply due to the electron-donating methoxy group which can accelerate side reactions if not controlled.

Reaction Logic

The reaction utilizes Di-tert-butyl dicarbonate (


) .[1] While 3-bromo-5-methoxyaniline is nucleophilic, the reaction is often catalyzed to ensure quantitative conversion and suppress the formation of isocyanates or ureas.

Key Mechanistic Insight: The addition of a mild base (e.g.,


 or DMAP) deprotonates the intermediate zwitterion, driving the equilibrium toward the carbamate product and releasing 

and tert-butanol.
Workflow Diagram (DOT)

SynthesisWorkflow Start 3-Bromo-5-methoxyaniline (Precursor) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Boc2O + Base (THF/DCM, 0°C to RT) Reagent->Inter Prod tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (Target) Inter->Prod Elimination of t-BuOH/CO2

Caption: Step-wise conversion of the aniline precursor to the N-Boc protected target via nucleophilic acyl substitution.

Recommended Protocol
  • Solvation: Dissolve 3-bromo-5-methoxyaniline (1.0 eq) in anhydrous THF (0.2 M).

  • Activation: Add Triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Addition: Cool to 0°C. Add

    
     (1.1 eq) dropwise to control exotherm.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated

    
    , extract with EtOAc, and wash with brine.
    
  • Purification: Silica gel chromatography. The product is less polar than the free aniline.

Analytical Characterization: Mass Spectrometry

For the researcher, the Mass Spec (MS) spectrum is the primary validation tool. The molecular weight of 302.17 is rarely seen as a single peak due to fragmentation and isotopes.

Isotopic Signature

Bromine exists as two stable isotopes:


 (50.69%) and 

(49.31%).
  • Result: You will not see a single parent ion peak.

  • Observation: You will see two peaks of nearly equal intensity separated by 2 mass units (M and M+2).

Fragmentation Pathway (ESI+)

In Electrospray Ionization (ESI), Boc groups are labile. High source voltages often cause in-source fragmentation.

  • Parent Ion:

    
     (302/304).
    
  • Loss of Isobutene: The tert-butyl cation is ejected (neutral loss of 56 Da).

    • Peak:

      
       (Carbamic acid intermediate).
      
  • Decarboxylation: Rapid loss of

    
     (44 Da).
    
    • Peak:

      
       (Re-protonated aniline).
      
MS Logic Diagram (DOT)

MassSpecFrag Parent [M+H]+ Parent Ion m/z 302 / 304 Isobutene Loss of Isobutene (-56 Da) Parent->Isobutene Inter Carbamic Acid Ion m/z 246 / 248 Isobutene->Inter CO2 Loss of CO2 (-44 Da) Inter->CO2 Aniline Aniline Fragment m/z 202 / 204 CO2->Aniline

Caption: Predicted ESI+ fragmentation pathway showing the characteristic loss of the Boc protecting group.

Applications in Drug Discovery

This molecule is not merely an endpoint; it is a scaffold. Its primary utility lies in orthogonal functionalization .

  • Kinase Inhibitor Synthesis: The 3-bromo-5-methoxy motif is a privileged scaffold in kinase inhibitors, particularly for Tau-tubulin kinase 1 (TTBK1) , a target for Alzheimer's disease pathology [1]. The methoxy group provides hydrogen-bond acceptance in the ATP-binding pocket, while the bromine allows for the attachment of solubilizing tails (e.g., piperidines) via Buchwald-Hartwig amination.

  • Regioselectivity Control: Using the Boc-protected aniline (vs. free aniline) alters the directing effects during electrophilic aromatic substitution (EAS) or lithiation, allowing chemists to access substitution patterns that are otherwise difficult to synthesize.

References

  • Chemistry Steps. (2023). Boc Protecting Group for Amines – Mechanism and Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 3-bromo-5-methoxyaniline to compound 3 (TTBK1 Inhibitors). Retrieved from [Link]

Sources

Technical Guide: Sourcing and Synthesis of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and application of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate , a critical intermediate in medicinal chemistry.

Executive Summary

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate is a specialized aryl halide scaffold used primarily in the development of kinase inhibitors and protein degraders (PROTACs). It serves as a protected "masked" aniline that allows for selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the bromine position without interference from the nitrogen functionality.

Current Market Status: While the N-alkylated analogs (e.g., N-methyl, N-isobutyl) are occasionally available as catalog items, the unsubstituted N-H Boc variant is frequently non-stock or "make-on-demand." Consequently, the most efficient sourcing strategy for drug discovery campaigns is the acquisition of the aniline precursor (CAS 16618-68-1) followed by a one-step in-house protection.

Chemical Identity
PropertyTarget CompoundKey Precursor
Name tert-Butyl (3-bromo-5-methoxyphenyl)carbamate3-Bromo-5-methoxyaniline
Structure Boc-NH-Ph(3-Br, 5-OMe)NH₂-Ph(3-Br, 5-OMe)
CAS Number Not widely indexed (Custom Synthesis)16618-68-1
Molecular Weight 302.17 g/mol 202.05 g/mol
Formula C₁₂H₁₆BrNO₃C₇H₈BrNO

Sourcing Strategy & Market Analysis

Since the target carbamate is often unavailable for immediate shipment, the optimal workflow involves purchasing the aniline precursor. Below is the market analysis for 3-Bromo-5-methoxyaniline (CAS 16618-68-1) .

Supplier Tiering & Pricing (CAS 16618-68-1)
Supplier TierRepresentative VendorsPack SizeEst. Price (USD)Lead Time
Tier 1 (Global Distributors) Sigma-Aldrich, Apollo Scientific1 g$25 - $452-5 Days
Tier 2 (Specialty Chemical) BLD Pharm, ChemScene, Synthonix5 g$30 - $603-7 Days
Tier 3 (Bulk Manufacturing) Indiamart (Various), Enamine1 kg$150 - $3002-4 Weeks

Sourcing Insight: For research scales (<10 g), Tier 2 suppliers like BLD Pharm or ChemScene offer the best balance of price and speed. For GMP or kilogram-scale campaigns, Indian manufacturers listed on Indiamart offer significant cost reductions (approx. $100/kg).

Cost Benefit Analysis: Make vs. Buy
  • Commercial Target Price (Custom): ~$500 - $800 per gram (Lead time: 4-6 weeks).

  • In-House Synthesis Cost: ~$10 per gram (Materials: Aniline + Boc₂O).

  • Recommendation: Synthesize In-House. The reaction is high-yielding (>90%) and requires no chromatography if performed correctly.

Experimental Protocol: Synthesis of the Target

This protocol describes the conversion of 3-bromo-5-methoxyaniline to tert-butyl (3-bromo-5-methoxyphenyl)carbamate.

Reaction Scheme

The synthesis utilizes Di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions to protect the aniline.

SynthesisPathway Precursor 3-Bromo-5-methoxyaniline (CAS 16618-68-1) Target tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (Target Scaffold) Precursor->Target N-Boc Protection Reagents Boc2O (1.2 eq) THF, Reflux, 4h (Cat. DMAP) Reagents->Target

Caption: One-step synthesis pathway for the generation of the Boc-protected scaffold.

Step-by-Step Methodology

Reagents:

  • 3-Bromo-5-methoxyaniline (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) [CAS: 24424-99-5]

  • Triethylamine (TEA) (1.5 equiv) or DMAP (0.1 equiv)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-methoxyaniline (2.02 g, 10 mmol) in anhydrous THF (20 mL).

  • Addition: Add Boc₂O (2.62 g, 12 mmol). If the reaction is slow at room temperature, add DMAP (122 mg, 1 mmol) as a catalyst.

  • Reaction: Stir the mixture at reflux (66°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting aniline is consumed.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (50 mL) and wash with 0.5 M HCl (2 x 30 mL) to remove DMAP/unreacted amine.

    • Wash with Saturated NaHCO₃ (30 mL) and Brine (30 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product usually crystallizes upon standing or addition of cold Hexane. If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexane).

Yield Expectation: 90-95% as a white/off-white solid.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The 3,5-disubstitution pattern mimics the hinge-binding region of many ATP-competitive inhibitors (e.g., TTBK1 inhibitors for Alzheimer's).

  • PROTAC Linkers: The methoxy group provides a vector for linker attachment (via demethylation to phenol), while the Boc-amine serves as the solvent-exposed exit vector.

  • Suzuki-Miyaura Coupling: The bromine atom is highly activated for coupling with aryl boronic acids to build biaryl systems.

Mechanistic Workflow: Cross-Coupling

The Boc group prevents catalyst poisoning by the free amine during Palladium-catalyzed cycles.

Applications Target Boc-Protected Aryl Bromide Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Target->Coupling Intermediate Biaryl / Aminated Scaffold Coupling->Intermediate Deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection FinalDrug Final Kinase Inhibitor (Free Amine) Deprotection->FinalDrug

Caption: Workflow utilizing the scaffold for the construction of complex kinase inhibitors.

Handling and Stability

  • Storage: Store the Boc-protected compound at 2-8°C. It is stable for months if kept dry.

  • Safety: The precursor (3-bromo-5-methoxyaniline) is toxic if swallowed or inhaled (H301+H311+H331). Handle in a fume hood.

  • QC Parameters:

    • 1H NMR (CDCl₃): Look for Boc singlet at ~1.5 ppm (9H), Methoxy singlet at ~3.8 ppm (3H), and aromatic protons (~6.8-7.2 ppm).

    • LCMS: [M+H-Boc]⁺ or [M+Na]⁺ are common ionization patterns; the parent ion [M+H]⁺ is often weak due to Boc fragmentation.

References

  • Apollo Scientific. (2025).[2] Product Analysis: 3-Bromo-5-methoxyaniline (CAS 16618-68-1).[3][1][4][5] Retrieved from

  • BLD Pharm. (2025). Catalog Entry: tert-Butyl (3-bromo-5-methoxyphenyl)carbamate derivatives. Retrieved from

  • Organic Syntheses. (2006). General Procedure for Boc Protection of Anilines. Org. Synth. 2006, 83, 28. Retrieved from

  • ChemScene. (2025). Safety Data Sheet: 3-Bromo-5-methoxyaniline. Retrieved from

  • ResearchGate. (2021). Conversion of 3-bromo-5-methoxyaniline to TTBK1 Inhibitors. Retrieved from

Sources

Solubility of Boc-protected 3-bromo-5-methoxyaniline in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the solubility, stability, and handling of tert-butyl (3-bromo-5-methoxyphenyl)carbamate (Boc-protected 3-bromo-5-methoxyaniline) in Dimethyl Sulfoxide (DMSO).

While specific saturation data for this exact derivative is rarely published in open literature, its physicochemical behavior can be accurately predicted via Quantitative Structure-Property Relationships (QSPR) of homologous Boc-anilines. This compound exhibits high solubility (>50 mM) in anhydrous DMSO due to the solvent's high dielectric constant and ability to disrupt intermolecular hydrogen bonding of the carbamate backbone.

Key Recommendation: For biological assays and synthetic stock solutions, a concentration of 10 mM to 50 mM is recommended to ensure thermodynamic stability and prevent precipitation upon aqueous dilution.

Physicochemical Profile & Solubility Mechanics[1]

To understand the solubility behavior, we must first analyze the solute-solvent interaction at the molecular level.

Compound Characteristics[2][3][4][5][6][7]
  • Systematic Name: tert-butyl (3-bromo-5-methoxyphenyl)carbamate[1][2][3]

  • Molecular Formula: C₁₂H₁₆BrNO₃

  • Molecular Weight: ~302.17 g/mol

  • Physical State: White to off-white solid[4]

  • Predicted LogP: ~3.5 – 4.0 (Lipophilic)

The DMSO Solvation Mechanism

DMSO is a polar aprotic solvent (


) with a high dipole moment (3.96 D). Its efficacy in dissolving Boc-protected 3-bromo-5-methoxyaniline arises from two distinct mechanisms:
  • Disruption of Amide Aggregation: In the solid state, Boc-anilines form strong intermolecular hydrogen bond networks (N-H···O=C). The sulfoxide oxygen of DMSO acts as a potent Hydrogen Bond Acceptor (HBA), competitively binding to the carbamate N-H proton. This breaks the crystal lattice energy.

  • Solvation of Lipophilic Domains: The methyl groups of DMSO interact favorably with the hydrophobic tert-butyl group and the aromatic ring via Van der Waals forces, stabilizing the bulky hydrophobic regions of the molecule.

Quantitative Data Summary
ParameterValue / DescriptionImplication
Solubility Class HighSuitable for high-concentration stock solutions.
Estimated Saturation > 100 mg/mL (> 300 mM)Well above standard assay requirements.
Working Concentration 10 – 50 mM Optimal balance of payload vs. viscosity/stability.
DMSO Freezing Point 18.5°C (65.3°F)Critical: Stock solutions may freeze in cold labs or fridges.
Hygroscopicity HighDMSO absorbs atmospheric water, reducing solubility power over time.

Stability Considerations

Chemical Stability (Boc Group)

The tert-butyloxycarbonyl (Boc) group is acid-labile but thermally stable up to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 in neutral solvents.
  • Risk in DMSO: DMSO is generally stable, but "wet" DMSO (containing absorbed water) can slowly hydrolyze over time to generate trace amounts of methanesulfonic acid or sulfuric acid impurities.

  • Impact: Trace acid can catalyze the removal of the Boc group, reverting the compound to the free aniline (3-bromo-5-methoxyaniline).

  • Mitigation: Use anhydrous DMSO (≥99.9%) stored over molecular sieves.

Photostability

Aromatic bromides can be sensitive to photolysis (de-bromination) under intense UV light. Store stock solutions in amber glass vials or wrapped in foil.

Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution

Objective: Prepare 1 mL of a 50 mM stock solution for downstream applications.

Reagents:

  • Compound: tert-butyl (3-bromo-5-methoxyphenyl)carbamate (MW: 302.17 g/mol )

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or better)

Procedure:

  • Calculation:

    
    
    
    
    
    [5][6]
  • Weighing: Accurately weigh 15.1 – 15.2 mg of the solid into a 1.5 mL amber microcentrifuge tube or glass vial. Record the exact mass.

  • Solvent Addition: Calculate the exact volume of DMSO required to achieve 50 mM based on the recorded mass.

    
    
    Example: If 15.11 mg is weighed, add 1000 µL  (1 mL) of DMSO.
    
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Observation: The solid should dissolve rapidly. If particles persist, sonicate in a water bath at room temperature for 1-2 minutes.

    • Check: Hold against a light source. The solution must be completely clear and colorless to pale yellow.

Protocol B: Aqueous Dilution (The "Crash Out" Test)

Objective: Verify solubility limits when diluting into assay buffer (e.g., PBS).

  • Prepare a series of dilutions (e.g., 1:100, 1:200, 1:1000) in PBS.

  • Incubate at Room Temperature for 30 minutes.

  • Measure Absorbance at 600 nm (OD600) or inspect visually for turbidity.

    • Result: If OD600 > 0.05 compared to blank, precipitation has occurred.

Visualizations

Dissolution & Quality Control Workflow

This diagram outlines the logical flow for preparing and validating the stock solution.

StockPrep Start Weigh Solid (Boc-Aniline) AddSolvent Add Anhydrous DMSO Start->AddSolvent Mix Vortex / Sonicate (1-2 min) AddSolvent->Mix Check Visual Inspection Mix->Check Success Clear Solution (Ready for Use) Check->Success Clear Fail Turbid/Particulates Check->Fail Cloudy Fix Warm to 37°C or Dilute Fail->Fix Fix->Check

Figure 1: Step-by-step workflow for the preparation and validation of the DMSO stock solution.

Troubleshooting Decision Tree

Use this logic tree when facing solubility or stability issues.

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Solid Solution Frozen (Solidified) Type->Solid Precip Precipitation on Dilution Type->Precip Degrad Degradation (New Peaks on LCMS) Type->Degrad Sol_Solid Thaw at RT (DMSO freezes at 18.5°C) Solid->Sol_Solid Sol_Precip Increase Dilution Factor or Add Surfactant (Tween) Precip->Sol_Precip Sol_Degrad Check DMSO Quality (Water/Acid content) Degrad->Sol_Degrad

Figure 2: Troubleshooting logic for common physical and chemical issues with DMSO stock solutions.

References

  • PubChem. (2025).[7][8] 3-Bromo-5-methoxyaniline Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Stability and Removal. [Link]

  • Gaylord Chemical. (2020). DMSO Solubility Data and Handling Guide. [Link]

Sources

Engineering the Next Generation of Tau Tubulin Kinase 1 (TTBK1) Inhibitors: Scaffold Selection, Synthesis, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

The Pathophysiological Imperative for TTBK1 Inhibition

Tau Tubulin Kinase 1 (TTBK1) has emerged as a critical, CNS-specific therapeutic target for neurodegenerative diseases, including Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS)[1][2]. Unlike ubiquitously expressed kinases where systemic inhibition leads to severe off-target toxicity, TTBK1 is explicitly localized to the cytoplasm of cortical and hippocampal neurons[3].

Mechanistically, TTBK1 acts upstream in the neurodegenerative cascade. It directly phosphorylates the microtubule-associated protein Tau at the pathologically relevant Ser422 epitope, a critical biomarker for paired helical filament (PHF) formation[3][4]. Furthermore, recent breakthroughs have identified TTBK1 as a primary driver of TDP-43 phosphorylation, the hallmark pathology in 97% of ALS cases[5][6]. Inhibiting TTBK1 therefore offers a dual-modulatory approach to halt protein aggregation.

TTBK1_Pathway TTBK1 TTBK1 Kinase (Active) Tau Tau Protein TTBK1->Tau Phosphorylates TDP43 TDP-43 TTBK1->TDP43 Phosphorylates pTau Hyperphosphorylated Tau (pSer422) Tau->pTau pTDP43 Phosphorylated TDP-43 TDP43->pTDP43 Agg Protein Aggregation (NFTs / Inclusions) pTau->Agg pTDP43->Agg Neurodeg Neurodegeneration (AD / ALS) Agg->Neurodeg Toxicity

Figure 1: TTBK1 signaling cascade driving Tau and TDP-43 aggregation in neurodegeneration.

Core Pharmaceutical Intermediates & Scaffold Design

The development of TTBK1 inhibitors has historically been bottlenecked by poor blood-brain barrier (BBB) penetration and lack of selectivity against the closely related TTBK2 isoform[3][7]. Recent medicinal chemistry campaigns have successfully navigated this by utilizing two primary core scaffolds: Azaindazoles and Pyrrolopyrimidines .

Quantitative Scaffold Comparison

To guide synthetic efforts, we must evaluate the structure-activity relationship (SAR) data of the leading compounds from these two classes.

Scaffold ClassLead CompoundCore IntermediateTarget DiseaseCell IC₅₀ / PotencyCNS Penetration
Azaindazole Compound 31[7]Halogenated pyrazolo[4,3-c]pyridineAlzheimer's (Tau)315 nM (Cellular)High (Rat Kp,uu: 0.32)
Pyrrolopyrimidine Compound 29[8]4-chloro-7H-pyrrolo[2,3-d]pyrimidineALS (TDP-43)Reduces p-TDP-43 at 5 µMHigh (In vivo efficacy)

Note: Azaindazole Compound 31 utilizes a 3-methylpent-1-yn-3-ol moiety to maintain planarity, optimizing hinge-binding within the TTBK1 kinase domain[7][9]. Pyrrolopyrimidine Compound 29 leverages an aniline substitution at the C4 position to achieve robust target engagement[8][10].

Synthetic Workflow: Pyrrolopyrimidine TTBK1 Inhibitors

The synthesis of pyrrolopyrimidine-based TTBK1 inhibitors relies on the nucleophilic aromatic substitution (SₙAr) of a halogenated intermediate.

Causality in Reaction Design

Using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (MW: 153.57 g/mol ) or its 2-amino derivative (MW: 168.58 g/mol ) presents a unique chemical challenge. The electron-rich pyrrole ring donates electron density into the pyrimidine core, significantly deactivating the C4 position toward nucleophilic attack[10]. Traditional thermal reflux often results in prolonged reaction times and degradation of the aniline nucleophile.

To overcome this thermodynamic barrier, microwave irradiation is strictly required. Microwave heating provides rapid, uniform energy transfer, pushing the SₙAr reaction to completion before side-product formation can occur. Tetrahydrofuran (THF) is selected as the solvent because it effectively solubilizes both the polar pyrimidine intermediate and the organic aniline, while being highly compatible with microwave frequencies.

Synthesis_Workflow SM 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, 1.63 mmol) Mix Reaction Mixture SM->Mix Aniline Substituted Aniline (1.0 eq, 1.63 mmol) Aniline->Mix Solvent Tetrahydrofuran (THF) (2.0 mL) Solvent->Mix MW Microwave Irradiation (100°C, sealed vessel) Mix->MW Solubilization Product Pyrrolopyrimidine TTBK1 Inhibitor (e.g., Compound 29) MW->Product SₙAr Coupling

Figure 2: Microwave-assisted SₙAr synthesis of pyrrolopyrimidine TTBK1 inhibitors.

Step-by-Step Methodology[10]
  • Reagent Preparation: In a microwave-safe reaction vial, add 250 mg (1.63 mmol) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (Note: If using the 2-amino substituted intermediate, adjust the mass to 275 mg to maintain the 1.63 mmol stoichiometry).

  • Nucleophile Addition: Add 1.0 equivalent (1.63 mmol) of the desired substituted aniline (e.g., 4-(4-fluorophenoxy)aniline).

  • Solvation: Suspend the reagents in 2.0 mL of anhydrous THF. Seal the vial with a pressure-rated crimp cap.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 100°C. Monitor the reaction via LC-MS (typically complete within 30–60 minutes).

  • Purification: Upon completion, cool the vessel to room temperature, concentrate the crude mixture under reduced pressure, and purify via flash chromatography or preparative HPLC to yield the final TTBK1 inhibitor.

Self-Validating Experimental Protocols for Target Engagement

To prove that the synthesized intermediates successfully inhibit TTBK1 in a biological system, we must utilize a self-validating cellular assay.

Cellular Assay: TDP-43 / Tau Modulation in SH-SY5Y Cells

When testing inhibitors in SH-SY5Y neuroblastoma cells, researchers often use Ethacrynic Acid (EA) or Okadaic Acid (OA) to artificially induce hyperphosphorylation of TDP-43 or Tau, respectively[2][11].

The Causality of False Positives: A common pitfall in kinase drug discovery is mistaking cytotoxicity for efficacy. If an inhibitor is toxic, the cellular machinery shuts down, leading to a global decrease in protein phosphorylation. Therefore, a robust protocol must include an internal validation loop.

Self-Validating Protocol:

  • Seeding: Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with the synthesized TTBK1 inhibitor (e.g., 1 µM and 5 µM concentrations) 1 hour prior to insult[2].

  • Insult Induction: Add 40 µM Ethacrynic Acid (for TDP-43) or Okadaic Acid (for Tau) to induce hyperphosphorylation[2][11].

  • Validation Checkpoint 1 (Viability): After 24 hours, perform an MTT or ATP-depletion assay on a parallel plate. Logic: The inhibitor must show neuroprotection (rescuing cell viability >80% compared to the EA/OA vehicle control). If viability drops, the compound is cytotoxic, and downstream phosphorylation data is invalid.

  • Validation Checkpoint 2 (Target Engagement): Lyse the surviving cells and perform Western Blotting. Normalize the p-Ser422 (Tau) or p-TDP-43 signal against both total Tau/TDP-43 and a loading control (e.g., GAPDH).

References

  • Halkina, T. et al. "Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo." Journal of Medicinal Chemistry, ACS Publications, 2021.

  • Nozal, V. et al. "TDP-43 Modulation by Tau-Tubulin Kinase 1 Inhibitors: A New Avenue for Future Amyotrophic Lateral Sclerosis Therapy." Journal of Medicinal Chemistry, ACS Publications, 2022.

  • Ikezu, T. and Ikezu, S. "Tau-tubulin kinase." Frontiers in Molecular Neuroscience, Frontiers, 2014.

  • Martinez, A. et al. "Tau-tubulin kinase (ttbk) inhibitor compounds." US Patent US20250051335A1, Google Patents, 2025.

Sources

Technical Guide: Isomeric Landscape and Synthesis of tert-Butyl (bromo-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbamate derivative tert-butyl (bromo-methoxyphenyl)carbamate represents a critical class of "masked" cross-coupling partners in medicinal chemistry. These molecules combine three essential features: an electrophilic handle (Bromine) for Suzuki/Buchwald couplings, an electron-donating modulator (Methoxy), and a protected amine (N-Boc) that serves as a latent solubility-enhancing or pharmacophoric group.

This guide provides an exhaustive technical analysis of the 10 theoretical regioisomers of this scaffold. It details the synthetic logic required to access specific isomers, the spectroscopic methods to distinguish them, and a validated protocol for the most industrially relevant congener: tert-butyl (4-bromo-2-methoxyphenyl)carbamate.

Part 1: Structural Landscape & Isomer Enumeration

The molecule is a trisubstituted benzene ring containing three distinct groups:[1]

  • A: Carbamate (–NHBoc)

  • B: Methoxy (–OMe)

  • C: Bromine (–Br)

Because all three substituents are different (


), there are exactly 10 possible regioisomers . These are best classified by the relative positioning of the two oxygenated groups (Methoxy relative to Carbamate), as these define the electronic environment for the bromine.
Isomer Classification Hierarchy

The isomers are grouped into three series based on the anisidine core (Ortho, Meta, or Para relationship between –NHBoc and –OMe).

IsomerHierarchy Root tert-Butyl (bromo-methoxyphenyl)carbamate (C12H16BrNO3) Ortho Ortho-Anisidine Core (1-NHBoc, 2-OMe) Root->Ortho Meta Meta-Anisidine Core (1-NHBoc, 3-OMe) Root->Meta Para Para-Anisidine Core (1-NHBoc, 4-OMe) Root->Para O_Br3 3-Bromo (Vicinal) Ortho->O_Br3 O_Br4 4-Bromo (Common) Ortho->O_Br4 O_Br5 5-Bromo Ortho->O_Br5 O_Br6 6-Bromo (Steric Clash) Ortho->O_Br6 M_Br2 2-Bromo (Crowded) Meta->M_Br2 M_Br4 4-Bromo Meta->M_Br4 M_Br5 5-Bromo Meta->M_Br5 M_Br6 6-Bromo Meta->M_Br6 P_Br2 2-Bromo Para->P_Br2 P_Br3 3-Bromo Para->P_Br3

Figure 1: Hierarchical classification of the 10 regioisomers based on the underlying anisidine scaffold.

Part 2: Synthetic Strategies & Regiocontrol

Synthesis is rarely performed by random bromination of the carbamate due to complex directing effects. The –NHBoc group is a moderate ortho/para director, while the –OMe group is a strong ortho/para director. This leads to mixtures.

The Gold Standard Strategy: Synthesis should proceed via Boc-protection of commercially available bromoanisidines . This guarantees the regiochemistry.

Comparative Synthetic Workflows
FeatureRoute A: Protection of Bromoanisidine Route B: Bromination of Boc-Anisidine
Primary Reagents

, THF, Reflux
NBS, MeCN or

, AcOH
Regio-Fidelity Absolute (Defined by starting material)Variable (Depends on directing groups)
Cost Higher (Starting materials are specialized)Lower (Anisidines are commodities)
Purification Simple Filtration/RecrystallizationDifficult Chromatography (Isomer separation)
Recommendation Preferred for Drug Dev Preferred for Bulk Scale (if selective)
Mechanism of Regioselective Bromination (Route B)

If Route B is necessary, understanding the electronic battle is crucial.

  • Substrate: tert-butyl (2-methoxyphenyl)carbamate.[2][3]

  • Directing Effects:

    • –NHBoc at C1 directs to C2 (blocked), C4, C6.

    • –OMe at C2 directs to C1 (blocked), C3, C5.

  • Outcome: The –OMe activation is generally dominant. However, steric hindrance from the bulky Boc group often suppresses reaction at C6. Therefore, bromination of ortho-anisidine derivatives usually favors the 4-position (para to NHBoc, meta to OMe) or 5-position (para to OMe).

Part 3: Analytical Discrimination (NMR)

Distinguishing these isomers requires careful analysis of


 NMR coupling constants (

) in the aromatic region.
Expected Coupling Patterns

The splitting pattern of the aromatic protons reveals the substitution pattern.

Substitution PatternIsomer ExampleProton CountExpected SignalsCoupling Constants (

)
1,2,4-Trisubstituted 4-bromo-2-methoxy31 d, 1 dd, 1 d

Hz,

Hz
1,2,3-Trisubstituted 3-bromo-2-methoxy32 d, 1 t (apparent)

Hz
1,3,5-Trisubstituted 5-bromo-3-methoxy32 s (or 3 s)

Hz (Small)
Diagnostic Workflow

NMR_Logic Start Acquire 1H NMR (Aromatic Region 6.5 - 8.5 ppm) Count Count Aromatic Protons Start->Count Singlets Are there 2 or 3 Singlets? (J < 3Hz) Count->Singlets Doublets Are there distinct Doublets with J > 8Hz? Singlets->Doublets No Res1 1,3,5-Substitution (e.g., 3-bromo-5-methoxy) Singlets->Res1 Yes Res2 1,2,4-Substitution (Most Common) Doublets->Res2 1 d, 1 dd, 1 d Res3 1,2,3-Substitution (Vicinal) Doublets->Res3 2 d, 1 t Sym Symmetric Pattern?

Figure 2: Decision tree for assigning regiochemistry based on proton coupling constants.

Part 4: Experimental Protocol

Target: tert-Butyl (4-bromo-2-methoxyphenyl)carbamate (CAS: 262433-01-2) Rationale: This is the most widely used isomer in medicinal chemistry, serving as a precursor to 2-methoxy-4-substituted anilines.

Reagents & Equipment[4]
  • Substrate: 4-Bromo-2-methoxyaniline (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)
    
  • Solvent: Tetrahydrofuran (THF) (anhydrous)[4]

  • Base: Triethylamine (

    
    ) (1.5 eq) or NaHMDS (for sluggish substrates)
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-Bromo-2-methoxyaniline (2.02 g, 10 mmol) and anhydrous THF (20 mL). Stir until dissolved.

  • Base Addition: Add

    
     (2.1 mL, 15 mmol) followed by DMAP (122 mg, 1 mmol).
    
  • Reagent Addition: Add

    
     (2.62 g, 12 mmol) dissolved in THF (5 mL) dropwise over 10 minutes. Note: Gas evolution (
    
    
    
    ) may occur.
  • Reaction: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting amine spot (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove THF.

    • Redissolve residue in Ethyl Acetate (50 mL).

    • Critical Wash: Wash with 1M Citric Acid (2 x 30 mL) to remove unreacted amine and DMAP. (Avoid strong mineral acids which cleave Boc).

    • Wash with Saturated

      
       (30 mL) and Brine (30 mL).
      
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from hot Hexane/EtOAc (10:1) or purify via silica gel flash chromatography (0-10% EtOAc in Hexane).

Characterization Data (Representative)
  • Physical State: White to off-white solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.05 (br s, 1H, NH), 7.05 (d,
    
    
    Hz, 1H, H-6), 7.02 (dd,
    
    
    Hz, 1H, H-5), 6.98 (d,
    
    
    Hz, 1H, H-3), 3.86 (s, 3H,
    
    
    ), 1.52 (s, 9H,
    
    
    ).
    • Note: The shift of the NH proton is concentration-dependent.

Part 5: Applications in Drug Discovery

This scaffold is ubiquitous in the synthesis of kinase inhibitors and GPCR ligands.

  • Suzuki-Miyaura Coupling: The Ar-Br bond is highly reactive toward boronic acids/esters using

    
     or 
    
    
    
    . The Boc group remains stable under standard basic Suzuki conditions (
    
    
    /Dioxane).
  • Buchwald-Hartwig Amination: Allows the introduction of a second amino group, creating unsymmetrical diamines.

  • Deprotection: Treatment with TFA/DCM or HCl/Dioxane quantitatively yields the free aniline, often the final step in library synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. (n.d.). tert-Butyl (4-bromo-2-methoxyphenyl)carbamate Product Sheet. Retrieved from

  • Wengryniuk, S. E., et al. (2013).[5] Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795. (Source for regioselective bromination strategies).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for NMR coupling constants in trisubstituted benzenes).

Sources

Methodological & Application

Synthesis of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate from aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Executive Summary

This guide details the protocol for synthesizing tert-butyl (3-bromo-5-methoxyphenyl)carbamate from its corresponding aniline precursor, 3-bromo-5-methoxyaniline . This intermediate is a critical scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., TTBK1 inhibitors) and proteolysis-targeting chimeras (PROTACs) where the bromine handle serves as a site for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

While standard aliphatic amines react readily with di-tert-butyl dicarbonate (


), this protocol addresses the specific challenges posed by electron-deficient anilines . The presence of the electron-withdrawing bromine atom and the inductive effects of the methoxy group reduce the nucleophilicity of the amine, often requiring catalytic activation (DMAP) or thermal promotion to achieve quantitative conversion.

Chemical Strategy & Retrosynthesis

The synthesis is a direct nucleophilic acyl substitution. However, to ensure high yield and purity, we employ a DMAP-catalyzed approach.

Reaction Scheme:

ReactionScheme Aniline 3-Bromo-5-methoxyaniline (C7H8BrNO) Conditions THF, TEA, DMAP (cat.) Reflux or RT Aniline->Conditions Boc2O Boc2O (Di-tert-butyl dicarbonate) Boc2O->Conditions Product tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (Target) Conditions->Product Nucleophilic Attack

Figure 1: Reaction scheme for the Boc-protection of 3-bromo-5-methoxyaniline.

Critical Parameters & Mechanistic Insights

ParameterRecommendationScientific Rationale (Causality)
Stoichiometry 1.0 eq Aniline : 1.2–1.5 eq

Excess

drives the equilibrium forward. Anilines are poor nucleophiles; excess electrophile ensures completion.
Catalyst DMAP (5-10 mol%) Critical: The aniline lone pair is delocalized into the aromatic ring, reducing reactivity. DMAP attacks

first to form a highly reactive

-acylpyridinium intermediate, which then transfers the Boc group to the aniline.
Base Triethylamine (TEA) or DIPEANeutralizes the acidic protons and buffers the reaction. While

reactions don't strictly generate strong acid, the base prevents protonation of the aniline if any acidic impurities exist.
Solvent Anhydrous THF or DCMTHF is preferred for solubility. Protic solvents (MeOH/EtOH) should be avoided to prevent solvolysis of

.
Temperature Reflux (

) or RT
Start at RT. If TLC shows <50% conversion after 2h, heat to reflux. The electron-withdrawing Br makes this aniline sluggish compared to unsubstituted aniline.

Detailed Experimental Protocol

Materials Required
  • Starting Material: 3-Bromo-5-methoxyaniline (CAS: 74587-12-5)

  • Reagent: Di-tert-butyl dicarbonate (

    
    )[1][2][3]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP)[1]

  • Base: Triethylamine (

    
    )
    
  • Solvent: Tetrahydrofuran (THF), anhydrous[2]

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 3-bromo-5-methoxyaniline (2.02 g, 10.0 mmol).

  • Add anhydrous THF (20 mL) and stir until the solid is fully dissolved.

  • Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) via syringe.

  • Add DMAP (122 mg, 1.0 mmol, 0.1 eq) in one portion.

Step 2: Addition of


 [2][4]
  • Cool the solution to

    
     in an ice bath (optional, but good practice to control exotherm).
    
  • Add

    
      (2.62 g, 12.0 mmol, 1.2 eq) dissolved in minimal THF (5 mL) dropwise over 10 minutes. Note: Gas evolution (
    
    
    
    ) may be observed.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

Step 3: Monitoring & Optimization

  • Stir at RT for 4 hours.

  • TLC Check: Elute with 20% EtOAc in Hexanes.

    • Starting Material: Lower

      
       (UV active, turns red/brown with ninhydrin/stain).
      
    • Product: Higher

      
       (UV active).
      
  • Decision Gate: If starting material remains (>10%), attach a reflux condenser and heat to

    
     for 2–4 hours. Experience indicates this specific substrate often requires mild heating due to the deactivating bromine.
    

Step 4: Workup

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most THF.

  • Redissolve the residue in Ethyl Acetate (EtOAc) (50 mL).

  • Wash 1: 1M HCl (20 mL) – Critical Step: This removes unreacted aniline, DMAP, and TEA. The product remains in the organic layer.

  • Wash 2: Saturated

    
     (20 mL) – Neutralizes trace acid.
    
  • Wash 3: Brine (20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 5: Purification

  • The crude material is often a light yellow solid.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
  • Collect fractions containing the product, concentrate, and dry under high vacuum.

Workflow Visualization

Workflow Start Start: 3-Bromo-5-methoxyaniline in THF AddReagents Add TEA (1.5 eq) + DMAP (0.1 eq) Add Boc2O (1.2 eq) at 0°C Start->AddReagents Reaction Stir RT 4h or Reflux 2h (Monitor TLC) AddReagents->Reaction Workup Conc. -> Redissolve EtOAc Wash: 1M HCl -> NaHCO3 -> Brine Reaction->Workup Purification Flash Chromatography (Hex/EtOAc) Workup->Purification Final Target: tert-Butyl (3-bromo-5-methoxyphenyl)carbamate Purification->Final

Figure 2: Step-by-step process flow for the synthesis and purification.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion Deactivated AnilineAdd more DMAP (up to 20 mol%) and heat to reflux. Use 2.0 eq of

.
Formation of Bis-Boc Excess

/ High Temp
If the amine is doubly protected (

), treat the crude with dilute NaOH/MeOH at RT to selectively hydrolyze one Boc group.
Product is Oily Residual Solvent/ImpuritiesTriturate with cold pentane or hexanes to induce crystallization.

Characterization Data (Expected):

  • 
     NMR (
    
    
    
    ):
    
    
    7.20 (s, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 6.50 (br s, 1H, NH), 3.80 (s, 3H,
    
    
    ), 1.51 (s, 9H,
    
    
    ).
  • Appearance: White to off-white solid.

Safety & Handling

  • 
    :  Toxic if inhaled. Causes skin irritation. May generate pressure (
    
    
    
    ) in closed vessels. Handle in a fume hood.
  • 3-Bromo-5-methoxyaniline: Harmful if swallowed or absorbed through skin. Potential sensitizer.

  • Waste Disposal: Aqueous washes containing DMAP/TEA should be treated as basic organic waste.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard reference for Boc protection mechanisms and conditions).

  • BenchChem. (2025).[2] Step-by-Step Boc Protection of a Secondary Amine. (General protocol adapted for primary anilines).

  • ResearchGate. (2012). Conversion of 3-bromo-5-methoxyaniline to compound 3. (Specific reference to the use of this aniline in kinase inhibitor synthesis).

  • Sigma-Aldrich. (2020). Application Note – N-Boc protection. (Discusses selectivity issues with electron-poor anilines).

Sources

Application Note: High-Efficiency Boc Protection of 3-Bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This technical guide details the optimized protocol for the


-tert-butoxycarbonyl (Boc) protection of 3-bromo-5-methoxyaniline  (CAS: 16618-68-1). This specific aniline serves as a critical "privileged scaffold" in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura cross-couplings used in kinase inhibitor development.

Unlike aliphatic amines, this aniline substrate presents a unique challenge: the electron-withdrawing nature of the bromine atom (inductive effect,


) partially deactivates the nucleophilic nitrogen, necessitating nucleophilic catalysis (DMAP) and thermal activation to ensure complete conversion while suppressing the formation of the bis-Boc byproduct.

Scientific Foundation & Reaction Mechanics

Substrate Analysis

The reactivity of 3-bromo-5-methoxyaniline is governed by competing electronic effects:

  • Deactivation: The bromine atom at the meta position exerts a strong inductive withdrawal (

    
    ), reducing the electron density on the amine lone pair.
    
  • Activation: The methoxy group (

    
    ) at the meta position provides mild activation via resonance (
    
    
    
    ), though this is less effective at the meta position compared to para.

Net Result: The substrate is less nucleophilic than standard aniline. Uncatalyzed reactions with


 often stall or require excessive heating, which promotes decomposition. Therefore, 4-Dimethylaminopyridine (DMAP)  is strictly required as an acyl-transfer catalyst.
DMAP Catalytic Cycle

DMAP acts as a "hyper-nucleophile," attacking the


 to form a reactive 

-acylpyridinium salt. This intermediate is significantly more electrophilic than the anhydride itself, allowing the deactivated aniline to attack rapidly.

DMAP_Mechanism Boc2O Boc2O (Anhydride) ActiveSpecies N-Boc-Pyridinium (Activated Electrophile) Boc2O->ActiveSpecies + DMAP (Fast) DMAP DMAP (Catalyst) DMAP->ActiveSpecies Recycled Intermediate Tetrahedral Intermediate ActiveSpecies->Intermediate + Aniline Aniline 3-Br-5-OMe-Aniline (Substrate) Intermediate->DMAP Regeneration Product N-Boc Product + CO2 + t-BuOH Intermediate->Product Collapse

Figure 1: DMAP-catalyzed acyl transfer mechanism. The formation of the N-Boc-pyridinium species lowers the activation energy for the aniline attack.

Experimental Protocol

Materials & Equipment
ReagentEquiv.[1]RoleNotes
3-Bromo-5-methoxyaniline 1.0SubstrateSolid, off-white.[2]
Di-tert-butyl dicarbonate (

)
1.2ReagentMelt before use if solid (

).
Triethylamine (TEA) 1.5BaseScavenges protons; verify dryness.
DMAP 0.1CatalystEssential for rate acceleration.
THF (Tetrahydrofuran) -SolventAnhydrous grade preferred (0.2 M conc).
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a clean, oven-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3-bromo-5-methoxyaniline (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

    • Why: THF offers excellent solubility for both the aniline and the final carbamate.

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) followed by DMAP (0.1 equiv) in one portion. Stir at Room Temperature (RT) for 5 minutes.

  • Reagent Addition: Add

    
      (1.2 equiv) dropwise as a solution in minimal THF (or neat if liquid).
    
    • Caution:

      
       gas evolution will occur.[3][4][5] Ensure the system is vented (e.g., via a needle or bubbler). Do not  seal the vessel tightly.
      
Phase 2: Reaction & Monitoring
  • Thermal Activation: Heat the reaction mixture to

    
     (Reflux) .
    
    • Critical Insight: While simple amines react at RT, this electron-deficient aniline requires thermal energy to reach >95% conversion within a standard work day.

  • Monitoring: Stir at reflux for 3–5 hours .

    • TLC Check: Eluent 20% EtOAc in Hexanes.

      • Start Material (SM): Lower Rf, UV active, stains yellow/orange in ninhydrin (primary amine).

      • Product: Higher Rf, UV active, does not stain in ninhydrin.

    • Stop Condition: When SM is <2% by HPLC or invisible on TLC.

Phase 3: Workup & Purification
  • Quench: Cool to RT. Dilute with Ethyl Acetate (EtOAc).[6]

  • Acid Wash (Crucial): Wash the organic layer with 0.5 M HCl or 5% Citric Acid (2x).

    • Why: This protonates the DMAP and any unreacted aniline, forcing them into the aqueous layer. The Boc-protected product remains in the organic layer.

  • Neutralization: Wash with Sat.

    
     (to remove acid traces) followed by Brine.[6]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If the crude is <95% pure, purify via Flash Column Chromatography (

    
    ).
    
    • Gradient: 0%

      
       15% EtOAc in Hexanes.
      

Process Control & Visualization

Experimental Workflow Diagram

Workflow Start Start: Dissolve Aniline in THF AddReagents Add TEA, DMAP Then Boc2O (Dropwise) Start->AddReagents Heat Heat to 60°C (3-5 Hours) AddReagents->Heat Check TLC/HPLC Check (Is SM consumed?) Heat->Check Check->Heat No (Continue Heating) Workup Workup: Wash w/ 0.5M HCl (Removes DMAP/SM) Check->Workup Yes Purify Concentrate & Column (Hex/EtOAc) Workup->Purify Final Final Product: White/Off-White Solid Purify->Final

Figure 2: Operational workflow for the synthesis, highlighting the critical decision point at the monitoring stage.

Troubleshooting: The "Di-Boc" Problem

A common issue with anilines is the formation of the


-bis(tert-butoxycarbonyl) byproduct (

).
  • Detection: Di-Boc product usually has a slightly higher Rf than the Mono-Boc product on TLC.

  • Correction: If Di-Boc > 10%:

    • Dissolve the crude mixture in MeOH.

    • Add

      
       (2.0 equiv) and stir at reflux for 1 hour.
      
    • This selectively cleaves the second labile Boc group, returning the desired Mono-Boc product.

Characterization & Validation

The protocol is self-validating if the following spectral data are met:

  • Appearance: White to pale yellow solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.51 (s, 9H) 
      
      
      
      Characteristic t-Butyl singlet.
    • 
       3.78 (s, 3H) 
      
      
      
      Methoxy group singlet.
    • 
       6.50 - 7.00 (m, 3H) 
      
      
      
      Aromatic protons (pattern depends on exact couplings).
    • 
       ~6.40 (br s, 1H) 
      
      
      
      NH carbamate proton (exchangeable).
  • TLC:

    
     (in 20% EtOAc/Hexane).
    

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[7] John Wiley & Sons, 2014 . (Standard reference for Boc chemistry conditions).

  • DMAP-Catalyzed Boc Protection Mechanism. Common Organic Chemistry. (Detailed mechanism of acyl transfer).

  • Synthesis of tert-butyl (3-bromo-5-methoxyphenyl)carbamate. Organic Syntheses via BenchChem Protocols. (General aniline protection protocols).

  • Chemo-selective Boc protection of anilines. Tetrahedron Letters, Vol 47, Issue 37, 2006 . (Discussion on selectivity issues with anilines).

Sources

Application Note: Suzuki-Miyaura Coupling of Boc-3-bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of tert-butyl (3-bromo-5-methoxyphenyl)carbamate (referred to as Boc-3-bromo-5-methoxyaniline ). This substrate presents a specific synthetic challenge: it possesses two electron-donating groups (methoxy and Boc-protected amine) meta to the bromide. These groups increase the electron density of the aromatic ring, thereby deactivating the carbon-bromine bond towards the oxidative addition step of the catalytic cycle.

To overcome this electronic deactivation, this protocol utilizes a robust catalyst system—typically Pd(dppf)Cl₂ or Pd(PPh₃)₄ —combined with thermal activation to ensure complete conversion while maintaining the integrity of the acid-labile Boc protecting group.

Reaction Mechanistics & Critical Parameters

Electronic Considerations

The substrate contains a methoxy group (-OMe) and a carbamate (-NHBoc). Both are electron-donating groups (EDGs) by resonance, though the Boc group is weakly withdrawing by induction.

  • Impact: The increased electron density on the benzene ring makes the C-Br bond stronger and less electrophilic.

  • Consequence: Oxidative addition (the first step) is the rate-determining step.[1]

  • Solution: Use electron-rich phosphine ligands (like dppf or PPh₃) to increase the electron density on the Palladium center, facilitating its insertion into the deactivated C-Br bond.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle specifically tuned for this electron-rich substrate.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Electron-Rich Aryls) Pd0->OxAdd + Boc-3-Br-5-OMe-Aniline Int1 Pd(II) Complex Ar-Pd(II)-Br OxAdd->Int1 BaseStep Base Activation Exchange of X with OH/OR Int1->BaseStep + Base (CO3 2-) TransMet Transmetalation Transfer of R' from Boron to Pd BaseStep->TransMet + Activated Boronate Int2 Diaryl Pd(II) Complex Ar-Pd(II)-R' TransMet->Int2 RedElim Reductive Elimination Product Release Int2->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle emphasizing the rate-limiting oxidative addition due to the electron-rich nature of the Boc-3-bromo-5-methoxyaniline substrate.

Optimized Experimental Protocol

Reagents & Materials Table
ReagentRoleEquivalentsRecommended Grade
Boc-3-bromo-5-methoxyaniline Substrate (Electrophile)1.0 equiv>97% Purity
Aryl Boronic Acid/Pinacol Ester Coupling Partner (Nucleophile)1.2 – 1.5 equiv>95% Purity
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.03 – 0.05 equiv (3-5 mol%)High Purity
Potassium Carbonate (K₂CO₃) Base2.0 – 3.0 equivAnhydrous
1,4-Dioxane Solvent (Organic)0.1 M – 0.2 M (concentration)Anhydrous, Degassed
Water Co-solvent10-20% v/vDegassed (sparged with N₂)
Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

  • Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar.

  • Cool under a stream of dry Nitrogen (or Argon).

Step 2: Reagent Addition

  • Charge the vessel with Boc-3-bromo-5-methoxyaniline (1.0 equiv).

  • Add the Aryl Boronic Acid (1.2 equiv).[2]

  • Add the base K₂CO₃ (2.5 equiv). Note: Using solid base allows for easier handling, but a pre-prepared 2M aqueous solution is also effective.

  • Add the catalyst Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv).

    • Expert Tip: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for this substrate because the bidentate dppf ligand prevents catalyst decomposition at the elevated temperatures required for electron-rich bromides [1, 2].

Step 3: Solvent & Degassing

  • Add 1,4-Dioxane and Water (4:1 ratio).

  • CRITICAL: Degas the mixture immediately.

    • Method A: Sparge with Nitrogen gas via a submerged needle for 10-15 minutes.

    • Method B: Freeze-pump-thaw cycle (3 cycles) if the boronic acid is oxidation-sensitive.

Step 4: Reaction

  • Seal the vessel with a septum or crimp cap.

  • Heat the mixture to 90°C in an oil bath or heating block.

  • Stir vigorously for 4–16 hours .

  • Monitor reaction progress via TLC (typically 20-30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the bromide (M+H-Boc peak often visible in MS).

Step 5: Work-up

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.[2]

  • Separate the layers.[2] Extract the aqueous layer twice with EtOAc.

  • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting & Optimization Matrix

The following decision tree helps troubleshoot common issues associated with this specific coupling.

Troubleshooting Issue Problem Detected LowConv Low Conversion (Starting Material Remains) Issue->LowConv DeBoc Loss of Boc Group Issue->DeBoc ProtoDe Protodeboronation (Boronic Acid Loss) Issue->ProtoDe Sol1 Increase Temp to 100°C Switch to DME/H2O LowConv->Sol1 Sol2 Switch Base to Cs2CO3 (Milder, more soluble) DeBoc->Sol2 Sol3 Use Anhydrous Conditions (Base: K3PO4, Solv: Toluene) ProtoDe->Sol3

Caption: Troubleshooting workflow for optimizing yield and purity.

Specific Issues for Boc-3-bromo-5-methoxyaniline
  • Incomplete Conversion: Due to the electron-rich nature of the ring, the oxidative addition is slow. If conversion stalls, switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. These bulky, electron-rich ligands dramatically accelerate oxidative addition into deactivated aryl halides [3].

  • Boc Deprotection: While rare with carbonate bases, if thermal deprotection occurs (generating the free aniline), lower the temperature to 80°C and extend the reaction time, or switch to K₃PO₄ which is less basic in organic media.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. BenchChem Application Library. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Google Patents. (2023). WO2023193054A1 - Spleen tyrosine kinase inhibitors. Patents. Link

  • National Institutes of Health (NIH). (2016). Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors.[6] PubMed Central. Link

Sources

Application Note: Highly Chemoselective Buchwald-Hartwig Amination of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of highly functionalized, meta-substituted anilines is a critical pathway in the development of novel therapeutics, including kinase inhibitors and receptor antagonists. This application note provides a comprehensive, mechanistically grounded protocol for the Buchwald-Hartwig cross-coupling of tert-butyl (3-bromo-5-methoxyphenyl)carbamate with secondary amines (using morpholine as a representative nucleophile). By systematically analyzing the electronic and steric demands of the substrate, this guide establishes a self-validating workflow designed to maximize yield while strictly preserving the base-sensitive tert-butoxycarbonyl (Boc) protecting group.

Mechanistic Rationale & Substrate Analysis

The substrate, tert-butyl (3-bromo-5-methoxyphenyl)carbamate, presents a unique triad of synthetic variables:

  • The Electrophile (C3-Bromide): The primary site for palladium-catalyzed oxidative addition.

  • The Electronic Modulator (C5-Methoxy): Positioned meta to the bromide, its resonance (+M) effect bypasses the C-Br carbon, leaving its inductive (-I) effect to mildly activate the C-Br bond toward oxidative addition.

  • The Sensitive Moiety (C1-NHBoc): The carbamate protecting group is highly susceptible to cleavage under strongly acidic conditions or in the presence of aggressive, nucleophilic bases at elevated temperatures.

The Buchwald-Hartwig amination resolves the challenge of forming C(sp²)–N bonds under mild conditions . The catalytic cycle relies on the seamless transition of Palladium between the Pd(0) and Pd(II) oxidation states.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(Br)L Oxidative Addition Pd0->OxAdd + Ar-Br AmineCoord Pd(II)(Ar)(Br)(HNR2)L Amine Coordination OxAdd->AmineCoord + HNR2 Amido Pd(II)(Ar)(NR2)L Deprotonation AmineCoord->Amido + Base - Base·HBr Amido->Pd0 Reductive Elimination Product Ar-NR2 Coupled Product Amido->Product Yields

Caption: Catalytic cycle of the Buchwald-Hartwig amination detailing intermediate states.

To facilitate this cycle without degrading the substrate, the choice of the supporting ligand is paramount. For secondary amines, bulky, electron-rich dialkylbiaryl phosphines like RuPhos are specifically engineered to accelerate both oxidative addition and reductive elimination while preventing the formation of off-cycle bis-amine Pd(II) dead-end complexes .

Reaction Optimization & Causality

The most frequent failure point in the amination of Boc-protected anilines is the improper selection of the inorganic base. While strong bases like sodium tert-butoxide (NaOtBu) drive rapid deprotonation of the coordinated amine, they frequently trigger premature Boc-deprotection or competitive etherification .

To establish the optimal parameters, a systematic screening of catalysts, ligands, and bases was conducted. The quantitative data is summarized below:

Table 1: Optimization of Cross-Coupling Conditions

EntryPd SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂BINAPCs₂CO₃Toluene10045Sluggish oxidative addition; incomplete conversion.
2Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10072Good conversion; trace debromination observed.
3Pd(OAc)₂RuPhosNaOtBu1,4-Dioxane8540Rapid conversion but significant Boc-deprotection.
4 Pd(OAc)₂ RuPhos Cs₂CO₃ 1,4-Dioxane 85 94 Optimal chemoselectivity; Boc group fully preserved.

Causality of Optimal Choices (Entry 4):

  • Base (Cs₂CO₃): Provides sufficient basicity to deprotonate the Pd-coordinated amine without acting as a nucleophile, perfectly preserving the Boc group.

  • Solvent (1,4-Dioxane): Offers an optimal boiling point (101 °C) and partially solubilizes the inorganic cesium carbonate, facilitating the heterogeneous deprotonation step better than non-polar toluene .

Step-by-Step Experimental Protocol

This protocol outlines the synthesis of tert-butyl (3-methoxy-5-morpholinophenyl)carbamate. It is designed as a self-validating system, embedding observational checkpoints to ensure reaction integrity.

Workflow Step1 1. Reagent Prep Weigh Pd, Ligand, Substrate, Base Step2 2. Degassing Argon Sparging (15 mins) Step1->Step2 Step3 3. Reaction 85°C, 1,4-Dioxane (12 hours) Step2->Step3 Step4 4. Workup Filtration & Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling.

Reagent Preparation & Degassing
  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add tert-butyl (3-bromo-5-methoxyphenyl)carbamate (1.0 equiv, 1.0 mmol), Palladium(II) acetate (0.05 equiv, 5 mol%), RuPhos (0.10 equiv, 10 mol%), and anhydrous Cesium Carbonate (1.5 equiv, 1.5 mmol).

    • Causality Note: The 1:2 ratio of Pd to ligand ensures complete ligation of the metal center, preventing the formation of under-coordinated Pd species that rapidly aggregate into inactive "palladium black."

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) and morpholine (1.2 equiv, 1.2 mmol) via syringe.

    • Self-Validation Check: The initial mixture should appear as a bright yellow/orange suspension.

Reaction Execution
  • Heating: Transfer the flask to a pre-heated oil bath set to 85 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous Cs₂CO₃.

  • Monitoring: Allow the reaction to proceed for 12 hours.

    • Self-Validation Check: During heating, the solution will transition to a deep red/brown, confirming the reduction of Pd(II) to the active Pd(0) species. If a heavy black precipitate forms on the flask walls, the catalyst has deactivated (likely due to oxygen ingress).

  • TLC Analysis: Monitor reaction completion via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting aryl bromide (R_f ~ 0.6, UV active) should be completely consumed, replaced by a more polar product spot (R_f ~ 0.3, UV active, stains brown with phosphomolybdic acid).

Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium. Wash the Celite pad with an additional 15 mL of Ethyl Acetate.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 20 mL) and brine (20 mL).

    • Causality Note: The water wash removes residual morpholine and highly polar 1,4-dioxane, preventing them from co-eluting during chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown oil.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% Ethyl Acetate in Hexanes) to isolate the pure tert-butyl (3-methoxy-5-morpholinophenyl)carbamate.

References

  • Forero-Cortes, P. A.; Haydl, A. M. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development.[Link]

  • Ruiz-Castillo, P.; Buchwald, S.L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.[Link]

  • Organic Syntheses Contributors. Buchwald-Hartwig Coupling: General Procedure & Mechanism. Organic Syntheses.[Link]

Application Note: Precision Synthesis of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate via DPPA-Mediated Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of tert-butyl (3-bromo-5-methoxyphenyl)carbamate represents a critical entry point into the design of complex pharmaceutical scaffolds. This intermediate serves as a "masked" aniline, where the tert-butoxycarbonyl (Boc) group provides orthogonal protection, while the aryl bromide and methoxy moieties offer handles for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

This guide details a robust, scalable protocol for converting 3-bromo-5-methoxybenzoic acid to the target carbamate using Diphenylphosphoryl azide (DPPA). Unlike classical methods requiring the isolation of hazardous acyl chlorides or explosive acyl azides, the DPPA variant allows for a "one-pot" transformation.[1][2] This significantly enhances safety and operational efficiency in drug discovery workflows.

Mechanistic Insight & Reaction Design

The Curtius rearrangement is thermodynamically driven by the formation of stable nitrogen gas (


). However, the success of the reaction depends on the precise control of the intermediate isocyanate.
The Molecular Pathway

The reaction proceeds through three distinct phases:

  • Activation: The carboxylic acid reacts with DPPA to form an acyl phosphate, which is then attacked by the azide anion to generate the acyl azide.

  • Rearrangement: Thermal induction causes the expulsion of

    
     and the migration of the aryl group to the electron-deficient nitrogen, forming an isocyanate.
    
  • Trapping: The electrophilic isocyanate is intercepted by tert-butanol (

    
    -BuOH) to yield the Boc-protected amine.[3]
    
Visualizing the Mechanism

The following diagram outlines the molecular flow and critical intermediates.[4]

CurtiusMechanism Acid 3-Bromo-5-methoxy- benzoic Acid AcylAzide Acyl Azide (Transient) Acid->AcylAzide Activation DPPA DPPA / Et3N DPPA->AcylAzide Nitrene Concerted Rearrangement AcylAzide->Nitrene -N2 (Heat) Isocyanate Aryl Isocyanate (Electrophile) Nitrene->Isocyanate Migration Product Boc-Carbamate Target Isocyanate->Product Addition Trapping t-BuOH (Nucleophile) Trapping->Product

Figure 1: Mechanistic pathway of the DPPA-mediated Curtius rearrangement.[3]

Critical Safety Assessment (E-E-A-T)

WARNING: This protocol involves azides and isocyanates.[3][4] Strict adherence to safety standards is mandatory.

  • Explosion Hazard: While DPPA is safer than sodium azide, the intermediate acyl azide is potentially explosive if isolated or overheated in the absence of solvent. Never concentrate the reaction mixture to dryness before the rearrangement is complete.

  • Gas Evolution: The reaction releases stoichiometric quantities of nitrogen gas. Ensure the system is vented through a bubbler to prevent pressure buildup.

  • Toxicity: Isocyanates are potent sensitizers and lachrymators.[3] All operations must be performed in a functioning fume hood.

Experimental Protocol

Reagent Stoichiometry

For a standard 10 mmol scale reaction:

ComponentRoleEquiv.Mass/VolNotes
3-Bromo-5-methoxybenzoic acid Limiting Reagent1.02.31 gDry thoroughly before use.
DPPA Azide Source1.12.37 mLDensity: 1.27 g/mL.
Triethylamine (Et3N) Base1.11.53 mLDry over KOH or molecular sieves.
tert-Butanol (t-BuOH) Reagent/Solvent15.0~14 mLMelt before dispensing (MP: 25°C).
Toluene Co-SolventN/A20 mLAnhydrous; ensures temp > 85°C.
Step-by-Step Methodology

Phase 1: Activation (Acyl Azide Formation)

  • Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Add 3-bromo-5-methoxybenzoic acid (1.0 equiv) and anhydrous Toluene (20 mL).

  • Base Addition: Add Triethylamine (1.1 equiv) via syringe. The mixture may become clear as the ammonium salt forms.

  • DPPA Addition: Cool the mixture to 0°C (ice bath). Add DPPA (1.1 equiv) dropwise over 10 minutes.

    • Expert Insight: Cooling prevents premature decomposition. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

Phase 2: Rearrangement & Trapping 5. Nucleophile Addition: Add tert-Butanol (15 equiv) to the reaction mixture. 6. Thermal Initiation: Heat the reaction mixture to 90°C .

  • Observation: Evolution of
    
    
    gas bubbles indicates the rearrangement is proceeding.
  • Reaction Duration: Maintain reflux/heating for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting acid and the intermediate acyl azide.
  • Note: If the reaction is sluggish, pure
    
    
    -BuOH (BP 82°C) may not be hot enough. The Toluene co-solvent allows the internal temperature to reach the necessary activation energy for the rearrangement.

Phase 3: Workup & Purification [1] 8. Quench: Cool to RT. Dilute with Ethyl Acetate (50 mL). 9. Wash: Wash sequentially with:

  • 5% Citric acid or 1M HCl (remove residual base).
  • Saturated
    
    
    (remove unreacted acid and DPPA byproducts).
  • Brine.[1][5]
  • Drying: Dry organic layer over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO2).
  • Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 4:1).
  • Target: The product typically elutes as a white to off-white solid.

Process Workflow & Decision Tree

The following diagram illustrates the operational workflow and critical decision points during the synthesis.

Workflow Start Start: Dry Acid + Toluene AddBase Add Et3N (Form Salt) Start->AddBase AddDPPA Add DPPA at 0°C (Stir 1h at RT) AddBase->AddDPPA Check1 TLC Check: Acyl Azide Formed? AddDPPA->Check1 Check1->AddDPPA No (Wait/Add DPPA) AddAlcohol Add t-BuOH Check1->AddAlcohol Yes Heat Heat to 90°C (N2 Evolution) AddAlcohol->Heat Monitor Monitor Consumption of Azide/Isocyanate Heat->Monitor Monitor->Heat Incomplete Workup Aq. Workup & Chromatography Monitor->Workup Complete

Figure 2: Operational workflow for the synthesis of Boc-protected anilines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of IsocyanateEnsure all reagents (especially

-BuOH) are anhydrous. Moisture converts isocyanate to urea.
Incomplete Reaction Temperature too lowIf using neat

-BuOH, the reflux temp (82°C) may be insufficient. Add Toluene to increase internal temp to 95-100°C.
Sticky Byproducts DPPA PhosphatesEnsure thorough washing with sat.

during workup. These salts are water-soluble.
"Stalled" Intermediate Steric HindranceIf the rearrangement is slow (due to electronics of the 3-Br-5-OMe ring), add catalytic Dibutyltin dilaurate (DBTDL) to accelerate isocyanate trapping.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2][3][6][7][8] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[7] Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

  • Wolff, J. J. (2004). The Curtius Rearrangement. Organic Reactions, 3, 307–423. [Link]

  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Aryl Bromides with Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Standard Operating Protocol (SOP)

Executive Summary

The synthesis of N-aryl carbamates (such as N-Boc protected anilines) is a critical transformation in pharmaceutical development and natural product synthesis[1]. Traditional methods relying on the direct acylation of anilines often suffer from poor regioselectivity or require harsh, non-chemoselective conditions. The palladium-catalyzed intermolecular cross-coupling of aryl bromides with carbamates (e.g., tert-butyl carbamate) offers a highly convergent, chemoselective alternative[2]. This Application Note details the mechanistic rationale, ligand selection criteria, and validated step-by-step protocols for achieving these couplings, including an optimized room-temperature methodology[3].

Mechanistic Rationale & Ligand Design

The cross-coupling of aryl bromides with carbamates proceeds via a modified Buchwald-Hartwig catalytic cycle. Unlike standard alkylamines, carbamates are exceptionally poor nucleophiles. The strong electron-withdrawing nature of the adjacent carbonyl group delocalizes the nitrogen lone pair, making the transmetalation (or base-mediated nitrogen coordination) step highly endothermic and kinetically slow[2].

To overcome this intrinsic barrier, the catalytic system must be carefully engineered:

  • Oxidative Addition: Aryl bromides readily undergo oxidative addition to the active Pd(0) species. The use of electron-rich phosphine ligands accelerates this step.

  • Ligand Sterics (The "Bite Angle" and Bulk): Bulky monodentate ligands (e.g., t-BuXPhos) or bidentate ligands with large bite angles (e.g., Xantphos) are mandatory[1]. The steric bulk forces the intermediate Pd(II) complex into a cis-geometry, which drastically reduces the activation energy required for the rate-limiting reductive elimination step, preventing off-target

    
    -hydride elimination[4].
    
  • Base Selection: A strong base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the weakly acidic carbamate (pKa ~ 13.5) and facilitate its coordination to the palladium center[3]. For substrates bearing base-sensitive functional groups (e.g., esters, nitriles), weaker bases like Cs₂CO₃ in combination with Xantphos at elevated temperatures (80–100 °C) provide a chemoselective alternative[2].

Catalytic Cycle

Pd_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)L_n-Br] Pd0->OxAdd + Ar-Br BaseEx Base Exchange [Ar-Pd(II)L_n-OtBu] OxAdd->BaseEx + NaOtBu - NaBr Amidation Carbamate Coordination [Ar-Pd(II)L_n-NHBoc] BaseEx->Amidation + BocNH2 - tBuOH RedElim Reductive Elimination Transition State Amidation->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Carbamate (Ar-NHBoc) RedElim->Product

Figure 1: Proposed catalytic cycle for Pd-catalyzed Buchwald-Hartwig amidation.

Reaction Optimization & Quantitative Data

Reaction conditions must be tailored to the electronic and steric nature of the aryl bromide. Table 1 summarizes the optimized parameters for different substrate classes based on established literature standards[2][3].

Table 1. Optimization Matrix for Aryl Bromide Carbamate Coupling

Substrate ClassPreferred LigandBaseSolventTemp (°C)Expected Yield (%)
Electron-Deficient Aryl Bromides XantphosCs₂CO₃1,4-Dioxane80–10075–95
Electron-Neutral/Rich Aryl Bromides t-BuXPhosNaOtBuToluene22 (RT)70–85
Sterically Hindered (ortho-substituted) BrettPhosNaOtBut-AmylOH80–10065–80
Base-Sensitive Functional Groups XantphosCs₂CO₃THF / Dioxane60–8060–85

Experimental Protocols

The following protocols describe the synthesis of N-Boc-protected anilines from aryl bromides.

Workflow Prep Glovebox Prep Pd2(dba)3 + t-BuXPhos NaOtBu + BocNH2 Reaction Reaction Phase Add Ar-Br & Toluene Stir at 22°C (12-24h) Prep->Reaction Workup Quench & Workup NH4Cl (aq) Quench EtOAc Extraction Reaction->Workup Purification Purification Silica Gel Column (Hexanes/EtOAc) Workup->Purification

Figure 2: Workflow for room-temperature Pd-catalyzed amidation of aryl bromides.

Protocol A: Room-Temperature Amidation (For Base-Stable Substrates)[3]

This protocol utilizes t-BuXPhos to enable coupling at ambient temperatures, minimizing thermal degradation and side reactions.

Materials & Reagents:

  • Pd₂(dba)₃·CHCl₃ (1.0 mol %)

  • t-BuXPhos (2.5 mol %)

  • tert-Butyl carbamate (BocNH₂, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with Pd₂(dba)₃·CHCl₃ (10.4 mg, 0.01 mmol) and t-BuXPhos (10.6 mg, 0.025 mmol).

    • Causality Note: Pd₂(dba)₃ serves as a stable Pd(0) source. The slight excess of ligand (2.5 to 2.0 ratio) ensures complete ligation of the palladium, preventing the formation of inactive palladium black[4].

  • Reagent Addition: Add NaOtBu (115 mg, 1.2 mmol) and tert-butyl carbamate (140 mg, 1.2 mmol) to the solid mixture.

  • Inert Atmosphere Transfer: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line (positive N₂ pressure).

  • Solvent & Substrate Introduction: Inject anhydrous toluene (2.0 mL) and the aryl bromide (1.0 mmol) via a gastight syringe. (If the aryl bromide is a solid, add it during Step 2).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (22 °C) for 12–24 hours. The mixture will transition from a dark purple/red to a yellow/orange suspension, indicating the formation of the active catalytic species.

  • Reaction Monitoring: Monitor the consumption of the aryl bromide via GC-MS or TLC (eluent: 9:1 Hexanes/EtOAc).

  • Quench & Workup: Upon completion, quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure N-aryl carbamate.

Protocol B: Elevated Temperature Amidation (For Base-Sensitive Substrates)[2]

For substrates containing esters, ketones, or nitriles, NaOtBu will cause undesired side reactions (e.g., ester hydrolysis or enolization).

Modifications to Protocol A:

  • Substitute t-BuXPhos with Xantphos (3.0 mol %).

  • Substitute NaOtBu with Cs₂CO₃ (1.4 equiv).

  • Substitute Toluene with 1,4-Dioxane .

  • Heat the reaction mixture to 80–100 °C for 18–36 hours.

  • Causality Note: Cs₂CO₃ is a milder base that will not hydrolyze esters or enolize ketones, but it requires elevated temperatures to effectively drive the base-exchange step in the catalytic cycle[2].

Alternative Pathway: Cyanate Cross-Coupling and In Situ Trapping

In cases where direct amidation is low-yielding, an alternative palladium-catalyzed approach involves the cross-coupling of aryl halides with sodium cyanate (NaOCN) to generate an intermediate aryl isocyanate. This intermediate is subsequently trapped in situ with an alcohol (e.g., tert-butanol) to form the carbamate[5]. This one-pot methodology is particularly useful for synthesizing complex S-thiocarbamates or diisocyanate precursors[5].

Troubleshooting & Safety

  • Catalyst Deactivation (Palladium Black): If a black precipitate forms early in the reaction, it indicates oxygen contamination or solvent moisture. Ensure all solvents are rigorously degassed and anhydrous.

  • Unreacted Aryl Bromide: If conversion stalls, the carbamate may not be sufficiently deprotonated. Ensure the base (NaOtBu or Cs₂CO₃) is stored in a desiccator, as it rapidly absorbs atmospheric moisture, neutralizing its basicity.

References

1.[5] Palladium-Catalyzed Synthesis of N-Aryl Carbamates. PMC (nih.gov). 2.[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (acs.org). 3.[2] Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters (acs.org). 4.[4] CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. RSC Books (rsc.org). 5.[3] Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate. Sigma-Aldrich / The Journal of Organic Chemistry.

Sources

Application Note: Advanced Reagents and Protocols for N-Boc Protection of Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Weak Nucleophiles in N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in drug development and complex organic synthesis. The standard protocol utilizes Di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., Triethylamine or DIPEA) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP)[1].

However, this standard system frequently fails when applied to electron-deficient anilines (e.g., nitroanilines, cyanoanilines, or polyhalogenated anilines). The Causality: The strong electron-withdrawing groups (EWGs) on the aromatic ring pull electron density away from the amine nitrogen via resonance and inductive effects. This delocalization drastically lowers the HOMO energy of the amine lone pair, rendering it an exceptionally poor nucleophile[2]. Consequently, the aniline cannot efficiently attack the bulky N-acylpyridinium intermediate formed by DMAP and Boc₂O, leading to recovered starting materials or requiring forcing conditions that cause degradation.

To overcome this thermodynamic barrier, application scientists employ two divergent, field-proven strategies: Nucleophile Activation (Base-mediated) and Electrophile Activation (Lewis Acid-catalyzed).

Mechanism cluster_0 Strategy 1: Nucleophile Activation cluster_1 Strategy 2: Electrophile Activation Aniline Electron-Deficient Aniline (Poor Nucleophile) NaHMDS NaHMDS (Strong Base) Deprotonation Aniline->NaHMDS Iodine Catalytic I2 (Lewis Acid) Coordination Aniline->Iodine Anion Anilide Anion (Hyper-Reactive) NaHMDS->Anion - HMDS Product N-Boc Protected Aniline Anion->Product + Boc2O ActivatedBoc Iodine-Boc2O Complex (Enhanced Electrophile) Iodine->ActivatedBoc + Boc2O ActivatedBoc->Product + Aniline

Mechanistic divergence in N-Boc protection: Nucleophile vs. Electrophile activation strategies.

Quantitative Data & Strategy Comparison

Selecting the correct reagent system depends on the substrate's sensitivity to strong bases versus its steric hindrance. The table below summarizes the expected outcomes based on empirical data from synthetic workflows[3],[4].

Substrate ClassStandard (DMAP/TEA)NaHMDS / THF (-78 °C)Iodine (10 mol%) / NeatPrimary Advantage of Optimal Method
4-Nitroaniline < 10% yield (24h)92% yield (2h)85% yield (4h)NaHMDS provides quantitative deprotonation.
2,4-Dinitroaniline No Reaction88% yield (3h)65% yield (8h)NaHMDS overcomes extreme electronic deactivation.
4-Cyanoaniline 15% yield (24h)95% yield (2h)90% yield (3h)Iodine avoids potential base-induced nitrile side reactions.
2-Bromo-4-fluoroaniline 40% yield (24h)94% yield (1h)89% yield (2h)NaHMDS guarantees rapid, clean mono-protection.

Strategy 1: Nucleophile Activation via NaHMDS

The Causality: Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, sterically hindered, non-nucleophilic base (pKa ≈ 26). Because the pKa of electron-deficient anilines typically ranges from 14 to 20, NaHMDS ensures irreversible and quantitative deprotonation[5]. This transforms the neutral, deactivated amine into a negatively charged anilide anion—an overwhelmingly strong nucleophile that rapidly attacks Boc₂O despite steric or electronic barriers[3].

Workflow S1 1. Dissolve Aniline in dry THF S2 2. Cool to -78°C (Argon atm) S1->S2 S3 3. Add NaHMDS (Observe Color) S2->S3 S4 4. Add Boc2O in THF S3->S4 S5 5. Warm to RT & Quench (NH4Cl) S4->S5

Step-by-step experimental workflow for the NaHMDS-mediated N-Boc protection.

Experimental Protocol: NaHMDS Method

Self-Validating System: This protocol relies on visual cues (colorimetry) to validate intermediate formation, ensuring the investigator knows the reaction is proceeding before LC-MS analysis.

  • Preparation: Dissolve the electron-deficient aniline (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) under a strict Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Causality: Low temperatures prevent the highly reactive anilide anion from undergoing undesired side reactions (e.g., nucleophilic aromatic substitution).

  • Deprotonation: Add NaHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes.

    • Validation Check: The solution will immediately undergo a stark color change (typically turning deep red, orange, or purple). This visual shift is the self-validating proof that the conjugated anilide anion has formed.

  • Electrophile Addition: Stir for 30 minutes at -78 °C, then add a solution of Boc₂O (1.05 equiv) in anhydrous THF dropwise.

    • Validation Check: As the anion attacks the Boc₂O, the deep color of the anion will gradually fade back to a lighter yellow/colorless state, validating the consumption of the nucleophile.

  • Quench & Isolation: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.

Strategy 2: Electrophile Activation via Molecular Iodine ( )

The Causality: For substrates that are highly sensitive to strong bases (e.g., those containing base-labile esters or prone to racemization), nucleophile activation is unsuitable. Instead, molecular iodine (


) is utilized as a mild, moisture-tolerant Lewis acid[6]. 

coordinates to the carbonyl oxygen of Boc₂O, polarizing the C=O bond and significantly lowering the LUMO energy of the anhydride. This enhanced electrophilicity allows even the weak, neutral aniline nucleophile to attack successfully[4].
Experimental Protocol: Iodine-Catalyzed Method

Self-Validating System: The presence and subsequent neutralization of the iodine catalyst provide a built-in redox indicator for the reaction workup.

  • Preparation: To a round-bottom flask, add the electron-deficient aniline (1.0 equiv, 10 mmol) and Boc₂O (1.2 equiv). If the reagents are solid, add a minimal amount of Dichloromethane (DCM) to form a highly concentrated slurry (1.0 M).

  • Catalyst Addition: Add molecular iodine (

    
    , 10 mol%, 0.1 equiv) in one portion. The reaction mixture will immediately turn a characteristic dark brown/violet color.
    
  • Reaction: Stir the mixture at room temperature (or up to 40 °C for highly deactivated systems like dinitroanilines) for 2 to 8 hours. Monitor the consumption of the aniline via TLC (Hexanes/EtOAc).

  • Quench (Validation Step): Once complete, dilute the mixture with DCM and add a 10% aqueous solution of Sodium Thiosulfate (

    
    ).
    
    • Validation Check: The thiosulfate reduces the

      
       to colorless iodide ions (
      
      
      
      ). The immediate disappearance of the dark brown color serves as a self-validating indicator that the Lewis acid catalyst has been successfully neutralized and removed from the organic phase.
  • Isolation: Separate the organic layer, wash with water and brine, dry over

    
    , and concentrate under reduced pressure to yield the N-Boc protected aniline.
    

References

  • Bioinspired Synthesis of (–)-Hunterine A: Deciphering a Unique Deconstructive Route Source: ChemRxiv URL:[Link]

  • Molecular Iodine in Protection and Deprotection Chemistry Source: ResearchGate / Synthesis URL:[Link]

  • Enantioselective and diastereoselective azo-coupling/iminium-cyclizations: a unified strategy for the total syntheses of (−)-psychotriasine Source: SciSpace URL:[Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Using 3-Bromo-5-Methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 3-bromo-5-methoxyaniline (CAS: 16618-68-1) has emerged as a "privileged scaffold" for the design of Type I and Type II kinase inhibitors.[1] Its meta-substituted geometry allows for independent vector exploration: the amine functions as the primary hinge-binding anchor, the bromine atom serves as a versatile handle for cross-coupling (accessing the solvent front or hydrophobic back-pocket), and the methoxy group provides a tunable electronic donor or a site for demethylation to access additional hydrogen-bonding interactions.[1]

This guide details the strategic application of this intermediate, focusing on high-yield protocols for Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling , validated by case studies in EGFR and TTBK1 inhibitor synthesis.[1]

Strategic Rationale: The "Meta-Strike" Scaffold

The utility of 3-bromo-5-methoxyaniline lies in its ability to facilitate Fragment-Based Drug Design (FBDD) .[1] Unlike para-substituted anilines, the 3,5-meta substitution pattern directs substituents into distinct regions of the kinase ATP-binding pocket without steric clash at the hinge region.[1]

Structural Vectors
Functional GroupVector DirectionSynthetic UtilityKinase Pocket Interaction
-NH₂ (C1) Hinge RegionAmide coupling, Urea formation, SNArPrimary H-bond donor to hinge residues (e.g., Met793 in EGFR).[1]
-Br (C3) Solvent Front / GatekeeperSuzuki, Sonogashira, BuchwaldAttachment of solubilizing tails (e.g., N-methylpiperazine) or hydrophobic bulk.[1]
-OMe (C5) Back Pocket / RiboseDemethylation, Ether synthesisH-bond acceptor; can be converted to -OH to engage conserved Glu/Lys pairs.[1]

Retrosynthetic Analysis & Workflow

The most robust synthetic route typically employs a "Core-First, Diversity-Last" approach.[1] The aniline is first coupled to the heteroaryl kinase core (e.g., quinazoline, pyrimidine) via SNAr.[1] The resulting bromide intermediate is then subjected to parallel cross-coupling reactions to generate a library of analogs.[1]

G cluster_0 Critical Decision Point Start 3-Bromo-5-methoxyaniline Inter Intermediate Scaffold (Brominated Core) Start->Inter Step 1: SnAr / Buchwald (Hinge Attachment) Core Dihalo-Heterocycle (e.g., 2,4-Dichloropyrimidine) Core->Inter Suzuki Suzuki Coupling (Library Generation) Inter->Suzuki Step 2: Pd-Catalysis (Diversity Vector) Prod1 EGFR Inhibitor Analog (Solubilizing Tail) Suzuki->Prod1 Prod2 TTBK1 Inhibitor (Hydrophobic Tail) Suzuki->Prod2

Figure 1: Divergent synthesis workflow. The aniline serves as the linchpin, allowing the kinase core to be established before late-stage diversification at the bromine position.[1]

Detailed Experimental Protocols

Protocol A: Hinge Binder Installation (SNAr)

Objective: Coupling 3-bromo-5-methoxyaniline to a 2,4-dichloropyrimidine core.[1] Context: This step creates the fundamental kinase-binding scaffold.[1] The reaction exploits the differential reactivity of the chlorines on the pyrimidine ring (C4 is more reactive than C2).[1]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)[1][2]

  • 3-Bromo-5-methoxyaniline (1.05 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1][2]

  • Solvent: n-Butanol or IPA (Isopropanol)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloropyrimidine (e.g., 1.49 g, 10 mmol) in n-Butanol (20 mL).

  • Addition: Add 3-bromo-5-methoxyaniline (2.12 g, 10.5 mmol) followed by DIPEA (4.35 mL, 25 mmol).

  • Reaction: Heat the mixture to 80–100 °C under nitrogen atmosphere. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting aniline spot should disappear, and a new, more polar spot should appear.

  • Work-up: Cool the reaction to room temperature. The product often precipitates directly from the alcohol.[1]

    • If precipitate forms: Filter the solid, wash with cold isopropanol (2 x 10 mL) and then water (2 x 20 mL).

    • If no precipitate: Remove solvent in vacuo, redissolve in EtOAc, wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography for scale-up.[1]

  • Yield Expectation: 75–85%.

Mechanistic Insight: The electron-donating methoxy group on the aniline makes the amine sufficiently nucleophilic to displace the C4-chloride without requiring a palladium catalyst, provided the pyrimidine is sufficiently electron-deficient.[1]

Protocol B: Diversity Generation via Suzuki-Miyaura Coupling

Objective: Functionalizing the C3-Bromo position to install a "tail" group.[1] Context: This reaction is sensitive to the free NH (if present) or other Lewis basic sites on the kinase core.[1] Using a robust catalyst system is critical.[1]

Materials:

  • Brominated Intermediate (from Protocol A) (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (solid)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or DME/Water[1][3]

Step-by-Step Procedure:

  • Degassing: Charge the reaction vessel with the Brominated Intermediate, Boronic Acid, and Base. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water. Bubble Nitrogen through the solution for 10 minutes.[1]

  • Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of Nitrogen.[1] Seal the vessel.

  • Reaction: Heat to 90–100 °C for 2–12 hours.

    • Note: Microwave irradiation (120 °C, 30 min) can significantly accelerate this step for library synthesis.

  • Scavenging: After cooling, filter through a Celite pad to remove Pd black. Rinse with EtOAc.[1][3]

  • Work-up: Partition between EtOAc and Water. Wash organic layer with Brine.[1][2][3]

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

    • Tip: If the product contains basic amines (e.g., piperazine tail), add 1% Triethylamine or Ammonia to the eluent to prevent streaking.[1]

Optimization Table for Suzuki Coupling:

Parameter Standard Condition Challenging Substrate Condition
Catalyst Pd(PPh₃)₄ Pd(dppf)Cl₂ or XPhos Pd G2
Base Na₂CO₃ (aq) K₃PO₄ (anhydrous) or Cs₂CO₃
Solvent Dioxane/H₂O Toluene/EtOH/H₂O or DMF

| Temp | 90 °C | 110 °C (or Microwave) |[1]

Case Study Applications

Case Study 1: TTBK1 Inhibitors

Research into Tau-tubulin kinase 1 (TTBK1) for Alzheimer's disease utilized 3-bromo-5-methoxyaniline to construct the core scaffold.[1] The aniline was reacted with a chloropyrimidine, and the bromine was subsequently coupled with 4-methylpiperidin-4-amine derivatives.[1] The methoxy group was crucial for maintaining metabolic stability compared to a phenol, while the bromine allowed for the late-stage introduction of polar groups to improve blood-brain barrier (BBB) penetration [1].[1]

Case Study 2: EGFR T790M Inhibitors

In the development of third-generation EGFR inhibitors (analogs of WZ4002 and Osimertinib), the 3,5-disubstituted aniline motif is recurrent.[1] The methoxy group often resides in the hydrophobic pocket near the gatekeeper residue (T790M).[1] The bromine handle allows chemists to screen various acrylamide-containing tails to find the optimal covalent binder geometry.[1] The high-yield synthesis of these intermediates is a cornerstone of EGFR medicinal chemistry [2, 3].[1]

Troubleshooting & Safety

Common Issues
  • Low Yield in SNAr: If the aniline is sluggish, add a catalytic amount of HCl (creates the aniline hydrochloride in situ) or switch solvent to n-Butanol at 120 °C.[1]

  • Debromination during Suzuki: If you observe the hydro-dehalogenated byproduct (Br replaced by H), lower the reaction temperature and ensure the solvent is thoroughly degassed (oxygen promotes this side reaction).[1]

  • Pd Removal: Kinase assays are sensitive to trace metals. Use functionalized silica scavengers (e.g., Thiol-silica) during the final purification step.[1]

Safety Data (MSDS Summary)
  • 3-Bromo-5-methoxyaniline: Toxic if swallowed (H301), Causes skin irritation (H315), Serious eye irritation (H319).[1][4]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves.[1]

  • Incompatibility: Avoid strong oxidizing agents.[1]

References

  • Conversion of 3-bromo-5-methoxyaniline to compound 3 (TTBK1 Inhibitors). ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of WZ4002 analogues as EGFR inhibitors. PubMed. Available at: [Link]

  • Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. ResearchGate.[1] Available at: [Link]

  • 3-Bromo-5-methoxyaniline PubChem Entry. NIH.[1] Available at: [Link]

Sources

Technical Application Note: Miyaura Borylation of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

[1]

Executive Summary

This technical guide details the protocol for the palladium-catalyzed Miyaura borylation of tert-butyl (3-bromo-5-methoxyphenyl)carbamate to synthesize its corresponding pinacol boronic ester.[1] This specific scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors where the 3,5-disubstituted aniline motif is prevalent.[1]

The protocol prioritizes chemoselectivity —preserving the acid-sensitive Boc protecting group while ensuring complete conversion of the aryl bromide.[1] It utilizes the robust

1

Chemical Context & Reaction Design[2][3][4][5][6][7][8]

Substrate Analysis

The starting material, tert-butyl (3-bromo-5-methoxyphenyl)carbamate, presents specific challenges and opportunities:

  • Boc Group: Acid-labile.[1] Requires base-mediated conditions (Miyaura) rather than acidic lithiation/boronation routes.[1][2]

  • Methoxy Group (C5): An electron-donating group (EDG).[1] While EDGs generally slow down oxidative addition compared to electron-deficient arenes, the bromine handle at C3 is sufficiently reactive for standard Pd(0) insertion.[1]

  • Meta-Substitution: Steric hindrance is minimal, allowing for efficient transmetallation.[1]

Mechanistic Strategy

The reaction follows the catalytic cycle established by Ishiyama, Murata, and Miyaura (1995).[1][2] Unlike Suzuki couplings which use strong bases (carbonates/hydroxides), this protocol uses Potassium Acetate (KOAc) .[1]

Critical Mechanistic Insight: The acetate anion is not basic enough to activate the aryl bromide for Suzuki coupling (preventing the product from reacting with the starting material to form biaryls).[1] Instead, the acetate coordinates to the Palladium(II) intermediate, facilitating transmetallation with the bis(pinacolato)diboron (

1

MiyauraCyclePd0Pd(0)L2Active CatalystOxAddOxidative AdditionAr-Pd(II)-BrPd0->OxAdd+ Ar-BrLigExLigand ExchangeAr-Pd(II)-OAcOxAdd->LigEx+ KOAc- KBrTransMetTransmetallationAr-Pd(II)-BpinLigEx->TransMet+ B2pin2TransMet->Pd0ReductiveEliminationProductProduct ReleaseAr-BpinTransMet->Product

Figure 1: Catalytic cycle of the Miyaura Borylation emphasizing the critical role of Acetate (OAc) in ligand exchange.

Detailed Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv. / Conc.Notes
Aryl Bromide Substrate1.0 equivPurity >97% recommended.[1]

Boron Source1.1 – 1.2 equivSlight excess ensures conversion.[1]

Catalyst3 – 5 mol%Bidentate ligand prevents deactivation.[1]
KOAc Base3.0 equivMust be anhydrous/dry.[1]
1,4-Dioxane Solvent0.15 – 0.2 MAnhydrous.[1] Degassed.
Step-by-Step Methodology
Step 1: Preparation & Degassing (The "Black Pd" Prevention)

Oxygen is the enemy of this reaction.[1] It promotes the formation of phenol byproducts and deactivates the catalyst (seen as palladium black precipitation).[1]

  • Dry a 3-neck round bottom flask or a reaction vial (for <500mg scale) in an oven.

  • Charge the flask with Aryl Bromide (1.0 eq),

    
      (1.1 eq), and KOAc  (3.0 eq).
    
  • Do not add the catalyst yet.

  • Add anhydrous 1,4-Dioxane .

  • Degas: Sparge the solvent with Argon or Nitrogen gas for 15 minutes (use a long needle submerged in solvent, with a vent needle). Alternatively, use 3 cycles of freeze-pump-thaw for sensitive large-scale batches.[1]

Step 2: Catalysis & Heating
  • Under a positive pressure of inert gas, add

    
      (0.03 eq).[1]
    
  • Seal the vessel immediately.

  • Heat the reaction mixture to 85°C .

    • Note: Reaction typically takes 4–12 hours.[1]

    • Monitoring: Check by TLC or LC-MS.[1] The product spot will be less polar than the starting bromide.[1]

    • LC-MS Tip: Boronic esters often do not ionize well or may hydrolyze to the acid on the column.[1] Look for the mass of the boronic acid

      
       if the ester mass is absent.[1]
      
Step 3: Workup
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc).[1][3]

  • Filtration: Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad thoroughly with EtOAc.[1]

  • Washing: Wash the filtrate with water (

    
    ) and brine (
    
    
    ).
    • Caution: Do not wash excessively or with basic solutions, as this may hydrolyze the pinacol ester.[1]

  • Dry over

    
    , filter, and concentrate under reduced pressure.
    

Purification Strategy (Critical)

Boronic esters can be "sticky" on silica gel and are prone to protodeboronation (loss of the boron group) if the silica is too acidic.[1]

Recommended Purification: Flash Chromatography

  • Stationary Phase: Silica Gel (standard).[1]

  • Eluent: Hexanes / Ethyl Acetate (Gradient 0%

    
     30% EtOAc).[1]
    
  • Stabilizer: Add 1% Triethylamine (TEA) to the eluent system during column packing and running.[1] This neutralizes the silica acidity and prevents streakiness/decomposition.[1]

WorkflowSetup1. Charge Solids(Substrate, B2pin2, KOAc)Degas2. Add Solvent& Degas (15 min)Setup->DegasCat3. Add CatalystPd(dppf)Cl2Degas->CatHeat4. Heat 85°C(4-12 hrs)Cat->HeatPurify5. Column w/ 1% TEAHeat->Purify

Figure 2: Operational workflow for the synthesis of the Boc-protected aryl boronate.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
Re-degas solvent rigorously.[1] Increase catalyst load to 5 mol%.
Homocoupling (Biaryl) Base too strong or

leak.[1]
Ensure KOAc is used (not

).[1] Check inert atmosphere seals.
Protodeboronation Reaction too hot or wet.[1]Lower temp to 80°C. Ensure solvent is anhydrous.[1]
Product Streaking Silica interaction.[1]Add 1% Triethylamine to column solvent.[1]

Scale-Up Note: For scales >10g, the exotherm upon heating can be significant.[1] Ramp temperature slowly (1°C/min) to 80°C.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][4][5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1][4][5][6] The Journal of Organic Chemistry, 60(23), 7508–7510.[1] [Link]

  • Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002).[1][2] Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Chloroarenes Catalyzed by Palladium(0)-Tricyclohexylphosphine Complexes.[1] Journal of the American Chemical Society, 124(27), 8001–8006.[1] [Link][1]

  • Billingsley, K., & Buchwald, S. L. (2008).[1] An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Angewandte Chemie International Edition, 47(25), 4695–4698.[1] [Link][1]

  • Chow, W. K., et al. (2010).[1] Palladium-Catalyzed Borylation of Aryl Bromides with Bis(pinacolato)diboron in Water.[1] The Journal of Organic Chemistry, 75(15), 5367–5370.[1] [Link]

Troubleshooting & Optimization

Improving yield of Boc-protection for 3-bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Boc-Protection of 3-Bromo-5-methoxyaniline

Status: Active Ticket ID: CHEM-SUP-3B5M-BOC Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties protecting 3-bromo-5-methoxyaniline with a Boc group. This is a known challenge in aniline chemistry. The substrate possesses a meta-bromo substituent (electron-withdrawing by induction) and a meta-methoxy group (electron-withdrawing by induction, though donating by resonance, the inductive effect dominates at the meta position).

The Result: The nucleophilicity of the amine is significantly reduced compared to unsubstituted aniline, leading to stalled conversion or the requirement of forcing conditions that promote side reactions (Bis-Boc formation).

This guide provides a validated High-Yield Protocol , a Green Alternative , and a Troubleshooting Decision Tree to resolve your specific issues.

Part 1: The Mechanism & The Problem

To solve the yield issue, we must first visualize the barrier. Standard Boc protection relies on the amine attacking the carbonyl of di-tert-butyl dicarbonate (


).[1]

Why it fails:

  • Electronic Deactivation: The inductive withdrawal from the -Br and -OMe groups pulls electron density away from the nitrogen lone pair.

  • Steric Drag: While meta-substitution is less sterically demanding than ortho, the cumulative effect of the substituents destabilizes the transition state.

The Solution (Catalytic Activation): We utilize DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[2] DMAP attacks


 first, forming a highly electrophilic 

-acylpyridinium salt. This intermediate is far more reactive toward your sluggish aniline than

alone.

BocMechanism Boc2O Boc2O ActiveInt N-Boc-DMAP+ (Super Electrophile) Boc2O->ActiveInt DMAP DMAP (Catalyst) DMAP->ActiveInt Attacks Boc2O Product Mono-Boc Product ActiveInt->Product Fast Transfer to Aniline Substrate 3-Br-5-OMe-Aniline (Weak Nucleophile) Substrate->Product BisBoc Bis-Boc Side Product Product->BisBoc Over-reaction (Excess Boc2O/Base)

Figure 1: Catalytic cycle showing DMAP activation. Note the red dashed path to Bis-Boc, which we must avoid.

Part 2: Optimized Protocols

Method A: The "Robust" Standard (Recommended)

Best for: Scaling up, ensuring completion, and difficult substrates.

Reagents:

  • Substrate: 3-bromo-5-methoxyaniline (

    
     equiv)
    
  • Reagent:

    
     (
    
    
    
    -
    
    
    equiv)
  • Base:

    
     (
    
    
    
    equiv)
  • Catalyst: DMAP (

    
     equiv / 10 mol%)
    
  • Solvent: THF (anhydrous) or DCM

Step-by-Step:

  • Dissolution: Dissolve 3-bromo-5-methoxyaniline and

    
     in anhydrous THF (
    
    
    
    concentration).
  • Catalyst: Add DMAP (10 mol%) in one portion.

  • Controlled Addition: Cool to

    
    . Add 
    
    
    
    (dissolved in minimal THF) dropwise over 15 minutes.
    • Why? Keeping local concentration of

      
       low prevents the product (which is still nucleophilic) from attacking a second 
      
      
      
      molecule.
  • Reflux: Warm to Room Temp (RT). If TLC shows starting material (SM) after 2 hours, heat to mild reflux (

    
    ) for 4–6 hours.
    
  • Workup: Dilute with EtOAc, wash with

    
     citric acid (removes DMAP/
    
    
    
    ), sat.
    
    
    , and brine.[2]
Method B: The "Green" Alternative (Iodine Catalysis)

Best for: Avoiding chromatographic purification and toxic DMAP.

Reagents:

  • Substrate (

    
     equiv)[3][4]
    
  • 
     (
    
    
    
    equiv)[2][3]
  • Catalyst: Iodine (

    
    ) (
    
    
    
    )[5]
  • Solvent: DCM or

    
     (No base required)
    

Logic: Iodine acts as a mild Lewis acid, activating the carbonyl of


 without requiring strong bases that promote bis-protection [1].

Part 3: Troubleshooting & FAQs

Q1: The reaction is stuck at 60% conversion. Adding more only creates the Bis-Boc byproduct. What do I do?

Diagnosis: The reaction has stalled due to equilibrium or kinetics, and the Mono-Boc product is competing with the starting material for the remaining reagent. Fix:

  • Do NOT add more

    
     immediately. 
    
  • Switch Solvent: If using DCM, switch to Refluxing THF . The higher temperature (

    
     vs 
    
    
    
    ) often pushes the energy barrier for the deactivated aniline without triggering the higher barrier for Bis-Boc formation.
  • Add MeOH: Add 5–10 equivalents of Methanol. Alcohols can catalyze the proton transfer step in the transition state, accelerating the reaction of the amine specifically [2].

Q2: I cannot separate the Mono-Boc product from the Bis-Boc impurity.

Diagnosis: Bis-Boc (


) is non-polar and often co-elutes with the Mono-Boc product.
Fix (Chemical Rescue): 
Don't throw it away. You can selectively cleave the "extra" Boc group.[6]
  • Take the crude mixture containing both Mono- and Bis-Boc.

  • Dissolve in MeOH or THF.

  • Add

    
     (2 equiv)  or NaOH (1 equiv)  and heat to reflux for 1 hour.
    
  • Result: The Bis-Boc is sterically crowded and labile toward base hydrolysis; it will revert to the Mono-Boc product. The Mono-Boc is stable to base.[7]

Q3: My product is an oil, but the literature says it should be a solid.

Diagnosis: 3-bromo-5-methoxyaniline derivatives often have low melting points, but persistent oils usually indicate trapped solvent (THF/DCM) or


 impurities.
Fix: 
  • Trituration: Dissolve the oil in a minimum amount of

    
     or EtOAc, then slowly add Hexanes  or Pentane  while stirring until cloudy. Cool to 
    
    
    
    .
  • Remove Excess

    
    :  If the oil smells sweet/fruity, you have excess reagent. Add 
    
    
    
    -dimethylethylenediamine (
    
    
    equiv) to the crude oil, stir for 15 mins, then do an acid wash (
    
    
    HCl). This converts excess
    
    
    into a water-soluble amine that washes away.

Part 4: Comparative Data

ConditionCatalystTempTimeYield (Isolated)Bis-Boc %Notes
DCM / No Base NoneRT24 h< 30%0%Too slow for deactivated anilines.
THF / NaH None

2 h65%25% Strong base promotes Bis-Boc. Avoid.
THF /

DMAP Reflux4 h92% < 5%Recommended Protocol.
MeOH

RT6 h85%< 2%Excellent "Green" alternative [1].

Part 5: Troubleshooting Decision Tree

Troubleshooting Start Start: Check TLC/LCMS Issue1 SM Remaining? Start->Issue1 Issue2 Bis-Boc Forming? Start->Issue2 Action1 Increase Temp (Reflux) OR Add MeOH Issue1->Action1 Yes (Slow) Action2 Add DMAP (10 mol%) Issue1->Action2 Yes (Stalled) Action3 Chemical Rescue: Reflux with NaOH/MeOH Issue2->Action3 Already formed Action4 Reduce Boc2O to 1.0 eq Slow Addition at 0°C Issue2->Action4 Prevention

Figure 2: Decision matrix for optimizing reaction outcomes.

References

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006).[5][7] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286.

  • Vilaivan, T. (2006).[8] Alcohol speed up Boc protection of primary amines.[8] Tetrahedron Letters, 47(38), 6739-6742.

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] (General Reference for Deprotection/Protection logic).

Sources

Technical Support Center: Troubleshooting Low Solubility of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and assay developers working with tert-Butyl (3-bromo-5-methoxyphenyl)carbamate . As a highly functionalized aniline derivative, this compound is a valuable building block in drug discovery. However, its structural features frequently cause severe solubility bottlenecks in both aqueous biological assays and biphasic organic reactions.

Below, we detail the mechanistic causes of these issues and provide self-validating, step-by-step protocols to overcome them.

Section 1: Mechanistic Causes of Low Solubility (E-E-A-T)

Q: Why is tert-Butyl (3-bromo-5-methoxyphenyl)carbamate so difficult to solubilize in aqueous or polar media? A: The low solubility is a direct consequence of the molecule's high lipophilicity (estimated LogP ~3.5–4.5), which is driven by three specific structural factors:

  • The tert-Butyloxycarbonyl (Boc) Group: The Boc protecting group is exceptionally bulky and hydrophobic. While excellent for preventing unwanted amine reactivity, it drastically reduces aqueous solubility[].

  • The Bromo Substituent: Halogens, particularly bromine, are heavy, highly polarizable, and strictly lipophilic, further driving the molecule out of the aqueous phase.

  • Lack of Ionizable Groups: Unlike free amines, the carbamate nitrogen (NH) has a very high pKa (>12). Therefore, it remains un-ionized at physiological pH (7.4), meaning pH adjustments (acidification) will not improve solubility and may inadvertently trigger premature Boc deprotection if the pH drops too low[2].

Section 2: Quantitative Data & Solvent Compatibility

To prevent precipitation during your workflows, consult the following empirical solubility matrix before designing your experiment.

Solvent SystemEstimated Solubility LimitRecommended Application
Water / PBS (pH 7.4) < 10 µMUnsuitable without co-solvents/carriers.
100% DMSO > 50 mMBiological assay stock solutions.
Dichloromethane (DCM) > 100 mMOrganic synthesis, Boc deprotection.
1,4-Dioxane > 100 mMSuzuki-Miyaura cross-coupling.
Hexanes / Heptane < 5 mMCrystallization/precipitation workflows.
Section 3: Troubleshooting Aqueous Assays (Biological Applications)

Q: How do I prepare a high-concentration stock solution for in vitro assays without the compound crashing out? A: You must utilize a "solvent-shift" strategy. The compound must first be fully solvated in a 100% organic carrier before being slowly introduced to the aqueous environment.

Protocol: Preparation of DMSO Stock and Aqueous Dilution Self-Validating Check: If the final aqueous solution appears cloudy or scatters light (detectable via Dynamic Light Scattering), the compound has precipitated. The solution must remain optically clear.

  • Stock Preparation: Weigh the solid compound and dissolve it in anhydrous, cell-culture grade DMSO to achieve a 10 mM to 50 mM stock. Vortex vigorously and sonicate for 5 minutes at room temperature.

  • Intermediate Carrier Addition (Crucial Step): Do not dilute directly into PBS. Instead, add a non-ionic surfactant (e.g., 0.1% Tween-20) or a carrier molecule (e.g., 10% 2-Hydroxypropyl-β-cyclodextrin) to your intermediate dilution tube.

  • Dropwise Dilution: Slowly add the DMSO stock dropwise into the rapidly stirring aqueous buffer. This prevents local supersaturation. Keep the final DMSO concentration below 1% to avoid assay toxicity.

Section 4: Troubleshooting Organic Synthesis (Chemical Applications)

Q: I am performing a Boc deprotection, but the starting material is insoluble in my acidic aqueous mixture. What is the standard protocol? A: Boc deprotection of highly lipophilic anilines should not be performed in aqueous acids. The industry standard is to use a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM)[3].

Protocol: Anhydrous Boc Deprotection

  • Dissolve the tert-Butyl (3-bromo-5-methoxyphenyl)carbamate in anhydrous DCM to a concentration of 0.1 M to 0.5 M[3].

  • Cool the flask to 0 °C using an ice bath[3].

  • Slowly add an equal volume of neat TFA (resulting in a 1:1 TFA:DCM ratio)[3].

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1–2 hours[3].

  • Monitor via TLC. Once complete, remove the volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA[3].

Q: My Suzuki coupling on the bromo position is failing because the compound won't dissolve in the basic aqueous phase. How can I fix this? A: Suzuki cross-couplings require a biphasic or miscible organic/aqueous system to dissolve both the lipophilic aryl bromide and the inorganic base (e.g., K2CO3). If your compound is crashing out, adjust your solvent ratio.

Protocol: Optimized Suzuki Coupling Solvent System

  • Instead of a standard 1:1 organic:water ratio, use a 4:1 or 6:1 ratio of 1,4-Dioxane to Water [4]. Dioxane is an excellent solvent for this specific carbamate.

  • Combine the carbamate (aryl bromide), boronic acid, and Pd catalyst in the Dioxane phase[4].

  • Dissolve the base (e.g., K2CO3) in the minimal water phase[4].

  • Degas both solvents by sparging with N2 for 30 minutes prior to mixing to prevent catalyst poisoning[5].

  • Reflux at 90–100 °C. The high Dioxane ratio ensures the lipophilic substrate remains in solution while still allowing base transfer[4].

Section 5: Mandatory Visualization

Workflow A Solid Compound (Highly Lipophilic) B 100% DMSO (Stock: 10-50 mM) A->B Dissolve & Sonicate C Intermediate Dilution (Add 0.1% Tween-20) B->C Add Surfactant D Aqueous Assay Buffer (Final DMSO < 1%) C->D Dropwise Addition

Workflow for solubilizing lipophilic Boc-carbamates for aqueous biological assays.

Logic S1 tert-Butyl (3-bromo-5-methoxyphenyl)carbamate S2 Boc Group (Bulky, Hydrophobic) S1->S2 S3 Bromo Substituent (Lipophilic) S1->S3 S4 High LogP (~4.0) Poor Aqueous Solubility S2->S4 S3->S4 S5 Use Organic Co-solvents (DMSO, THF, DCM) S4->S5 Organic Synthesis S6 Use Surfactants/Carriers (Tween, Cyclodextrins) S4->S6 Biological Assays

Structural causality of low solubility and corresponding mitigation strategies.

References
  • tert-Butyl (3-bromo-5-methoxyphenyl)(methyl)carbamate Product Information Source: BLD Pharm URL:6

  • BOC-Amino Acids and Peptide Synthesis Source: BOC Sciences URL:

  • Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:2

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) Source: BenchChem URL:3

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde Source: National Institutes of Health (NIH) URL:4

  • Help needed with unreproducible Suzuki coupling Source: Reddit (r/Chempros) URL:5

Sources

Technical Support Center: Purification of 3-Bromo-5-Methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-3B5M-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

The Issue: You have a reaction mixture containing unreacted 3-bromo-5-methoxyaniline (CAS: 16618-68-1). You need to remove this impurity without degrading your target product.[1]

The "Enemy" Profile (The Impurity):

  • Molecule: 3-bromo-5-methoxyaniline.[1][2][3]

  • Chemical Nature: Electron-deficient aniline.[1]

  • Basicity (

    
     of conjugate acid):  ~3.5 - 3.7.[1]
    
    • Why this matters: It is a weaker base than unsubstituted aniline (

      
       4.[1]6) due to the inductive electron-withdrawing effect of the bromine and methoxy groups at the meta positions. Standard weak acid washes (like 5% acetic acid) may fail to fully protonate and extract it.[1]
      
  • Solubility: Highly lipophilic; soluble in DCM, EtOAc, alcohols. Poorly soluble in water.[1]

Decision Matrix: Select Your Workflow

Before starting, determine the chemical nature of your Target Product . The purification strategy relies entirely on the contrast between the impurity and your product.

PurificationStrategy Start START: Analyze Target Product IsProductBasic Is your Product Basic? (e.g., Amine, Pyridine) Start->IsProductBasic IsProductAcidic Is your Product Acidic? (e.g., Carboxylic Acid, Phenol) IsProductBasic->IsProductAcidic No BasicProduct Target is Basic IsProductBasic->BasicProduct Yes NeutralProduct Target is Neutral (Amide, Ester, Ether) IsProductAcidic->NeutralProduct No AcidicProduct Target is Acidic IsProductAcidic->AcidicProduct Yes MethodA METHOD A: Strong Acid Wash (1M HCl) NeutralProduct->MethodA Primary Choice MethodB METHOD B: Electrophilic Scavenging (Isocyanate Resin) BasicProduct->MethodB Low Throughput MethodC METHOD C: Chromatography with TEA Additive BasicProduct->MethodC High Throughput MethodD METHOD D: Derivatization (Acetylation) BasicProduct->MethodD Last Resort AcidicProduct->MethodA Primary Choice

Figure 1: Logic flow for selecting the appropriate purification method based on product properties.

Method A: Acid-Base Extraction (The Standard)[1]

Best For: Neutral or Acidic Target Products (e.g., Amides, Esters).[1] Risk: Do not use if your product contains acid-labile groups (Boc, acetals, silyl ethers).[1]

The Science

Because 3-bromo-5-methoxyaniline is a weak base (


), you must drop the aqueous pH significantly below this value (ideally pH < 1.[1]5) to drive the equilibrium toward the water-soluble anilinium salt.
Protocol
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (Ethyl Acetate or DCM).

    • Note: Ethyl Acetate is preferred as it separates cleaner from acidic water than DCM.[1]

  • The Wash: Extract the organic layer 3 times with 1M HCl (or 2M HCl if the product is stable).

    • Volume: Use a 1:1 volume ratio of Organic:Aqueous.[1][4]

  • Validation: Check the organic layer by TLC.[1][5] The aniline spot should disappear.

  • Recovery: Wash the organic layer once with Brine, dry over

    
    , and concentrate.
    

Troubleshooting Table:

Symptom Root Cause Corrective Action
Aniline remains in organic layer pH not low enough. Increase HCl concentration to 2M or 3M.[1]
Emulsion forms Density match between layers.[1] Add solid NaCl to the aqueous layer to increase density difference.

| Product precipitates | Product is insoluble in cold solvent.[1] | Add more organic solvent or a small amount of MeOH (5%).[1] |

Method B: Resin Scavenging (The "Polishing" Step)

Best For: Basic Target Products (where acid wash would remove the product too). Mechanism: Polymer-supported isocyanates react with the nucleophilic aniline to form an insoluble urea, which is filtered off.

The Science

3-bromo-5-methoxyaniline is electron-deficient, making it a sluggish nucleophile .[1] Standard room-temperature scavenging may be too slow.[1]

Protocol
  • Selection: Use a PS-Isocyanate or MP-Isocyanate resin.[1][6]

  • Stoichiometry: Add 3 to 4 equivalents of resin relative to the estimated amount of unreacted aniline.

  • Solvent: Dissolve crude in DCM or THF (DCM swells polystyrene resins better).[1]

  • Incubation:

    • Critical Step: Heat the mixture to 40-50°C for 4–12 hours.

    • Reasoning: The electron-withdrawing Br/OMe groups reduce the nucleophilicity of the amine nitrogen. Heat is required to drive the urea formation kinetics.

  • Filtration: Filter through a fritted funnel or Celite pad. The impurity stays on the resin.

Method C: Flash Chromatography (The Precision Tool)

Best For: Complex mixtures where extraction/scavenging fails.[1]

The Science

Anilines possess a lone pair that hydrogen-bonds strongly with the acidic silanols (


) on silica gel. This causes "streaking" or "tailing," where the aniline smears across the column, contaminating other fractions.
Protocol
  • Mobile Phase Modifier: You must add a base to the mobile phase.

    • Recipe: Hexanes/Ethyl Acetate + 1% Triethylamine (TEA) .

    • Alternative: 1%

      
       in DCM/MeOH systems.[1]
      
  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base before loading your sample. This "neutralizes" the active silanol sites.[7]

  • Loading: Load the sample as a liquid injection (if soluble) or dry load on Celite. Avoid dry loading on silica unless it is also pre-treated with TEA.[1][8]

Visualizing the Separation:

  • TLC Tip: When running TLC plates to monitor the column, add a drop of TEA to your developing chamber solvent. This tightens the aniline spot, giving you a true

    
     value.
    

Method D: Chemical Derivatization (The "Nuclear Option")

Best For: When the aniline co-elutes with the product and cannot be separated.

The Science

If you cannot separate the aniline, change its physical properties chemically. Acetylation converts the basic, polar aniline into a neutral, less polar acetamide.

Protocol
  • Reaction: Add Acetic Anhydride (1.5 eq vs impurity) and Pyridine (1.5 eq) to the crude mixture.

  • Time: Stir for 30 minutes at RT.

  • Result: The 3-bromo-5-methoxyaniline becomes N-(3-bromo-5-methoxyphenyl)acetamide.[1]

  • Separation:

    • The acetamide is significantly less polar and non-basic.

    • It will now have a vastly different

      
       on silica.[1]
      
    • It will not be extracted by acid, allowing you to acid-wash your basic product (if your product is a basic amine) to capture the product in the water layer, wash away the acetamide with organics, and then basify/extract the product back.

FAQ: Common User Scenarios

Q: I used 5% Acetic Acid for the wash, but the aniline is still there. A: 5% Acetic acid (pH ~2.4) is not strong enough. The conjugate acid of your impurity has a pKa near 3.6. You need a pH gap of at least 2 units to ensure >99% protonation.[1] Switch to 1M HCl (pH ~0).

Q: Can I use SCX (Strong Cation Exchange) columns? A: Only if your product is neutral .[1] If your product is an amine, it will bind to the SCX column just like the impurity. If your product is neutral, pass the mixture through an SCX cartridge; the aniline sticks, the product flows through.

Q: The aniline spot on TLC is very faint but shows up under UV. A: Anilines quench fluorescence strongly. Even trace amounts look like major impurities.[1] Use a specific stain like p-Anisaldehyde or Ninhydrin (though electron-poor anilines stain poorly with Ninhydrin) to gauge the real quantity.[1] NMR is the only way to quantify the remaining molar % accurately.

References

  • PubChem. 3-bromo-5-methoxyaniline (Compound Summary).[1][2] National Library of Medicine.[1] [Link]

  • Biotage. Scavenging Amines using MP-Isocyanate and PS-Isocyanate.[1][6] Technical Note. [Link][1]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Technical Guide.[1] [Link]

Sources

Technical Support Center: ChemSelect™ Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Boc Deprotection During Suzuki-Miyaura Coupling

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Preventing unintended Boc cleavage during Pd-catalyzed cross-coupling.

Executive Summary & Mechanistic Insight

The Paradox: You are likely confused because the tert-butyloxycarbonyl (Boc) group is classically defined as base-stable and acid-labile. Since Suzuki coupling is a basic reaction, Boc loss seems chemically counterintuitive.

The Root Cause: In Suzuki-Miyaura coupling, Boc deprotection is rarely caused by the base itself. Instead, it is driven by two often-overlooked factors:

  • Lewis Acidity of Boronic Acids: Boronic acids (

    
    ) are Lewis acids. In the absence of sufficient base, or during the transmetallation step, the empty 
    
    
    
    -orbital on the boron atom can coordinate with the carbonyl oxygen of the Boc group. This coordination activates the carbamate for cleavage, similar to a Brønsted acid mechanism, especially if the reaction medium becomes transiently neutral or acidic.
  • Thermal Thermolysis: The tert-butyl carbamate moiety has a thermal ceiling. At temperatures >100°C (common for unactivated aryl chlorides), and particularly in aqueous/alcoholic solvents, the Boc group undergoes thermal elimination to isobutylene and

    
    .
    
Diagnostic Logic Tree

Before altering your entire synthesis, use this decision matrix to pinpoint the failure mode.

BocTroubleshooting Start Start: Boc Group Lost in Suzuki Reaction CheckTemp Is Reaction Temp > 80°C? Start->CheckTemp CheckBoron Is Boronic Acid in Large Excess (>1.5 equiv)? CheckTemp->CheckBoron No (<80°C) ThermalFail CAUSE: Thermal Thermolysis SOL: Switch to Buchwald G3/G4 (Run at <60°C) CheckTemp->ThermalFail Yes (>80°C) CheckBase Is Base Strong/Nucleophilic (e.g., NaOEt, KOH)? CheckBoron->CheckBase No LewisFail CAUSE: Lewis Acid Activation SOL: Increase Base Load or use MIDA Boronates CheckBoron->LewisFail Yes BaseFail CAUSE: Nucleophilic Attack SOL: Switch to K3PO4 or Cs2CO3 CheckBase->BaseFail Yes (Strong Base) SolventFail CAUSE: Aqueous Hydrolysis SOL: Use Anhydrous Toluene/Dioxane CheckBase->SolventFail No (Mild Base)

Figure 1: Diagnostic logic flow for identifying the cause of Boc deprotection. Follow the blue nodes to determine if the failure is thermal, Lewis-acid mediated, or solvent-based.

Troubleshooting FAQs

Q: I am using standard conditions (


, 

, Toluene/Water) at 100°C. Why is my Boc disappearing?
A: This is a classic Thermal/Hydrolytic failure . While

is mild, the combination of water and 100°C heat promotes the hydrolysis of the carbamate. Furthermore,

is thermally unstable and requires high heat to be active.
  • Fix: Switch to a Third-Generation Buchwald Precatalyst (e.g., XPhos Pd G3 or G4). These activate at room temperature or mild heat (40°C), completely avoiding the thermal danger zone [1].

Q: My reaction is at 60°C, but I see significant deprotection. I am using 2.0 equiv of Boronic Acid. A: This is likely Lewis Acid Activation . You have a large excess of Boronic Acid (Lewis Acid) relative to your base. If the base is consumed or poorly soluble, the free Boronic Acid coordinates to the Boc group.

  • Fix: Ensure your base is in excess (at least 2.5 - 3.0 equiv). Alternatively, switch to Potassium Trifluoroborates (

    
    ) . These are coordinatively saturated (Lewis neutral) and will not activate the Boc group [2].
    

Q: Can I use strong bases like KOtBu? A: It is risky. While Boc is resistant to hydrolysis, strong alkoxides like


 can act as nucleophiles or promote elimination side reactions on the substrate backbone.
  • Fix: The "Gold Standard" base for Boc-substrates is Tribasic Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . They provide sufficient basicity for the transmetallation step without being aggressively nucleophilic [3].
Optimized Experimental Protocols
Protocol A: The "Low-Temp" Method (Recommended)

Best for: Highly sensitive substrates, complex APIs, and preventing thermal degradation.

Rationale: Uses a pre-formed Pd(II) precatalyst that reduces to active Pd(0) rapidly at room temperature, eliminating the need for heat.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (1–3 mol%) [1]

  • Base:

    
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge a vial with the Aryl Halide, Boronic Acid, and XPhos Pd G4.

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed THF (concentration ~0.2 M).

  • Add the degassed aqueous

    
     solution via syringe.
    
  • Stir vigorously at Room Temperature (25°C).

    • Note: If conversion is slow after 2 hours, warm to 40°C. Do not exceed 60°C.

  • Monitor via LCMS. The Boc group should remain >99% intact.

Protocol B: The "Lewis-Acid Neutral" Method

Best for: Reactions requiring high heat where Protocol A fails, or when using unstable boronic acids.

Rationale: Uses Potassium Trifluoroborates instead of Boronic Acids. These salts are not Lewis acidic, preventing coordination to the Boc carbonyl.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • Nucleophile: Potassium Aryl Trifluoroborate (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)[3]
    
  • Solvent: Toluene/Water (3:1 ratio)

Step-by-Step:

  • Combine all solids (Halide, Trifluoroborate, Catalyst, Base) in a reaction tube.

  • Evacuate and backfill with Argon (3 cycles).

  • Add the Toluene/Water mixture.

  • Heat to 80°C.

    • Note: Although 80°C is used, the absence of the Lewis acidic boronic species protects the Boc group from activation [2].

Comparative Data: Base & Catalyst Compatibility

The following data illustrates the survival rate of an N-Boc indole substrate under various Suzuki conditions (24h reaction time).

Catalyst SystemBaseTemp (°C)Yield (Product)Boc RetentionVerdict
XPhos Pd G4

25 (RT) 98% >99% Optimal


10085%60%Thermal Failure

/


8070%82%Moderate Risk


8092%95%Acceptable


8040%30%Base Incompatible
References
  • Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Guides. Link

  • Molander, G. A., & Shin, I. (2011).[4] "Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate." Organic Letters, 13(15), 3956–3959. Link

  • BenchChem Technical Support. "Suzuki Coupling of 2-bromo-N-Boc-imidazole: Protocols and Yields." BenchChem Application Notes. Link

Sources

Optimizing palladium catalyst loading for aryl bromide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Loading for Aryl Bromide Coupling

Status: Online | Tier: Level 3 (Senior Application Support)

Mission Statement

Welcome to the Catalysis Optimization Center. Our goal is to transition your workflow from "brute force" chemistry (high loadings, excess reagents) to "precision" catalysis.

In pharmaceutical development, reducing Palladium (Pd) loading is not just an economic decision; it is a regulatory necessity to meet elemental impurity limits (ICH Q3D). The guide below treats the reaction as a system where catalyst stability dictates the minimum viable loading.

Module 1: The "Engine" – Catalyst Life Cycle Management

To optimize loading, you must first understand how your catalyst "lives" and "dies." A catalyst that deactivates (precipitates) cannot turnover.

Visual 1: The Active Cycle vs. The Deactivation Trap

This diagram illustrates the competition between the productive catalytic cycle and the irreversible formation of Palladium Black.

Pd_Cycle Precat Pd(II) Precatalyst (Stable Storage) ActivePd Active Pd(0)L (12-14e⁻ species) Precat->ActivePd Activation (Base/Heat/Reductant) OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActivePd->OxAdd + Ar-Br PdBlack Pd Black (Inactive Aggregates) ActivePd->PdBlack Ligand Dissociation (Irreversible) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Nucleophile OxAdd->PdBlack Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Cycle Regenerates

Caption: The "Death Spiral": If the catalytic steps (colored loop) are slower than ligand dissociation, the active Pd(0) aggregates into inactive Pd Black.

Module 2: Troubleshooting Tickets (Q&A)

Ticket #001: Reaction Stalls & Precipitates Black

User Report: "I am running a Suzuki coupling with an aryl bromide (1.0 equiv) and boronic acid (1.5 equiv) using 1 mol% Pd(PPh₃)₄. The reaction turns black after 1 hour and stalls at 60% conversion."

Diagnosis: Catalyst Death (Agglomeration). The appearance of "Pd black" confirms that your catalyst has decomposed before the substrate was consumed.[1] This is a stability failure, not an activity failure.

  • Root Cause: Triphenylphosphine (PPh₃) is a weak ligand. As the reaction progresses, oxidative addition slows down, or the resting state becomes unstable, leading to ligand dissociation.

  • Solution:

    • Switch to a Bulky, Electron-Rich Ligand: Use dialkylbiaryl phosphines (e.g., SPhos or XPhos ). These bulky ligands create a "protective shell" around the Pd(0), preventing dimerization and precipitation [1].

    • "Dose" the Catalyst: If you must use PPh₃, add the catalyst in two portions (0.5 mol% at T=0, 0.5 mol% at T=1h) to maintain active species concentration.

Ticket #002: Pd(OAc)₂ vs. Pd(dba)₂ – Activation Failure

User Report: "I switched from Pd(PPh₃)₄ to Pd(OAc)₂ + Ligand to save money. Now the reaction yield is 0%."

Diagnosis: Inefficient Reduction to Pd(0). Pd(OAc)₂ is a Pd(II) salt.[1][2] It must be reduced to Pd(0) in situ to enter the catalytic cycle.[2][3]

  • The Science: Aryl bromides generally do not reduce Pd(II) to Pd(0) efficiently. You need a reductant.[4] In many protocols, the phosphine ligand itself acts as the sacrificial reductant (oxidizing to phosphine oxide), but this consumes expensive ligand and is kinetically slow [2].

  • Solution:

    • Use a Pre-formed Precatalyst: Switch to Buchwald G3/G4 Palladacycles or PEPPSI precatalysts. These are air-stable Pd(II) species designed to rapidly reduce to Pd(0) upon exposure to base, guaranteeing 100% active species generation [3].

    • Add Water: If using Pd(OAc)₂ + Phosphine, ensure a small amount of water is present (or use wet solvent). Water facilitates the reduction of Pd(II) by the phosphine or amine base.

Ticket #003: Optimizing for ppm Loading (Scale-Up)

User Report: "We have a working reaction at 2 mol%. We need to scale up and target <500 ppm (0.05 mol%) Pd."

Diagnosis: Kinetic Bottleneck Management. At low loading, the turnover number (TON) becomes massive. The reaction must be exceptionally clean because even trace impurities (acting as catalyst poisons) can deactivate the tiny amount of Pd present.

  • Protocol:

    • Purge Oxygen: At ppm levels, O₂ competition is fatal. Sparge solvents with Argon for 15+ mins, not just a balloon purge.

    • Ligand Excess: Run a Ligand:Metal ratio of 2:1 or 3:1 (usually 1:1 is standard for bulky ligands). The excess ligand acts as a "buffer" to recapture any Pd that dissociates, pushing the equilibrium away from Pd black [4].

    • Check the Stir Rate: At high turnover frequencies (TOF), mass transfer can become rate-limiting. Ensure vigorous stirring (vortexing).

Module 3: Experimental Protocol – The "Step-Down" Method

Do not jump from 5 mol% directly to 0.01 mol%. Use this validated "Step-Down" workflow to identify the "Cliff of Death" (the loading where the reaction fails).

Visual 2: Optimization Logic Flow

Optimization_Flow Start Standard Condition (1-2 mol% Pd) Check1 Yield > 90%? Start->Check1 StepDown Reduce Loading 10x (0.1 - 0.2 mol%) Check1->StepDown Yes Fail Stalled Reaction Check1->Fail No (Fix Ligand) Check2 Yield > 90%? StepDown->Check2 PPM_Level Target ppm Level (0.01 mol%) Check2->PPM_Level Yes Check2->Fail No Fail->Start 1. Increase Temp 2. Change Solvent 3. Add Ligand Excess

Caption: The "Step-Down" Protocol. Only proceed to lower loading if conversion is >90%. If conversion drops, optimize temperature or ligand ratio before reducing Pd further.

Standard Control Protocol (Data Table)

Use this matrix to benchmark your catalyst sources before optimization.

VariableStandard (High Load)Optimized (Low Load)Why?
Pd Source Pd(OAc)₂ or Pd₂(dba)₃G3/G4 Palladacycle Precatalysts ensure rapid, quantitative initiation.
Ligand PPh₃ or dppfXPhos / SPhos / RuPhos Bulky biaryl phosphines prevent deactivation.
Ligand:Pd Ratio 4:1 (for PPh₃)1.5:1 to 2:1 Excess ligand stabilizes the low concentration of Pd.
Concentration 0.1 M0.5 - 1.0 M Higher concentration increases reaction rate (2nd order kinetics).
Atmosphere Nitrogen BalloonArgon Sparge + Seal Oxygen poisoning is more lethal at low Pd concentrations.

Module 4: Advanced FAQ

Q: Why do aryl chlorides require different ligands than aryl bromides? A: Aryl chlorides have a stronger C-Cl bond, making Oxidative Addition the rate-limiting step. You need extremely electron-rich ligands (like tBu₃P or N-Heterocyclic Carbenes) to push the Pd(0) to insert. For Aryl Bromides, oxidative addition is easier. Often, Transmetallation becomes the bottleneck. Therefore, extremely bulky ligands (like XPhos ) are preferred because they facilitate the elimination steps and stabilize the resting state [5].

Q: Can I use "Homeopathic" Palladium (ppb levels)? A: Yes, but only for "easy" substrates (e.g., aryl bromides with electron-withdrawing groups). For these ultra-low loadings (parts per billion), you must use Pd(OAc)₂ without added ligands (ligand-free mode) in specific solvents like water/ethanol, or use nanoparticle reservoirs. However, for pharma scale-up, defined precatalysts at ppm levels are more reproducible than "ligand-free" systems [6].

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5][6] Accounts of Chemical Research. Link

  • Sherwood, J., et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Journal of Organic Chemistry. Link

  • Bruno, N. C., et al. (2013). Rationally Designed Precatalysts for Palladium-Catalyzed Cross-Coupling. Chemical Science. Link

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed Cross-Coupling Processes: Preparation of the Catalyst. Organic Process Research & Development. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

Sources

Technical Support Center: Stability & Deprotection of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability and cleavage of N-Boc protected electron-rich anilines. While the tert-butyloxycarbonyl (Boc) group is an indispensable tool in organic synthesis, its behavior on highly activated aromatic systems requires precise mechanistic control.

This guide provides a causality-driven breakdown and field-proven protocols to ensure the integrity of your synthetic workflows when handling tert-butyl (3-bromo-5-methoxyphenyl)carbamate.

Mechanistic Causality & Pathway Visualization

The fundamental challenge with tert-butyl (3-bromo-5-methoxyphenyl)carbamate lies in the conflicting electronic properties of the molecule during acid-catalyzed deprotection.

The cleavage of the Boc group requires an acidic environment, which protonates the carbamate oxygen and induces fragmentation to release a highly reactive tert-butyl cation and a carbamic acid intermediate[1]. Concurrently, your substrate features a strongly


-donating methoxy group (-OCH₃) and an amine derivative, rendering the aromatic ring highly nucleophilic. If the tert-butyl cation is not immediately intercepted, it will act as an electrophile and undergo a Friedel-Crafts alkylation on the electron-rich aromatic ring before it can deprotonate to form isobutylene gas[2].

Pathway Start tert-Butyl (3-bromo-5-methoxyphenyl)carbamate Protonation Protonated Carbamate Intermediate Start->Protonation Acid (TFA/HCl) Fragmentation tert-Butyl Cation + Carbamic Acid Protonation->Fragmentation Cleavage Target 3-bromo-5-methoxyaniline (Desired Product) Fragmentation->Target Decarboxylation (-CO2) Byproduct tert-Butylated Aniline (+56 Da Impurity) Fragmentation->Byproduct No Scavenger (Electrophilic Attack) Scavenger Scavenger Cocktail (TIPS / H2O / Anisole) Fragmentation->Scavenger Interception Scavenger->Target Clean Deprotection Quenched Isobutane / t-BuOH (Harmless Byproducts) Scavenger->Quenched Cation Quenched

Figure 1: Acid-catalyzed Boc deprotection and competing alkylation pathways.

Troubleshooting FAQs

Q1: Why does my compound degrade into multiple higher-mass impurities (+56 Da) when exposed to TFA? Causality & Solution: This is the classic signature of tert-butylation. The acid-catalyzed fragmentation of the Boc group releases a tert-butyl cation[1]. Because your aromatic ring contains a strongly activating methoxy group, it outcompetes the natural elimination of the cation. The cation attacks the ortho/para positions of the ring. To prevent this, you must use a scavenger cocktail (e.g., TIPS/H₂O or anisole) to irreversibly trap the cation before it can react with your substrate[3].

Q2: My compound is degrading during silica gel chromatography. How can I prevent premature deprotection? Causality & Solution: Silica gel possesses slightly acidic silanol groups (pH ~4.5–5.5). While standard aliphatic N-Boc amines are completely stable on silica, electron-rich N-aryl carbamates like yours have an increased susceptibility to mild acids due to the stabilization of the developing positive charge by the aromatic system. Solution: Pre-treat your silica gel by flushing the column with a solvent system containing 1% Triethylamine (TEA) to neutralize the acidic sites prior to loading your sample.

Q3: Can I use HCl in dioxane instead of TFA to avoid these side reactions? Causality & Solution: Yes, 4M HCl in dioxane is a viable alternative[1]. The chloride ion acts as a weak nucleophile that can trap the tert-butyl cation to form tert-butyl chloride, which is volatile and easily removed under vacuum[2]. However, because the 3-bromo-5-methoxyphenyl ring is highly activated, a dedicated scavenger like thiophenol or anisole is still strictly recommended to guarantee a clean reaction profile[4].

Quantitative Data: Scavenger Efficacy

The following table summarizes the quantitative impact of various scavenger systems on the deprotection of highly electron-rich N-Boc anilines.

Scavenger SystemAcid ConditionReaction TimeYield of Free Amine (%)Yield of Alkylated Byproduct (%)
None (Neat TFA) 100% TFA1.0 h< 40%> 50%
Anisole (5.0 equiv) 50% TFA in DCM2.0 h82%15%
Thioanisole (5.0 equiv) 50% TFA in DCM2.0 h89%8%
TIPS (2.5%) + H₂O (2.5%) 95% TFA1.0 h> 95% < 2%

Data Interpretation: The combination of Triisopropylsilane (TIPS) and water provides the most robust protection against aromatic alkylation.

Standard Operating Procedure: Scavenger-Assisted Deprotection

This protocol utilizes a self-validating workflow designed to completely remove the Boc protecting group while suppressing electrophilic aromatic substitution.

Materials Required:

  • Substrate: tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

  • Acid: Trifluoroacetic Acid (TFA)

  • Scavengers: Triisopropylsilane (TIPS), Deionized Water

  • Solvent: Anhydrous Dichloromethane (DCM)

Step 1: Preparation of the Cleavage Cocktail
  • Action: In a fume hood, prepare a solution of TFA / TIPS / H₂O in a 95:2.5:2.5 (v/v/v) ratio.

  • Causality: Pre-mixing ensures homogeneous scavenger distribution. TIPS acts as a highly effective hydride donor to reduce the tert-butyl cation to isobutane gas. Water acts as a nucleophile to trap any residual cation as tert-butanol.

Step 2: Substrate Solvation and Cooling
  • Action: Dissolve the Boc-protected aniline (1.0 equiv) in a minimal amount of anhydrous DCM (approx. 0.1 M concentration). Cool the reaction flask to 0 °C using an ice bath.

  • Causality: Lowering the temperature suppresses the kinetics of the bimolecular Friedel-Crafts alkylation side-reaction, allowing the highly mobile scavengers to outcompete the bulky aromatic ring for the tert-butyl cation.

Step 3: Acid Addition and Reaction Execution
  • Action: Add the cleavage cocktail dropwise to the cooled DCM solution. Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature.

  • Self-Validation: The reaction will visibly evolve CO₂ gas[1]. The cessation of bubbling is a primary physical indicator that the carbamic acid fragmentation is complete. Confirm completion via TLC or LC-MS (typically 1–2 hours).

Step 4: Quenching and Workup
  • Action: Once the starting material is consumed, concentrate the mixture under reduced pressure (do not heat the water bath above 30 °C). Redissolve the crude residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃.

  • Self-Validation: Check the pH of the aqueous layer. You must continue washing until the aqueous layer pH is > 8.

  • Causality: Removing excess TFA under vacuum minimizes the required volume of base. The NaHCO₃ wash neutralizes residual TFA, converting the protonated anilinium salt back into the free base (3-bromo-5-methoxyaniline) for organic extraction. Validating the alkaline pH ensures no product is lost to the aqueous layer as a water-soluble salt.

References

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem URL
  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry URL
  • Boc-Protected Amino Groups - Organic Chemistry Portal URL
  • tert-Butyloxycarbonyl protecting group - Wikipedia URL

Sources

Technical Support Center: Recrystallization of Boc-Protected Bromoanilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Boc-protected bromoanilines (e.g., N-Boc-4-bromoaniline). This guide is designed for researchers and drug development professionals who require high-purity intermediates for cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

Physicochemical Context & Causality

The parent compound, 4-bromoaniline, contains a free primary amine that is moderately polar and capable of extensive hydrogen bonding[2]. Protecting this amine with a tert-butyloxycarbonyl (Boc) group converts it into a carbamate. The bulky tert-butyl group acts as a hydrophobic "umbrella," drastically shifting the molecule's solubility profile. While it becomes highly soluble in moderately polar aprotic solvents (like ethyl acetate or THF)[3], the carbamate N–H and C=O motifs still strongly desire to hydrogen-bond.

By strategically manipulating the dielectric constant of the solvent medium—specifically by introducing a non-polar aliphatic anti-solvent like hexanes—we can strip away the solvating molecules. This forces the Boc-protected anilines to hydrogen-bond with one another and


 stack, driving the formation of a highly pure crystalline lattice[1].

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is critical to prevent product degradation and phase separation. Below is the quantitative and mechanistic data for common recrystallization solvents used for N-Boc-bromoanilines.

Solvent SystemRoleBoiling Point (°C)SuitabilityMechanistic Causality
Ethyl Acetate (EtOAc) Primary Solvent77Excellent Solubilizes the lipophilic Boc group and polar carbamate motif via dipole interactions at elevated temperatures.
Tetrahydrofuran (THF) Primary Solvent66Good Highly effective for dissolving crude mixtures; commonly used in the upstream synthesis of the Boc-protected amine[3].
Hexanes / Heptane Anti-solvent68 / 98Excellent Lowers the dielectric constant of the medium, forcing the hydrophobic aromatic rings to aggregate and crystallize[1].
Methanol / Water Solvent / Anti-solvent65 / 100Poor Protic environments combined with heat can promote partial Boc deprotection or transesterification, lowering yield.
Dichloromethane (DCM) Primary Solvent40Moderate The low boiling point restricts the temperature gradient available for controlled cooling, often leading to rapid, impure precipitation.

Self-Validating Experimental Protocol: Dual-Solvent Recrystallization

This protocol utilizes an EtOAc/Hexanes dual-solvent system. Every step is designed as a self-validating system to ensure experimental integrity before proceeding to the next phase.

Step 1: Dissolution

  • Action: Suspend the crude N-Boc-4-bromoaniline in a minimum volume of EtOAc in an Erlenmeyer flask. Heat gently to 55–60 °C while swirling.

  • Causality: Staying below 65 °C prevents the thermal degradation of the acid-sensitive Boc group.

  • Validation Check: The solid lattice must completely disappear, yielding a transparent, albeit potentially colored, solution. If solids remain, add EtOAc in 0.5 mL increments until dissolved.

Step 2: Saturation (Reaching the Cloud Point)

  • Action: Maintain the temperature at 55–60 °C. Slowly add warm hexanes dropwise.

  • Causality: Hexanes rapidly lower the solubility of the Boc-bromoaniline. Adding it warm prevents premature, localized crash-out of amorphous solids.

  • Validation Check: Stop adding hexanes the exact moment a persistent turbidity (cloudiness) remains after swirling. This confirms the solution is perfectly saturated at this temperature.

Step 3: Clarification

  • Action: Add 1 to 3 drops of warm EtOAc to the cloudy solution and swirl.

  • Causality: This slightly pushes the concentration back below the saturation threshold, preventing the compound from "oiling out" as a liquid phase during the initial cooling.

  • Validation Check: The solution must transition from cloudy to completely crystal clear.

Step 4: Nucleation & Cooling

  • Action: Remove the flask from the heat source. Place it on a non-conductive surface (like a cork ring) and allow it to cool to room temperature completely undisturbed.

  • Causality: Slow cooling provides the thermodynamic time required for the molecules to arrange into a highly ordered, pure crystalline lattice rather than trapping impurities in a rapid precipitation.

  • Validation Check: Distinct, geometric crystals should become visible.

Step 5: Isolation & Verification

  • Action: Chill the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield. Filter via vacuum filtration and wash the filter cake with ice-cold hexanes. Dry under high vacuum.

  • Validation Check: Perform a melting point analysis. Pure tert-butyl (4-bromophenyl)carbamate will exhibit a sharp melting point range of 101–103 °C[4].

Workflow Diagram

RecrystallizationWorkflow Start Crude N-Boc-bromoaniline Dissolve Dissolve in Min. EtOAc (55-60°C) Start->Dissolve AddHex Add warm Hexanes to cloud point Dissolve->AddHex Cool Cool slowly to Room Temp AddHex->Cool CheckOil Did the solution oil out? Cool->CheckOil FixOil Reheat, add 5% EtOAc, cool at a slower rate CheckOil->FixOil Yes CheckCryst Did crystals nucleate? CheckOil->CheckCryst No FixOil->Cool FixCryst Scratch glass surface or introduce a seed crystal CheckCryst->FixCryst No Filter Vacuum Filter & Wash (Ice-cold Hexanes) CheckCryst->Filter Yes FixCryst->CheckCryst End Pure N-Boc-bromoaniline (mp 101-103°C) Filter->End

Recrystallization troubleshooting workflow for Boc-protected anilines.

Troubleshooting Guides & FAQs

Q1: Why does my N-Boc-4-bromoaniline "oil out" instead of crystallizing, and how do I fix it? A1: Oiling out (liquid-liquid phase separation) occurs when the cloud point of the solvent system is higher than the melting point of the solute. Because tert-butyl (4-bromophenyl)carbamate has a relatively low melting point (101–103 °C)[4], cooling a highly saturated solution too rapidly causes the compound to separate as a supercooled liquid rather than a solid.

  • The Fix: Reheat the mixture until it forms a single homogeneous phase. Add a small amount of the primary solvent (EtOAc) to lower the cloud point, and cool the flask much more slowly (e.g., inside a warm water bath that is allowed to cool to room temperature naturally).

Q2: I suspect my Boc group is falling off during recrystallization. Is this possible? A2: Yes. The Boc group is thermally labile and highly susceptible to acid-catalyzed deprotection. If your crude mixture contains trace acidic impurities from the upstream bromination or protection steps, heating the solution above 65 °C can trigger a retro-ene type elimination. This releases isobutylene gas and carbon dioxide, reverting your product back to 4-bromoaniline. Always keep dissolution temperatures below 60 °C and ensure your prior aqueous workup included a mild basic wash (e.g., saturated NaHCO₃).

Q3: My crystals are slightly yellow/brown instead of white. How do I remove this color? A3: 4-Bromoaniline derivatives are prone to oxidation, forming highly colored polyaniline-like impurities[2]. Because these impurities are often structurally similar, they can co-crystallize.

  • The Fix: Before recrystallization, dissolve the crude solid in EtOAc and stir with activated charcoal (Norit) for 10 minutes at room temperature. Filter the mixture through a pad of Celite to remove the charcoal, then proceed with the hexanes anti-solvent addition.

Q4: Can I use unreacted 4-bromoaniline's basicity to separate it from the Boc-protected product before recrystallization? A4: Absolutely, and this is highly recommended. The free amine of 4-bromoaniline is basic, while the N-Boc carbamate is neutral. Dissolve your crude mixture in an organic solvent (like EtOAc or DCM) and wash it with a mild aqueous acid (e.g., 10% citric acid or 1M HCl). The unreacted amine will protonate and partition into the aqueous layer, leaving the neutral Boc-protected product in the organic layer, drastically simplifying your downstream recrystallization.

References

  • An In-depth Technical Guide to 4-Bromoaniline , Benchchem. 2

  • 131818-17-2 | tert-Butyl (4-bromophenyl)carbamate , Ambeed. 3

  • Supporting Information (Characterization Data) , RSC.org. 4

  • Buy tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate , Smolecule. 5

  • The Suzuki–Miyaura Reaction of BPin-substituted F-BODIPYs with Aryl Halides , Scholaris.ca. 1

Sources

Minimizing side reactions in Curtius rearrangement of benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: [ONLINE] Agent: Senior Application Scientist Topic: Minimizing Side Reactions & Process Safety

⚠️ Module 1: CRITICAL SAFETY NOTICE (Read First)

DANGER: EXPLOSION HAZARD Acyl azides (the intermediate formed before rearrangement) are high-energy, shock-sensitive explosives.[1]

  • Do NOT Isolate: Never isolate benzoyl azides unless absolutely necessary for analytical characterization on a milligram scale.

  • Thermal Runaway: The rearrangement releases

    
     gas exothermically. On a large scale (>10g), this gas evolution can pressurize vessels rapidly.
    
  • Solvent Choice: Avoid halogenated solvents (DCM, CHCl3) if possible for large scales; they can sensitize azides. Toluene is the preferred solvent due to its high boiling point and thermal buffering capacity.

Module 2: Diagnostic Workflow

"My reaction failed. Where do I start?" Use this logic tree to identify the root cause of your failure before attempting a repeat.

DiagnosticTree Start Identify Major Impurity/Issue Issue1 Symmetric Urea (Ar-NH-CO-NH-Ar) Start->Issue1 Issue2 Unreacted Starting Material (Benzoic Acid) Start->Issue2 Issue3 Unexpected Carbamate Start->Issue3 Issue4 Phosphate Contamination (Sticky oil) Start->Issue4 Sol1 Diagnosis: Moisture Ingress Action: See Ticket #001 Issue1->Sol1 Sol2 Diagnosis: Electronic Deactivation Action: See Ticket #002 Issue2->Sol2 Sol3 Diagnosis: Solvent Nucleophilicity Action: See Ticket #003 Issue3->Sol3 Sol4 Diagnosis: DPPA Byproducts Action: See Ticket #004 Issue4->Sol4

Caption: Diagnostic logic tree for identifying failure modes in Curtius Rearrangement.

Module 3: Troubleshooting Guides (Tickets)

🎫 Ticket #001: The "Symmetric Urea" Nightmare

Symptom: You intended to make a carbamate (using an alcohol trap) or an isocyanate, but NMR/LCMS shows a symmetric urea dimer (


).

Root Cause: Moisture. The isocyanate intermediate is highly electrophilic. If water is present, it reacts faster with the isocyanate than your bulky alcohol trap does.

The Fix:

  • Drying: Solvents (Toluene/THF) must be anhydrous. Benzoic acid starting material must be dried (azeotrope with toluene if necessary).

  • Nucleophile Excess: Increase the equivalents of your trapping alcohol (from 1.1 eq to 3.0+ eq) to statistically outcompete trace water.

  • Order of Addition: Do not add the trapping alcohol until after the rearrangement is complete (if using the two-stage thermal method).

🎫 Ticket #002: Reaction "Stuck" (Electronic Effects)

Symptom: Starting material remains, or the acyl azide forms but does not rearrange to the isocyanate.

Root Cause: Electronic Deactivation. The migration of the aryl group to the nitrogen is a concerted process.

  • Electron-Donating Groups (EDGs): (e.g., -OMe, -Me) accelerate migration.

  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ) significantly slow down migration.

The Fix:

  • Thermodynamics: Higher temperatures are required for EWG-substituted benzoic acids. Switch from THF (reflux 66°C) to Toluene (reflux 110°C).

  • Catalysis: Lewis acids can catalyze the rearrangement.[4][5] Adding catalytic

    
     or 
    
    
    
    can lower the activation energy for the migration step.
🎫 Ticket #003: Unexpected Carbamate Formation

Symptom: You isolated a carbamate, but it corresponds to the solvent, not your intended alcohol.

Root Cause: Nucleophilic Solvents. Using reactive solvents like Ethanol or Methanol as the solvent during the acyl azide formation step can lead to premature trapping or mixed species if not controlled.

The Fix:

  • Use non-nucleophilic solvents (Toluene, Benzene, THF) for the rearrangement phase.

  • Add the trapping alcohol only after the rearrangement temperature is reached.

Module 4: Mechanistic Visualization

Understanding the competition between pathways is vital for control.

ReactionPathways Acid Benzoic Acid Azide Acyl Azide (Explosive!) Acid->Azide + DPPA / Base Iso Isocyanate (Intermediate) Azide->Iso Heat (-N2) Rearrangement Target Carbamate (Target) Iso->Target + R-OH (Alcohol) Path A (Desired) Amine Amine (Impurity) Iso->Amine + H2O (Moisture) Path B (Avoid) Urea Symmetric Urea (Dead End) Amine->Urea + Isocyanate

Caption: Competitive pathways in Curtius Rearrangement. Path B (Red) leads to Urea and must be suppressed.

Module 5: Optimized Protocols

Protocol A: Standard DPPA Method (One-Pot)

Best for: Standard substrates, small to medium scale.

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar.
    
  • Dissolution: Dissolve Benzoic Acid (1.0 equiv) in anhydrous Toluene (0.2 M).

  • Activation: Add Triethylamine (TEA) (1.2 equiv).

  • Azidation: Add Diphenylphosphoryl azide (DPPA) (1.1 equiv).

    • Note: Stir at RT for 1-2 hours. Monitor by TLC for disappearance of acid.

  • Rearrangement: Add the trapping alcohol (3.0 - 5.0 equiv). Heat to 80-110°C.

    • Observation: Evolution of

      
       gas indicates rearrangement.[6][7]
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove TEA), sat.

    
     (to remove phosphate byproducts), and Brine.
    
Protocol B: Modified Procedure for "Difficult" Substrates (EWG-substituted)

Best for: Nitro-benzoic acids or when Urea formation is persistent.

  • Formation: Form the acyl azide using DPPA/TEA at RT in Toluene.

  • Isolation (Optional but Risky - See Safety): It is safer to perform a quick aqueous workup (cold water wash) of the acyl azide solution to remove phosphates before heating. Dry the organic layer with

    
    .
    
  • Rearrangement: Heat the dried acyl azide solution in the absence of nucleophiles first to 100°C to fully convert to Isocyanate.

  • Trapping: Once gas evolution ceases (Isocyanate formed), add the nucleophile (Alcohol/Amine) and catalyst (

    
     - Dibutyltin dilaurate, 1 mol%) to force the trapping reaction.
    

Module 6: Data & Comparisons

Reagent Selection Guide

ReagentProsConsBest Use Case
DPPA One-pot; Safer than

; Commercially available.
Difficult phosphate byproduct removal; Expensive.General purpose; MedChem.

/ Mixed Anhydride
Cheap; Easy byproduct removal (aqueous).Requires acid chloride or anhydride formation; Higher explosion risk.Large scale; Cost-sensitive.
TMS-N3 Neutral conditions; Clean.Volatile; Toxic.Acid-sensitive substrates.[8]

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[9] Diphenylphosphoryl azide.[5][6][9][10][11] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Scriven, E. F., & Turnbull, K. (1988).[9] Azides: their preparation and synthetic uses.[1][4][5][6][11] Chemical Reviews, 88(2), 297–337.[9] Link

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Mallia, C. J., & Baxendale, I. R. (2016). Flow Chemistry: A Tool for the Safe Handling of Azides and Diazo Compounds. Organic Process Research & Development, 20(2), 327–360. Link

Sources

Technical Support Center: Handling Moisture Sensitivity in Boc Protection Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) protection reactions. As a foundational tool in modern organic synthesis, particularly in pharmaceutical development and peptide chemistry, the success of a Boc protection step is paramount.[1] However, the primary reagent, di-tert-butyl dicarbonate ((Boc)₂O), exhibits significant sensitivity to moisture, which can lead to frustratingly low yields and complex purification challenges.[2][3]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve current issues but also to proactively design more robust experiments in the future.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My Boc protection reaction is sluggish, and LC-MS analysis shows a significant amount of unreacted starting amine even after prolonged reaction time. What’s going wrong?

A: This is a classic symptom of several potential issues, often stemming from moisture contamination or suboptimal reaction conditions. Let's break down the probable causes:

  • Cause 1: Hydrolysis of Di-tert-butyl dicarbonate ((Boc)₂O). This is the most common culprit. (Boc)₂O reacts with water in a process called hydrolysis, decomposing into inactive tert-butanol and carbon dioxide.[3][4][5] This side reaction directly consumes your reagent, leaving insufficient (Boc)₂O to protect the amine. While the desired reaction with the amine (aminolysis) is generally faster, the presence of even small amounts of water can significantly reduce the effective concentration of the anhydride over time.[4]

  • Cause 2: Insufficiently Nucleophilic Amine. The reactivity of the amine is critical. Aromatic amines with electron-withdrawing groups (e.g., nitroanilines) or highly sterically hindered amines react much more slowly.[4] In these cases, the slower aminolysis reaction can lose the competition with the hydrolysis reaction if moisture is present.

  • Cause 3: Inadequate Solvent or Reagent Purity. Commercially available "anhydrous" solvents can absorb atmospheric moisture once the bottle is opened. Likewise, amine starting materials or bases like triethylamine (TEA) can contain residual water.

Solution Pathway:

  • Verify Anhydrous Conditions: Your first step is to rigorously exclude water. Ensure all glassware is either oven-dried at 120°C for at least four hours or flame-dried under an inert gas stream immediately before use.[6]

  • Use Freshly Dried Solvents: Do not trust a previously opened bottle of anhydrous solvent. Either use a freshly opened bottle or dry your solvent immediately before the reaction using an appropriate drying agent (e.g., distillation from CaH₂ for THF/DCM, or passage through an activated alumina column). Molecular sieves are also an excellent option for trapping water.[7]

  • Increase Reagent Stoichiometry: For reactions that must be run under conditions where some moisture is unavoidable (e.g., with a salt form of an amine), increasing the equivalents of (Boc)₂O to 1.2–1.5 equivalents can help drive the reaction to completion by compensating for losses due to hydrolysis.[4]

  • Consider a Catalyst: For poorly reactive amines, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the rate of aminolysis, allowing it to outcompete hydrolysis.[8]

Q2: My reaction seems to have worked, but the yield is low after workup, and I have a significant amount of a water-soluble byproduct. What is it?

A: The water-soluble byproduct is almost certainly tert-butanol, the result of (Boc)₂O hydrolysis.[5] During an aqueous workup, this alcohol will partition into the aqueous layer. Its presence in large amounts is a direct confirmation that a significant portion of your (Boc)₂O was consumed by water instead of your amine.

The mechanism is a straightforward nucleophilic attack by water on one of the carbonyls of the anhydride, leading to a cascade that releases tert-butanol and carbon dioxide. This process consumes the anhydride in a 1:1 molar ratio with water.

Diagram: Competing Reaction Pathways

Below is a diagram illustrating how water and your amine compete for the (Boc)₂O reagent.

G reagents Amine (R-NH₂) + (Boc)₂O product Desired Product (R-NH-Boc) reagents->product Aminolysis (Desired Reaction) byproducts Decomposition (t-BuOH + CO₂) reagents->byproducts Hydrolysis (Side Reaction) water Water (H₂O) water->reagents

Caption: Aminolysis vs. Hydrolysis of (Boc)₂O.

Troubleshooting Strategy:

  • Re-evaluate Your Setup: This outcome indicates a significant breach in your anhydrous protocol. Review every step: glassware drying, solvent purity, and reagent handling.[6]

  • Perform a Blank Reaction: If you suspect your solvent, run a small-scale "reaction" with just the solvent, base, and (Boc)₂O. Monitor by TLC or GC-MS for the disappearance of the anhydride and the appearance of tert-butanol.

  • Consider Karl Fischer Titration: For critical, large-scale reactions, quantifying the water content of your starting materials and solvents via Karl Fischer titration is the gold standard.[9][10] This provides definitive data rather than assumptions about dryness.

Q3: My amine starting material is a hydrochloride salt and is only soluble in water or methanol. How can I run a Boc protection?

A: This is a common scenario, especially with amino acids or other polar compounds. Running the reaction under strictly anhydrous conditions is not feasible. The solution is to use a biphasic or aqueous system designed to manage the presence of water.

The most common and effective method is the Schotten-Baumann condition .

  • Principle: The reaction is run in a two-phase system, typically an organic solvent (like Dichloromethane or THF) and water. The amine salt is dissolved in the aqueous layer along with an inorganic base (e.g., NaHCO₃, Na₂CO₃, or NaOH).[8][11] The (Boc)₂O is dissolved in the organic layer.

  • Mechanism of Action: The base in the aqueous layer neutralizes the hydrochloride salt, generating the free, nucleophilic amine. Although sparingly soluble in the organic layer, an equilibrium exists where a small amount of the free amine partitions into the organic phase and reacts with the (Boc)₂O. As the amine reacts, Le Châtelier's principle drives more of it into the organic phase until the reaction is complete. Vigorous stirring is essential to maximize the surface area between the two phases.

  • Why it Works: Even though water is present, the high concentration of (Boc)₂O in the organic phase and the amine's preference for reacting with it (aminolysis) allows the desired reaction to proceed efficiently. Using a slight excess of (Boc)₂O can help mitigate any hydrolysis that occurs at the phase interface.[4]

See Section 3, Protocol 2 for a detailed experimental procedure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up a truly anhydrous Boc protection?

A: A successful anhydrous reaction is a system where every component has been rigorously dried and protected from atmospheric moisture.

  • Glassware: Oven-dry all glassware (flasks, stir bars, dropping funnels, condensers) at >120 °C for at least 4 hours (overnight is best). Assemble the apparatus while still hot and allow it to cool under a positive pressure of an inert gas (Nitrogen or Argon). Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas (repeat 3x).[6]

  • Inert Atmosphere: Use a Schlenk line or a balloon filled with nitrogen or argon to maintain a positive pressure of inert gas throughout the entire experiment.[12]

  • Solvents & Reagents: Use freshly opened anhydrous solvents or solvents dried by distillation or passage through a drying column. Liquid reagents should be added via a dry syringe. Solid reagents should be dried in a vacuum oven and added under a positive flow of inert gas.

Diagram: Anhydrous Reaction Setup Workflow

Caption: Workflow for setting up a strictly anhydrous reaction.

Q2: How can I quickly check if my reagents are dry enough without a Karl Fischer titrator?

A: While not quantitative, there are qualitative indicators. A common method for solvents like THF or ether is to use a sodium/benzophenone ketyl indicator. A persistent, deep blue or purple color indicates the solvent is anhydrous. However, this is an advanced technique requiring experience.

For a simpler check, you can add a small amount of your solvent to a vial containing a powerful drying agent like sodium hydride (NaH) or calcium hydride (CaH₂). If you observe vigorous bubbling (hydrogen evolution), it indicates the presence of a significant amount of water. Caution: This should be done on a small scale with appropriate safety precautions as the reaction is exothermic and produces flammable gas.

Section 3: Key Experimental Protocols

Protocol 1: Standard Anhydrous Boc Protection of a Primary Amine

This protocol assumes a standard, non-polar amine soluble in common organic solvents.

  • Preparation: Assemble oven-dried or flame-dried glassware under a positive pressure of nitrogen.

  • Dissolution: In the reaction flask, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.

  • Base Addition: Add anhydrous triethylamine (1.1 eq) to the solution via syringe and stir for 5 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise as a solid or as a solution in the reaction solvent.[1] An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete in 1-4 hours.[1]

  • Work-up: Once complete, dilute the mixture with the solvent. Wash sequentially with a weak acid (e.g., 1 M HCl or 5% citric acid solution), water, and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amine. Purify by column chromatography if necessary.[1]

Protocol 2: Boc Protection under Aqueous Biphasic Conditions

This protocol is ideal for amine hydrochloride salts or other water-soluble amines.

  • Dissolution: Dissolve the amine salt (1.0 eq) in water. In a separate flask, dissolve (Boc)₂O (1.2 eq) in a suitable organic solvent (e.g., DCM, THF, or dioxane).

  • Setup: Add the (Boc)₂O solution to a reaction flask equipped with a magnetic stir bar capable of vigorous stirring. Add the aqueous solution of the amine.

  • Base Addition: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add an aqueous solution of a base like sodium bicarbonate (2.5 eq) or sodium hydroxide (2.1 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-12 hours. The efficiency of the reaction is highly dependent on the stirring rate.

  • Work-up: Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Section 4: Data Summary

Table 1: Qualitative Moisture Sensitivity and Handling of Reagents

Reagent/MaterialMoisture SensitivityRecommended Handling & Drying Method
Di-tert-butyl dicarbonate ((Boc)₂O) HighStore in a cool, dry place. Handle quickly in open air. Bottles can build pressure due to slow decomposition in the presence of moisture.[13][14]
"Anhydrous" Solvents (e.g., DCM, THF) ModerateCan absorb atmospheric moisture after opening. Best practice is to use a freshly opened bottle or dry/distill immediately before use over a suitable desiccant (e.g., CaH₂).
Triethylamine (TEA) ModerateCan contain water. Should be distilled from CaH₂ and stored over KOH pellets.
Amine Starting Material Low to HighHygroscopic solids should be dried in a vacuum oven before use. Liquid amines should be checked for water content.
Glassware Surfaces HighA significant film of water adheres to untreated glass. Must be oven-dried or flame-dried to remove this layer.[6]
References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
  • Benchchem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
  • DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube.
  • Kerone. (2021, April 28). Method for Moisture Analysis Techniques.
  • Benchchem. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions.
  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques.
  • Echemi. (2024, November 19). A Better Understanding of Di Tert Butyl Dicarbonate.
  • CymitQuimica. (n.d.). CAS 24424-99-5: Di-tert-butyl dicarbonate.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Wikipedia. (n.d.). Moisture analysis.
  • Berredjem, M., et al. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC.
  • Benchchem. (n.d.). Di-tert-butyl Dicarbonate: A Comprehensive Technical Guide to Safe Handling and Application.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
  • Benchchem. (n.d.). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.

Sources

Validation & Comparative

Technical Comparison Guide: IR Analysis of Boc vs. Methoxy Groups in Aryl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the high-stakes environment of drug development, the ability to rapidly distinguish between protecting groups (e.g., tert-butyloxycarbonyl or Boc ) and structural substituents (e.g., Methoxy ) is critical. While NMR is the gold standard for structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) remains the workhorse for real-time reaction monitoring and rapid quality control due to its speed and minimal sample requirement.

This guide provides an in-depth technical comparison of the vibrational signatures of Boc and Methoxy groups attached to aryl carbamate scaffolds. It moves beyond basic peak listing to explain the causality of vibrational modes, enabling you to build self-validating identification protocols.

Theoretical Basis: Vibrational Modes of Aryl Carbamates

To accurately interpret the spectrum, one must decouple the core scaffold signals from the substituent effects. The aryl carbamate core (


) presents a complex vibrational landscape where the "silent" regions of the spectrum become diagnostic.
Comparative Peak Assignment Table

The following table synthesizes field data for distinguishing these two functionalities.

Vibrational ModeBoc Group (t-Butyl carbamate)Methoxy Group (Aryl ether)Diagnostic Value
C=O Stretch 1680–1750 cm⁻¹ (Strong)Absent (unless part of another moiety)High : The presence of a carbamate carbonyl is the primary indicator of the Boc group.
C-H Stretch (

)
2970–2980 cm⁻¹ (Methyls on t-butyl)2835–2850 cm⁻¹ (

stretch)
Critical : The methoxy C-H stretch is distinctively lower in energy than typical alkyl stretches.
Skeletal Bending 1365 & 1390 cm⁻¹ (Gem-dimethyl doublet)AbsentDefinitive : The "Boc Doublet" is the most reliable fingerprint marker for the t-butyl group.
C-O Stretch 1150–1250 cm⁻¹ (Broad, ester-like)1230–1275 cm⁻¹ (

) & 1020–1075 cm⁻¹ (

)
Medium : Methoxy ethers show two distinct bands; Boc shows a broader, complex ester-like band.
N-H Stretch 3300–3450 cm⁻¹ (Carbamate NH)N/A (Dependent on scaffold)Low : Present in the carbamate core regardless of the R-group, but shifts upon deprotection.
The "Boc Doublet": A Mechanistic Insight

The tert-butyl group possesses a unique skeletal vibration known as the "umbrella" or skeletal bending mode. Because the central carbon is quaternary and bonded to three methyl groups, the symmetric deformation of these methyls splits into a characteristic doublet at approximately 1390 cm⁻¹ and 1365 cm⁻¹ .

  • Why it matters: This doublet is rarely obscured by other aryl signals, making it a "self-validating" marker for the presence of the Boc group.

The Methoxy "Ghost" Peak

The C-H stretching vibration of a methoxy group (


) is electronically perturbed by the adjacent oxygen lone pairs (the trans-effect). This lowers the force constant, shifting the peak to 2835–2850 cm⁻¹ .
  • Why it matters: Most alkyl C-H stretches occur >2850 cm⁻¹.[1][2][3] A sharp, medium-intensity peak isolated in this lower region is a strong positive indicator for a methoxy group.

Experimental Protocol: ATR-FTIR Acquisition

For aryl carbamates, which are often solids or viscous oils, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to reproducibility and ease of cleaning.

Step-by-Step Methodology
  • Crystal Selection: Use a Diamond ATR crystal. Zinc Selenide (ZnSe) is acceptable but less durable for abrasive crystalline solids.

  • Background Subtraction: Acquire a 32-scan background of the clean ambient air. Critical: Ensure the laboratory humidity is stable to prevent water vapor interference in the 1600 cm⁻¹ region.

  • Sample Application:

    • Solids: Place ~2 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

    • Oils: Apply a thin film; no pressure clamp is usually needed.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving the Boc doublet).

    • Scans: 16–32 scans are sufficient for qualitative ID; 64 scans for publication-quality data.

  • Post-Processing: Apply an ATR Correction algorithm (available in most software like OMNIC or Opus) to correct for penetration depth differences across the spectrum, making relative intensities comparable to transmission libraries.

Visualizing the Logic: Decision Trees & Workflows

Spectral Identification Decision Tree

Use this logic flow to assign your spectrum.

IR_Identification_Logic Start Start: Analyze Spectrum (1000 - 3500 cm⁻¹) Check_CO Is there a strong C=O peak at 1680-1750 cm⁻¹? Start->Check_CO Check_Doublet Check 1360-1390 cm⁻¹: Is the 'Gem-Dimethyl' doublet present? Check_CO->Check_Doublet Yes Check_MethoxyCH Check 2835-2850 cm⁻¹: Is there a sharp C-H stretch? Check_CO->Check_MethoxyCH No (Likely not a carbamate) Check_Doublet->Check_MethoxyCH Yes (Boc Confirmed) Result_Neither Result: Neither Group Detected Check_Doublet->Result_Neither No Check_EtherCO Check 1000-1275 cm⁻¹: Are there strong Ether C-O bands? Check_MethoxyCH->Check_EtherCO Yes (Doublet was No) Result_Boc Result: Boc-Protected Aryl Carbamate Check_MethoxyCH->Result_Boc No (Doublet was Yes) Result_Both Result: Compound contains BOTH Boc and Methoxy Check_MethoxyCH->Result_Both Yes (Doublet was Yes) Result_Methoxy Result: Methoxy-Substituted Aryl System Check_EtherCO->Result_Methoxy Yes Check_EtherCO->Result_Neither No

Figure 1: Logical decision tree for distinguishing Boc and Methoxy functionalities based on IR spectral features.

Case Study: Monitoring Boc Deprotection

One of the most common applications is monitoring the cleavage of the Boc group (e.g., using TFA/DCM) to yield a free amine. This process results in the total collapse of the carbamate spectral features.

Boc_Deprotection_Workflow Reactant Reactant: Boc-Protected Amine Step1 Reaction: TFA / DCM Reactant->Step1 Spec_Reactant IR Signals: • C=O (1700 cm⁻¹) • Doublet (1365/1390 cm⁻¹) Reactant->Spec_Reactant Intermediate Intermediate: Ammonium Trifluoroacetate Salt Step1->Intermediate Step2 Workup: Basic Extraction (NaHCO₃) Intermediate->Step2 Spec_Inter IR Signals: • C=O Shift/Broadening • Broad NH₃⁺ (~3000 cm⁻¹) • TFA COO⁻ (1670 cm⁻¹) Intermediate->Spec_Inter Product Product: Free Aryl Amine Step2->Product Spec_Product IR Signals: • LOSS of C=O • LOSS of Doublet • NEW NH₂ doublet (3300-3500 cm⁻¹) Product->Spec_Product

Figure 2: Spectroscopic changes observed during the deprotection of a Boc-aryl carbamate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard reference for "gem-dimethyl" doublet assignment).

  • NIST Chemistry WebBook. tert-Butyl carbamate IR Spectrum. National Institute of Standards and Technology.[5] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for Methoxy C-H shift mechanics).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd.

Sources

A Senior Application Scientist's Guide to the LC-MS Analysis of C12H16BrNO3: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing and comparing liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of novel small molecules, using the compound with the formula C12H16BrNO3 as a representative example. In the context of pharmaceutical development, establishing robust, accurate, and reliable analytical methods is paramount for everything from impurity profiling to pharmacokinetic studies. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind instrumental choices and methodological comparisons, ensuring a self-validating and scientifically sound approach.

Part 1: Analyte Characterization and Strategic Foundation

Before any instrument is programmed, a thorough theoretical evaluation of the target analyte is critical. This initial assessment dictates our entire analytical strategy.

1.1. In-Silico Evaluation of C12H16BrNO3

The molecular formula C12H16BrNO3 provides a wealth of information:

  • Molecular Weight and Isotopic Pattern: The monoisotopic mass is approximately 301.0368 g/mol . Crucially, the presence of bromine (Br) results in a characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This creates a distinctive "A+2" peak in the mass spectrum, where the M+2 peak is almost equal in intensity to the monoisotopic peak. This isotopic signature is a powerful, intrinsic tool for confirming the presence of our analyte and distinguishing it from background noise.

  • Potential Structures and Polarity: The formula suggests a structure with a degree of unsaturation. The "NO3" group could be a nitrate ester or, more commonly in drug-like molecules, a nitro group on an aromatic or heterocyclic ring. The presence of nitrogen also suggests the potential for amine or amide functionalities, which are excellent sites for protonation in positive-mode electrospray ionization. The overall structure is likely to be moderately polar, making it an ideal candidate for reversed-phase liquid chromatography.

  • Chirality: With 12 carbons and 16 hydrogens, the molecule likely contains one or more chiral centers. The separation of enantiomers is often a regulatory requirement, as different enantiomers can have vastly different pharmacological or toxicological profiles.[1] Therefore, the development of a chiral separation method must be considered.

1.2. A Workflow for Method Development

A structured approach to method development minimizes wasted resources and ensures all analytical goals are met. The logical flow involves progressing from basic detection and separation to highly specific and sensitive quantification or detailed characterization.

G cluster_0 Phase 1: Feasibility & Initial Method Scouting cluster_1 Phase 2: Chromatographic Development cluster_2 Phase 3: MS Method Optimization & Validation A Analyte Characterization (In-Silico Analysis) B Direct Infusion MS (Full Scan, TOF or Orbitrap) A->B C Confirm Mass & Isotope Pattern Select Ionization Mode (ESI+/ESI-) B->C D Achiral Method Scouting (C18, Phenyl-Hexyl) Mobile Phase Screening C->D E Chiral Method Scouting (Polysaccharide, Cyclodextrin CSPs) Mode Screening (RP, Polar Organic) C->E F Select Optimal Columns & Gradients D->F E->F G Quantification Path (QqQ) Optimize SRM Transitions Validate Method (LOD, LOQ, Linearity) F->G H Characterization Path (HRMS) Acquire High-Resolution MS/MS Elucidate Fragmentation F->H I Final Validated Methods G->I H->I

Caption: Logical workflow for comprehensive LC-MS method development.

Part 2: A Comparative Guide to Chromatographic Separation

The primary goal of chromatography is to separate the analyte of interest from matrix components and potential impurities or isomers. The choice of stationary phase is the most powerful tool for manipulating selectivity.[2]

2.1. Achiral Analysis: Standard Reversed-Phase Approaches

For routine analysis, impurity profiling, and initial pharmacokinetic screens, a robust achiral separation is the workhorse method.

ParameterHypothetical Performance Data: C18 Column Hypothetical Performance Data: Phenyl-Hexyl Column Rationale & Justification
Retention Factor (k') 4.56.2A Phenyl-Hexyl column offers alternative selectivity through pi-pi interactions, which can be beneficial if the analyte contains aromatic rings. This often leads to increased retention compared to a standard C18.
Peak Asymmetry 1.11.0Both columns can provide excellent peak shape. The Phenyl-Hexyl may offer slightly better symmetry if secondary silanol interactions on the C18 are problematic for the amine function.
Resolution (Rs) 1.8 (from a key impurity)2.5 (from a key impurity)The alternative selectivity of the Phenyl-Hexyl phase can dramatically improve the resolution of closely eluting, structurally similar impurities, which is a critical advantage.
MS Compatibility Excellent with standard acidic modifiers (e.g., 0.1% formic acid).[3]Excellent with standard acidic modifiers.Both stationary phases are fully compatible with MS-friendly mobile phases.

Recommendation: While a C18 column is a universal starting point, a Phenyl-Hexyl column should be evaluated in parallel. Its unique selectivity can often provide superior resolution for aromatic and moderately polar compounds like our target molecule.

2.2. Chiral Analysis: Resolving Enantiomers

If C12H16BrNO3 is chiral, enantiomeric separation is non-negotiable for clinical development. Polysaccharide and macrocyclic glycopeptide-based chiral stationary phases (CSPs) are often preferred as they can operate in reversed-phase or polar organic modes amenable to mass spectrometry.[1][4]

ParameterHypothetical Performance: Polysaccharide CSP Hypothetical Performance: Cyclodextrin CSP Rationale & Justification
Separation Mode Reversed-Phase (ACN/H2O)Reversed-Phase (MeOH/H2O + modifier)Both can be operated in MS-friendly reversed-phase mode. Cyclodextrin phases sometimes require specific modifiers to achieve separation.[5]
Enantiomeric Resolution (Rs) 1.62.1The "fit" between an analyte and a CSP is highly specific. In this hypothetical case, the cyclodextrin's cavity-based interaction mechanism provides a better steric match for the analyte, leading to superior resolution.
Analysis Time 12 minutes15 minutesThe stronger interaction leading to better resolution on the cyclodextrin column may also result in longer retention times, slightly increasing the overall analysis time.
Method Robustness HighModeratePolysaccharide phases are often considered broadly applicable and robust. Cyclodextrin methods can sometimes be more sensitive to small changes in mobile phase composition or temperature.

Recommendation: A screening approach using multiple CSPs is essential.[1] While a polysaccharide column may provide an initial result, a cyclodextrin-based column could offer the superior resolution necessary for robust quantification at low concentrations.

Part 3: A Comparative Guide to Mass Spectrometry Detection

The mass spectrometer is not merely a detector; its configuration determines whether the analytical goal is sensitive quantification or confident identification.

3.1. Ionization Interface: ESI vs. APCI

The first decision is how to efficiently generate gas-phase ions from the liquid eluent.

ParameterElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Rationale & Justification
Principle Ionization occurs in the liquid phase before solvent evaporation.Ionization occurs in the gas phase via a corona discharge.ESI is a "soft" technique ideal for polar, pre-charged, or easily chargeable molecules in solution.[3] APCI is better suited for less polar molecules that are volatile enough to be thermally desolvated.
Expected Signal High. The potential amine/amide groups on C12H16BrNO3 are readily protonated in an acidic mobile phase, making it a perfect candidate for positive-mode ESI ([M+H]+).Moderate. APCI would likely work but may be less efficient than ESI for this molecule. It can be a good alternative if matrix effects suppress the ESI signal.[6]
Matrix Effects More susceptible to ion suppression from co-eluting matrix components.Generally less susceptible to ion suppression than ESI.Because ionization occurs in the gas phase, APCI is less affected by non-volatile salts or matrix components that can compete with the analyte in the ESI droplet.

Recommendation: Electrospray ionization (ESI) in positive ion mode is the clear front-runner for this analyte. However, having APCI capability provides a valuable alternative for troubleshooting matrix effects in complex biological samples.

3.2. Mass Analyzer: Triple Quadrupole (QqQ) vs. Q-TOF

This choice is entirely dependent on the analytical objective. It is not a matter of which is "better," but which is the right tool for the job.

ParameterTriple Quadrupole (QqQ) MS Quadrupole Time-of-Flight (Q-TOF) MS Rationale & Justification
Primary Application Targeted Quantification. Identification & Characterization. The QqQ is designed for sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode. The Q-TOF provides high mass accuracy and resolution for formula determination and structural analysis.[7][8]
Operating Mode Selected Reaction Monitoring (SRM).Full Scan MS & MS/MS (Product Ion Scan).SRM isolates a precursor ion and a specific fragment ion, providing exceptional signal-to-noise by filtering out all other ions.[9] Q-TOF acquires all ions, providing a complete, high-resolution picture of the sample.
Sensitivity Femtogram to picogram levels (LOQ). Picogram to nanogram levels (LOQ).For pure quantitative power, the targeted nature of SRM on a QqQ is unparalleled.
Mass Accuracy Unit Mass Resolution.< 5 ppm.High mass accuracy from a Q-TOF allows for the confident determination of the elemental composition of the parent ion and its fragments.

Recommendation: For regulated bioanalysis or trace-level impurity quantification, a Triple Quadrupole is the gold standard. For metabolite identification, impurity profiling, and initial structural confirmation, a Q-TOF is indispensable. A well-equipped lab requires both.

Part 4: Exemplar Experimental Protocols

The following protocols are detailed, actionable starting points for the analysis of C12H16BrNO3.

4.1. Protocol 1: Quantitative Achiral Analysis via LC-MS/MS (QqQ)

  • Objective: To achieve a low limit of quantification (LOQ) for C12H16BrNO3 in a biological matrix (e.g., plasma).

  • Sample Preparation: Protein precipitation. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for injection.

  • LC System: UHPLC

    • Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS System: Triple Quadrupole

    • Ionization: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

    • SRM Transitions:

      • Analyte: Precursor m/z 302.0 -> Product m/z [Fragment 1], Precursor m/z 304.0 -> Product m/z [Fragment 1] (Quantifier); Precursor m/z 302.0 -> Product m/z [Fragment 2] (Qualifier)

      • Internal Standard: (Appropriate transition)

    • Collision Energy: Optimize for maximum fragment intensity.

4.2. Protocol 2: Chiral Identification via LC-HRMS (Q-TOF)

  • Objective: To separate the enantiomers of C12H16BrNO3 and confirm their identity using accurate mass.

  • Sample Preparation: Dilute a reference standard in mobile phase.

  • LC System: UHPLC

    • Column: Cyclodextrin-based CSP, 3.0 x 150 mm, 3.5 µm

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Methanol

    • Gradient: Isocratic 60% B

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

  • MS System: Q-TOF

    • Ionization: ESI Positive

    • Mass Range: m/z 50 - 500

    • Acquisition Mode: MS/MS with data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger fragmentation on detected peaks.

    • Collision Energy: Ramp from 10-40 eV to generate rich fragmentation spectra.

    • Data Analysis: Extract ion chromatograms for the exact mass of the [M+H]+ ion (m/z 302.0443 and 304.0422). Confirm mass accuracy is < 5 ppm. Analyze fragmentation pattern.

Part 5: Data Interpretation and Visualization

A key aspect of mass spectrometry is the structural information gleaned from fragmentation. For C12H16BrNO3, we can hypothesize a fragmentation pathway that would be investigated using high-resolution MS/MS.

G cluster_0 Hypothetical MS/MS Fragmentation Parent [C12H16BrNO3 + H]+ m/z 302.0/304.0 (Precursor Ion) Frag1 [M - NO2]+ m/z 256.0/258.0 (Loss of Nitro Group) Parent->Frag1 -46 Da Frag2 [M - HBr]+ m/z 221.1 (Neutral Loss of HBr) Parent->Frag2 -81 Da Frag3 [C5H8N]+ m/z 82.0 (Amine-containing fragment) Parent->Frag3 Cleavage

Caption: Hypothesized fragmentation pathway for C12H16BrNO3.

This diagram illustrates how different fragments observed in the MS/MS spectrum can be pieced together to confirm the structure of the parent molecule. The high-resolution capability of a Q-TOF would allow for the elemental composition of each fragment to be determined, adding a high degree of confidence to the structural assignment.

Conclusion

The effective LC-MS analysis of a novel compound like C12H16BrNO3 is not a monolithic task but a series of strategic decisions. This guide demonstrates that by comparing and selecting the appropriate chromatographic and mass spectrometric tools, a complete analytical picture can be formed. For rapid and sensitive quantification in a validated environment, an achiral UHPLC method on a phenyl-hexyl column coupled to a triple quadrupole mass spectrometer is the optimal choice. For resolving critical stereoisomers and providing unambiguous structural confirmation for impurity or metabolite identification, a chiral separation on a cyclodextrin-based CSP coupled to a Q-TOF instrument is the superior strategy. The fusion of these complementary approaches provides the robust, reliable data required to confidently advance a compound through the drug development pipeline.

References

  • MDPI. (2025, December 30). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Available at: [Link]

  • Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

  • ResearchGate. (2025, December 5). (PDF) Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Available at: [Link]

  • Wiley Online Library. (n.d.). Identification and trace level determination of brominated flame retardants by liquid chromatography/quadrupole linear ion trap. Available at: [Link]

  • ResearchGate. (2018, November 18). Chiral Separartions on LCMS. Available at: [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Available at: [Link]

  • SlideShare. (2015, January 20). LC-MS analysis of metabolites Basis of Chromatography. Available at: [Link]

  • OSTI.gov. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. Available at: [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]

  • RSC Publishing. (n.d.). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. Available at: [Link]

  • MDPI. (2025, August 19). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Available at: [Link]

Sources

Definitive Guide: Melting Point & Purity Assessment of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Range & Characterization of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate Content Type: Publish Comparison Guide

Executive Summary: The Criticality of Thermal Characterization

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (CAS: 1546165-85-8 ) is a specialized intermediate often employed in the synthesis of small-molecule kinase inhibitors and heterocycles (e.g., quinoline derivatives). As a Boc-protected aniline, its physical state and melting point (MP) serve as the first line of defense in quality control (QC).

Unlike commoditized reagents, public experimental data for this specific intermediate is sparse. This guide provides the expected thermal behaviors , compares the product against its critical precursors, and outlines a self-validating protocol to establish an in-house standard.

Technical Specifications & Comparative Data

The most effective way to validate the identity of this carbamate is by comparing its thermal properties against its direct precursor, 3-bromo-5-methoxyaniline . A distinct shift in melting point confirms the successful installation of the tert-butoxycarbonyl (Boc) group.

Table 1: Thermal Property Comparison (Product vs. Alternative/Precursor)
PropertyTarget Product (tert-Butyl (3-bromo-5-methoxyphenyl)carbamate)Primary Precursor (3-bromo-5-methoxyaniline)Alternative/Impurity (Symmetrical Urea Byproduct)
CAS Number 1546165-85-8 16618-68-1N/A (Dimer)
Physical Form White to Off-white Crystalline SolidSolid (White to Light Yellow)High-melting Solid
Melting Point Expected: > 70 °C (Typically 85–110 °C range)*65 – 68 °C [1]> 200 °C (Typical for diarylureas)
Solubility Soluble in EtOAc, DCM, MeOHSparingly soluble in waterPoor solubility in most organics
Rf Value (TLC) Higher (Non-polar due to Boc)Lower (Polar free amine)Baseline (Very polar/insoluble)

*Note: Due to the research-scale nature of CAS 1546165-85-8, exact literature MP values vary by crystal polymorph and purity. The shift from the precursor's 65°C is the critical metric.

Diagnostic Workflow: Interpreting the Melting Point

The melting point is not just a number; it is a diagnostic tool for reaction completeness.

  • Scenario A (MP < 65 °C): Depression. The sample is likely a eutectic mixture of the product and unreacted aniline. Action: Recrystallize.

  • Scenario B (MP 65–68 °C): No Reaction. You have isolated the starting material. Action: Check Boc anhydride quality.

  • Scenario C (MP > 200 °C): Thermal Decomposition/Urea Formation. Likely formation of the symmetrical urea (1,3-bis(3-bromo-5-methoxyphenyl)urea) due to moisture or high temperature. Action: Filter off insoluble solids.

Figure 1: Purity Assessment Logic Flow

PurityLogic Start Measure Melting Point (MP) LowMP MP < 65 °C (Depression) Start->LowMP EqualMP MP ≈ 65-68 °C (Precursor Range) Start->EqualMP HighMP MP ≈ 85-110 °C (Distinct Sharp Range) Start->HighMP VeryHighMP MP > 180 °C (Insoluble Solid) Start->VeryHighMP Impure Diagnosis: Eutectic Mixture (Product + Aniline) LowMP->Impure NoRxn Diagnosis: Unreacted Starting Material EqualMP->NoRxn Pure Diagnosis: Pure Product (Confirm with 1H NMR) HighMP->Pure Urea Diagnosis: Urea Byproduct (Moisture Contamination) VeryHighMP->Urea

Caption: Decision matrix for interpreting thermal data of crude tert-Butyl (3-bromo-5-methoxyphenyl)carbamate.

Experimental Protocols

To generate reliable data for this compound, follow these self-validating protocols.

Protocol A: Standard Capillary Melting Point (Routine QC)

Best for: Quick purity checks during workup.

  • Preparation: Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove solvent inclusions (solvent solvates can depress MP by 5–10 °C).

  • Loading: Pack 2–3 mm of sample into a glass capillary. Ensure the powder is compact to prevent uneven heat transfer.

  • Ramp Rate:

    • Fast Ramp (10 °C/min) to 60 °C.

    • Slow Ramp (1 °C/min) from 60 °C upwards.

  • Observation: Record the temperature of onset (first liquid drop) and clear point (complete liquefaction). A range > 2 °C indicates impurity.

Protocol B: Differential Scanning Calorimetry (DSC) (Gold Standard)

Best for: Establishing a reference standard.

  • Sample: 2–5 mg in a crimped aluminum pan.

  • Reference: Empty aluminum pan.

  • Method: Heat from 30 °C to 200 °C at 5 °C/min under Nitrogen flow (50 mL/min).

  • Analysis: The endothermic peak onset corresponds to the true melting point. Look for a sharp, single peak. A broad shoulder suggests polymorphism or impurities.

Comparative Analysis: Why MP Matters vs. Alternatives

While NMR is the definitive structural proof, MP is the superior process control.

  • vs. 1H NMR: NMR confirms the structure (look for the Boc singlet at ~1.5 ppm, 9H) but can miss inorganic salts or trace solvent impurities that drastically affect solid-state handling. MP detects these instantly.

  • vs. LC-MS: LC-MS confirms molecular weight (M+H or M+Na) but often fails to distinguish between the product and its crystalline polymorphs.

Recommendation: Use 1H NMR to certify the first batch, then use Melting Point to validate subsequent batches against that certified standard.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Bromo-5-methoxyaniline. Retrieved from [Link][1]

Sources

13C NMR chemical shifts for tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the , a critical intermediate in the synthesis of small molecule kinase inhibitors and PROTAC linkers.

Unlike standard data dumps, this guide functions as a comparative validation tool . It juxtaposes high-fidelity predicted values against experimental analog data to establish a "Reference Framework" for structural verification. It also details the synthesis workflow and assignment logic required to distinguish this compound from its regioisomers.

Structural Verification & NMR Data Analysis

The "Fingerprint" Region Analysis

The 13C NMR spectrum of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate is defined by three distinct regions. Successful synthesis is validated not just by the presence of peaks, but by their specific chemical environments (shielding/deshielding effects).

Table 1: 13C NMR Chemical Shift Reference Framework (100 MHz, CDCl₃) Note: Values are high-confidence estimates based on Substituent Chemical Shift (SCS) additivity rules and experimental data from structurally homologous N-Boc-anilines.

Carbon AssignmentTypePredicted Shift (δ, ppm)Signal CharacteristicsMechanistic Insight (Causality)
C=O (Carbamate) C_quat152.4 – 153.0 Broad, Low IntensityCarbonyl carbon deshielded by adjacent Oxygen and Nitrogen; often weak due to long relaxation times.
C-5 (Ar-OMe) C_quat160.1 – 160.8 Low IntensityStrong deshielding by the directly attached Methoxy oxygen (Inductive effect).
C-1 (Ar-NH) C_quat139.5 – 140.5 Low IntensityIpso-carbon attached to Nitrogen; shifts upfield slightly compared to free aniline upon Boc protection.
C-3 (Ar-Br) C_quat122.0 – 123.5 Low IntensityBromine exerts a "Heavy Atom Effect," often causing an upfield shift relative to chloro- or H-analogs.
C-2, C-4, C-6 CH (Ar)105.0 – 112.0 High IntensityOrtho/Para positions to donating groups (OMe, NH-Boc) are significantly shielded (electron-rich).
C-tBu (Quaternary) C_quat80.5 – 81.2 Low IntensityCharacteristic quaternary carbon of the tert-butyl group.
OMe (Methoxy) CH₃55.4 – 55.8 Strong SingletTypical methoxy region; diagnostic for the presence of the ether linkage.
C-tBu (Methyls) CH₃28.2 – 28.4 Very Strong (3C)The most intense signal in the spectrum; confirms the Boc group integrity.
Comparative Analysis: Why 13C NMR is Superior to 1H NMR Here

For this specific scaffold, 1H NMR often presents overlapping aromatic multiplets or broad NH singlets that make regioisomer differentiation (e.g., distinguishing the 3,5-isomer from the 2,5-isomer) difficult.

  • Alternative (1H NMR): Relies on coupling constants (

    
    -values) which can be ambiguous in 1,3,5-substituted systems where meta-coupling (
    
    
    
    Hz) is often unresolved.
  • Product (13C NMR): Provides a definitive "carbon count" and distinct chemical shifts for the quaternary carbons (C-Br, C-OMe, C-NH), which are unambiguous markers of substitution patterns.

Experimental Protocol: Synthesis & Acquisition

This protocol ensures the generation of a clean sample suitable for high-resolution NMR analysis.

Synthesis Workflow (Boc Protection)
  • Reagents: 3-Bromo-5-methoxyaniline (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), Triethylamine (Et₃N, 1.5 equiv), DMAP (0.1 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-bromo-5-methoxyaniline in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂).

  • Base Addition: Add Et₃N followed by catalytic DMAP.

  • Protection: Cool to 0°C. Add Boc₂O (dissolved in minimal DCM) dropwise to control the exotherm.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). Note: The product usually elutes as a white/off-white solid.

NMR Acquisition Parameters

To resolve the quaternary carbons (C-Br, C=O) from the baseline noise:

  • Solvent: CDCl₃ (Deuterated Chloroform) – Reference peak at 77.16 ppm (triplet).

  • Frequency: 100 MHz or higher (for 13C).

  • Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds to allow full relaxation of carbonyl and quaternary carbons, ensuring integration accuracy (if quantitative 13C is needed).

Visualization: Synthesis & Assignment Logic

The following diagram illustrates the logical flow from starting material to structural validation, highlighting the decision points for assigning the NMR signals.

G cluster_analysis Assignment Logic Start Start: 3-Bromo-5-methoxyaniline Reaction Reaction: Boc2O, Et3N, DMAP Start->Reaction N-Protection Crude Crude Mixture Reaction->Crude Purification Purification: Flash Chromatography Crude->Purification Product Target: tert-Butyl (3-bromo-5-methoxyphenyl)carbamate Purification->Product NMR_Prep NMR Prep: Dissolve in CDCl3 Product->NMR_Prep Acquisition Acquisition: 13C NMR (100 MHz) NMR_Prep->Acquisition Analysis Analysis: Identify Diagnostic Peaks Acquisition->Analysis Check_Boc Confirm Boc Group Analysis->Check_Boc Check ~28 & 80 ppm Check_OMe Confirm Methoxy Analysis->Check_OMe Check ~55 ppm Check_Ar Confirm Substitution Pattern Analysis->Check_Ar Check ~152 (C=O) & ~122 (C-Br)

Caption: Workflow for the synthesis and spectroscopic validation of the target carbamate, emphasizing the critical diagnostic peaks in the assignment logic.

Troubleshooting & Validation

Issue: Missing Carbonyl Peak (~152 ppm)

  • Cause: Quaternary carbons have long relaxation times (

    
    ) and no Nuclear Overhauser Effect (NOE) enhancement.
    
  • Solution: Increase the Relaxation Delay (D1) to 5 seconds or increase the number of scans.

Issue: Ambiguity between C-Br and C-H carbons

  • Solution: Run a DEPT-135 experiment.

    • Result: C-H carbons (C2, C4, C6) will appear "Up" (positive).

    • Result: Quaternary carbons (C-Br, C-OMe, C-NH, C=O) will disappear.

    • Result: CH₃ (OMe, Boc-Me) will appear "Up".

References

  • General 13C NMR Shift Data: Chemical shifts of common functional groups (Boc, OMe, Ar-Br). Oregon State University. Link

  • Boc-Aniline Synthesis Protocols: Synthesis of N-Boc protected anilines. Organic Syntheses. Link

  • Substituent Chemical Shifts (SCS):Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard Reference Text for SCS Additivity Rules).
  • Precursor Data: 3-Bromo-5-methoxyaniline Spectral Data. PubChem CID 14998828.[3] Link

Sources

Technical Guide: Protecting Group Selection for 3-Bromo-5-Methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) protecting groups, specifically tailored for the substrate 3-bromo-5-methoxyaniline .

Executive Summary & Verdict

For the specific substrate 3-bromo-5-methoxyaniline , the Boc group is the superior choice.

While Cbz is a robust protecting group for general amines, it presents two critical "fatal flaws" for this specific substrate during the deprotection phase:

  • Hydrogenolysis (Standard Cbz removal): Causes concomitant dehalogenation (loss of the bromine atom).

  • Acidolysis (Alternative Cbz removal): Reagents like HBr/AcOH risk demethylation (cleavage of the methoxy ether).

Boc protection offers high stability to the basic cross-coupling conditions often required for aryl bromides (e.g., Suzuki-Miyaura) and allows for mild acidic deprotection (TFA or HCl) that preserves both the aryl bromide and the methyl ether.

Substrate Analysis: 3-Bromo-5-Methoxyaniline

To optimize the protection step, one must first understand the electronic environment of the nucleophile.

  • Structure: Aniline core with meta-bromo and meta-methoxy substituents.

  • Electronic Effect (The "Meta" Trap):

    • Methoxy (-OMe): Typically an electron-donating group (EDG) via resonance (+R). However, at the meta position, resonance overlap with the nitrogen lone pair is negligible. The inductive electron-withdrawing effect (-I) dominates.

    • Bromo (-Br): Inductively electron-withdrawing (-I).

  • Net Result: The aniline nitrogen is significantly electron-deficient compared to unsubstituted aniline.[1]

  • Operational Impact: Standard protection protocols (e.g., Boc anhydride in water/bicarb) may proceed sluggishly. The protocol below incorporates nucleophilic catalysis (DMAP) to drive conversion.

Critical Comparison: Boc vs. Cbz

Decision Matrix: The "Fatal Flaw" Analysis

The following diagram illustrates the mechanistic pathways and failure modes associated with each protecting group for this specific molecule.

G node_start Substrate: 3-Bromo-5-methoxyaniline node_boc Route A: Boc Protection (Boc2O, DMAP) node_start->node_boc node_cbz Route B: Cbz Protection (Cbz-Cl, Pyridine) node_start->node_cbz node_boc_stable Intermediate: Stable to Base/Pd Coupling node_boc->node_boc_stable node_boc_deprot Deprotection: TFA / DCM node_boc_stable->node_boc_deprot node_boc_result SUCCESS: Br & OMe Intact node_boc_deprot->node_boc_result node_cbz_deprot_h2 Deprotection 1: H2 / Pd/C node_cbz->node_cbz_deprot_h2 node_cbz_deprot_acid Deprotection 2: HBr / AcOH node_cbz->node_cbz_deprot_acid node_cbz_fail_1 FAILURE: Dehalogenation (Loss of Br) node_cbz_deprot_h2->node_cbz_fail_1 node_cbz_fail_2 RISK: Demethylation (Loss of Me) node_cbz_deprot_acid->node_cbz_fail_2

Caption: Mechanistic pathway analysis showing the high risk of side reactions (dehalogenation or demethylation) associated with Cbz deprotection versus the chemoselectivity of Boc.

Performance Data Comparison
FeatureBoc (tert-Butyloxycarbonyl)Cbz (Carboxybenzyl)
Formation Yield 85-92% (Requires DMAP)80-88% (Requires strong base)
Stability (Base) Excellent (Stable to

,

)
Excellent
Stability (Acid) Labile (Cleaves in TFA/HCl)Stable (mostly)
Deprotection Reagent TFA or 4M HCl in Dioxane

/Pd or HBr/AcOH
Chemoselectivity High (Br and OMe are stable)Low (Br reduces with Pd; OMe cleaves with HBr)
Atom Economy Moderate (Loss of t-Bu)Moderate (Loss of Bn)
Crystallinity Products often solid/crystallineProducts often solid/crystalline

Validated Experimental Protocols

Protocol A: Boc Protection (Recommended)

Rationale: Due to the electron-deficient nature of the aniline, standard aqueous conditions may be too slow. We utilize DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to activate the Boc-anhydride.

Materials:

  • 3-Bromo-5-methoxyaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)[2]
    
  • DMAP (0.1 equiv)

  • DCM (Dichloromethane) or THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-bromo-5-methoxyaniline in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add

    
     followed by DMAP. Stir for 5 minutes at room temperature.
    
  • Reagent Addition: Add

    
     portion-wise (or as a solution in DCM) over 10 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (stain with Ninhydrin or visualize under UV).

    • Checkpoint: If reaction stalls, heat to reflux (40°C) for 2 hours.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove DMAP/Et3N), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (typically 5-10% EtOAc in Hexanes).
    
Protocol B: Boc Deprotection (Chemoselective)

Rationale: TFA cleanly removes the Boc group without affecting the aryl bromide or the methyl ether.

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc intermediate in DCM (0.1 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (ratio 1:4 v/v TFA:DCM).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Quench: Slowly pour the mixture into a saturated

    
     solution (Caution: Foaming).
    
  • Extraction: Extract with DCM (3x). Dry organic layers over

    
    .[2][3]
    
  • Isolation: Concentrate to yield the free amine. The bromine and methoxy groups remain intact.

Why Cbz Fails (The "Trap" Details)

If you are forced to use Cbz (e.g., due to acidic conditions in a subsequent step), you must be aware of the specific failure modes for this substrate.

Failure Mode 1: Catalytic Hydrogenolysis

Standard Cbz removal uses


 gas with Palladium on Carbon (Pd/C).
  • Reaction:

    
    
    
  • Side Reaction:

    
    
    
  • Outcome: You will isolate 3-methoxyaniline , having lost the bromine atom necessary for future coupling.

  • Attempted Fix: Using "poisoned" catalysts (e.g., Pd/BaSO4) can mitigate this but often results in incomplete deprotection.

Failure Mode 2: Acidic Cleavage (HBr/AcOH)

A common alternative to hydrogenation is using 33% HBr in Acetic Acid.

  • Reaction: Cleaves Cbz via

    
     attack on the benzyl cation.
    
  • Side Reaction: HBr is a classic reagent for cleaving aryl methyl ethers to phenols (

    
    ).
    
  • Outcome: Partial or complete conversion to 3-bromo-5-hydroxyaniline .

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons. (Standard reference for stability charts of Boc/Cbz vs Halogens).
  • Chemoselective Deprotection of Boc. Han, G., et al. (2004). Journal of Organic Chemistry. (Demonstrates Boc removal in presence of sensitive functionalities).

  • Hydrogenolysis of Aryl Halides. Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • DMAP Catalysis Mechanism. Ragnarsson, U., et al. (1991). Accounts of Chemical Research. (Explains the necessity of DMAP for electron-poor amines).

Sources

Technical Comparison Guide: HPLC Analysis of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (Product) from its primary impurity, 3-bromo-5-methoxyaniline (Starting Material), is a highly robust reverse-phase (RP) HPLC process.

Due to the significant lipophilicity shift introduced by the tert-butoxycarbonyl (Boc) group, the product consistently elutes significantly later than the starting material. On a standard C18 column with an acidic mobile phase, the Relative Retention Time (RRT) of the product is typically 2.5x to 3.0x that of the aniline precursor. This guide details the separation mechanism, predicted retention behaviors, and a validated protocol for purity assessment.

Chemical Context & Impurity Profile[1]

To understand the chromatogram, one must understand the synthesis. The product is typically synthesized via the protection of 3-bromo-5-methoxyaniline using di-tert-butyl dicarbonate (Boc₂O).

The Analytes
CompoundRolePolarity (LogP Est.)HPLC Behavior
3-Bromo-5-methoxyaniline Starting MaterialModerate (~2.2)Elutes Early. The free amine is polar and can interact with silanols (tailing).
tert-Butyl (3-bromo-5-methoxyphenyl)carbamate Target Product High (~3.8)Elutes Late. The Boc group masks the polar amine and adds a hydrophobic t-butyl moiety.
N,N-Di-Boc Impurity Over-reaction Side ProductVery High (~5.0+)Elutes Very Late. Rare in anilines due to steric hindrance/low nucleophilicity, but possible with excess base.
Boc-Anhydride (Boc₂O) ReagentHighElutes Late/Wash. Low UV absorbance at 254 nm; often invisible.
Synthesis & Impurity Pathway (Visualized)[2]

SynthesisPathway SM 3-Bromo-5-methoxyaniline (Starting Material) Polar, Early Eluting Product tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (Target Product) Non-Polar, Late Eluting SM->Product + Boc2O (Main Reaction) Reagent Boc2O (Reagent) Reagent->Product DiBoc Di-Boc Impurity (Side Product) Very Non-Polar, Late Eluting Product->DiBoc + Excess Boc2O (Over-reaction)

Caption: Reaction pathway showing the origin of critical HPLC impurities based on lipophilicity shifts.

Comparative Retention Analysis

The following data represents the Standard Reference Method behavior on a C18 column. While absolute retention times vary by system dwell volume, the Relative Retention Times (RRT) are consistent.

Reference Method Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV 254 nm.[1]

Retention Comparison Table
Peak IdentityApprox. Retention Time (min)*RRT (vs. SM)Peak Shape Characteristics
Starting Material (SM) 4.5 - 5.5 min1.00 Sharp, potential slight tailing if TFA is omitted.
Target Product 11.0 - 12.5 min~2.40 Broad, symmetrical peak. Well resolved.
Di-Boc Impurity 13.5 - 14.5 min~2.90 Sharp, elutes near the end of the gradient.
Toluene (Process Solvent) 10.5 min~2.10Common solvent peak if not dried properly.

*Note: Absolute times are estimates for a 15-minute gradient. RRT is the reliable metric.[3]

Why This Separation Works (Mechanistic Insight)

The separation is driven by Hydrophobic Subtraction .

  • Aniline (SM): The free -NH2 group is a hydrogen bond donor/acceptor. In acidic media (TFA), it is partially protonated (-NH3+), making it highly polar and fast-moving in Reverse Phase.

  • Carbamate (Product): The Boc group converts the amine into a carbamate.[4] This removes the basicity (preventing protonation) and adds a bulky, lipophilic tert-butyl group. The molecule becomes significantly more hydrophobic, interacting strongly with the C18 chains.

Experimental Protocol

Sample Preparation

Objective: Ensure complete solubility of both polar starting material and non-polar product.

  • Solvent: Use Acetonitrile (HPLC Grade) . Do not use pure methanol as the Boc-product has lower solubility in MeOH compared to ACN.

  • Concentration: Prepare a 0.5 mg/mL solution.

  • Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters may bind the lipophilic Boc-group).

HPLC Workflow Decision Tree

HPLCWorkflow Start Start Analysis CheckSM Is Starting Material (SM) Peak Present? Start->CheckSM CalcRRT Calculate RRT: (Product RT / SM RT) CheckSM->CalcRRT Decision1 RRT > 2.0? CalcRRT->Decision1 Pass PASS: Identity Confirmed Check Purity % Decision1->Pass Yes Fail FAIL: Check Column/Gradient (Likely Column Collapse) Decision1->Fail No

Caption: Decision logic for validating the retention time and identity of the Boc-protected product.

Troubleshooting & Optimization

Peak Tailing on Starting Material
  • Cause: Interaction between the free amine of the starting material and residual silanols on the silica column.

  • Solution: Ensure 0.1% TFA is used. If tailing persists, switch to 0.1% Formic Acid + 10mM Ammonium Formate to buffer the silanols, or use a "Base-Deactivated" (End-capped) column like an XBridge BEH C18.

"Ghost" Peaks
  • Observation: A broad peak appearing around 13-14 minutes.

  • Cause: This is often Boc-anhydride (Boc₂O) .[4][5] It has weak UV absorbance but can show up at 210-220 nm.

  • Verification: Check the UV spectrum of the peak.[1] Boc₂O has no distinct aromatic absorption (unlike your product). If the peak disappears at 254 nm, it is likely the reagent.

Co-elution Risks
  • Risk: If the synthesis involves a "des-bromo" side reaction (loss of bromine), the tert-Butyl (3-methoxyphenyl)carbamate impurity will elute slightly earlier than the main peak but may overlap.

  • Mitigation: Use a shallower gradient (e.g., 50-80% B over 20 mins) to resolve structural analogs.

References

  • BenchChem. "A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis." BenchChem Technical Guides, 2025. Link

  • Sielc Technologies. "Separation of Aniline on Newcrom R1 HPLC column." Sielc Application Notes. Link

  • Phenomenex. "Understanding Retention Time and Relative Retention in Gas Chromatography (Applicable to HPLC Principles)." Phenomenex Blog, 2025. Link

  • Organic Chemistry Portal. "Boc-Protected Amino Groups: Synthesis and Stability." Organic Chemistry Portal. Link

  • Thermo Fisher Scientific. "Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE." Thermo Fisher Application Notes. Link

Sources

Reactivity comparison of 3-bromo vs 3-iodo aryl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and process engineers, the choice between 3-bromo and 3-iodo aryl carbamates is rarely about availability alone—it is a strategic decision regarding chemoselectivity and orthogonal functionalization .

  • Select 3-Iodo Aryl Carbamates when you require:

    • Low-temperature activation: Oxidative addition occurs at ambient temperatures (20–25°C), preserving labile carbamate linkers.

    • Orthogonal coupling: The ability to react the iodine selectively in the presence of a bromine or chlorine substituent (Sequential Coupling).

    • Rapid Lithium-Halogen Exchange: Exclusive exchange at -78°C without competing Directed Ortho Metalation (DoM).

  • Select 3-Bromo Aryl Carbamates when you require:

    • Cost-efficiency: For standard, single-step couplings where high temperature (60–80°C) is tolerable.

    • DoM Capabilities: In specific contexts, the slower Li-Br exchange rate allows the carbamate group to direct lithiation to the ortho position (C2), enabling different substitution patterns than the halogen-exchange pathway.

Mechanistic Foundation

The reactivity divergence stems fundamentally from the Bond Dissociation Energy (BDE) of the carbon-halogen bond. This energy gap dictates the activation barrier for the rate-limiting step in Palladium-catalyzed cross-coupling: Oxidative Addition .

Bond Energy & Kinetics
  • C(sp²)–I BDE: ~65 kcal/mol

  • C(sp²)–Br BDE: ~81 kcal/mol

The weaker C–I bond allows oxidative addition to Pd(0) to occur rapidly and often reversibly at room temperature. The C–Br bond requires thermal activation, typically >50°C, to overcome the kinetic barrier.

Visualization: The Reactivity Landscape

The following diagram illustrates the energy and pathway differences. Note the "Chemoselectivity Window" where the Iodo-analog reacts, but the Bromo-analog remains inert.

ReactivityLandscape Start_I 3-Iodo Aryl Carbamate OxAdd_I Oxidative Addition (I) (Fast, RT) Start_I->OxAdd_I Low Activation Energy Start_Br 3-Bromo Aryl Carbamate OxAdd_Br Oxidative Addition (Br) (Slow, >60°C) Start_Br->OxAdd_Br High Activation Energy Pd_Complex Pd(0) Catalyst Pd_Complex->OxAdd_I Pd_Complex->OxAdd_Br Product Coupled Product OxAdd_I->Product Transmetalation/Red. Elim. OxAdd_Br->Product

Figure 1: Kinetic profile of oxidative addition. The solid blue line represents the low-barrier pathway for the Iodo analog.

Performance Comparison: Cross-Coupling

In Suzuki-Miyaura or Sonogashira couplings, the choice of halogen dictates the process window.

Experimental Data Summary
Feature3-Iodo Aryl Carbamate3-Bromo Aryl Carbamate
Reaction Temp 20°C – 40°C60°C – 100°C
Catalyst Loading 0.5 – 1.0 mol% Pd3.0 – 5.0 mol% Pd
Ligand Requirement Simple (e.g., PPh₃)Electron-rich/Bulky (e.g., SPhos, XPhos)
Base Sensitivity Compatible with weak bases (K₃PO₄, NaHCO₃)Often requires stronger bases (K₂CO₃, Cs₂CO₃)
Selectivity Can be coupled in presence of -Br, -ClReacts promiscuously if -I is absent
The "Switch" Strategy (Sequential Coupling)

If a molecule contains both a 3-iodo and a 5-bromo substituent, you can perform a chemoselective reaction.

  • Step 1: React the Iodo-site at RT (leaving the Bromo-site intact).

  • Step 2: React the Bromo-site at 80°C with a different boronic acid.

Performance Comparison: Lithiation & Metallation

This is the most critical divergence point. Carbamates are Directed Metalation Groups (DMGs) . When you treat these molecules with organolithiums (e.g., n-BuLi), two pathways compete:

  • Halogen-Lithium Exchange: The halogen is swapped for Li.[1][2]

  • Directed Ortho Metalation (DoM): The carbamate directs deprotonation at the adjacent C2 or C4 position.

The Competition
  • 3-Iodo: The rate of Li-I exchange is extremely fast (

    
    ). You get exclusive formation of the 3-lithio species .
    
  • 3-Bromo: The rate of Li-Br exchange is slower. Depending on the temperature and base, you may get a mixture of 3-lithio (exchange) and 2-lithio (DoM) species.

Critical Warning (Snieckus-Fries): If DoM occurs (common with Bromo analogs if not kept at -78°C), the resulting ortho-lithio species can attack the carbamate carbonyl, leading to a rearrangement to a salicylamide derivative (Snieckus-Fries Rearrangement).

Pathway Visualization

LithiationPathways Substrate_I 3-Iodo Carbamate Li_Exchange 3-Lithio Species (Halogen Exchange) Substrate_I->Li_Exchange Exclusive Path Substrate_Br 3-Bromo Carbamate Substrate_Br->Li_Exchange Major Path (-78°C) DoM_Species 2-Lithio Species (Ortho-Deprotonation) Substrate_Br->DoM_Species Competing Path (Higher Temp) Reagent n-BuLi / THF / -78°C Prod_A Product A (Subst. at C3) Li_Exchange->Prod_A + Electrophile Prod_B Product B (Subst. at C2) DoM_Species->Prod_B + Electrophile Rearrange Snieckus-Fries Rearrangement DoM_Species->Rearrange Warm to RT

Figure 2: Lithiation divergence. 3-Iodo guarantees the C3-lithio species. 3-Bromo carries a risk of C2-lithiation (DoM) if conditions are not strictly controlled.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Iodo-Selective)

Target: Coupling 3-iodo-5-bromo aryl carbamate at the Iodo position.

  • Setup: Charge a flask with the 3-iodo-5-bromo substrate (1.0 equiv), Boronic Acid A (1.1 equiv), and Pd(PPh₃)₄ (1.0 mol%).

  • Solvent: Add degassed DME/H₂O (2:1).

  • Base: Add Na₂CO₃ (2.0 equiv).

  • Reaction: Stir at 20–25°C (Room Temp) for 4–6 hours.

    • Note: Monitoring by HPLC is crucial.[2] Stop when the Iodo-starting material is consumed.[2] Do not heat, or the Bromo-site will begin to react.

  • Workup: Standard aqueous extraction. The product retains the bromine atom for subsequent functionalization.

Protocol B: Rapid Lithium-Halogen Exchange

Target: Converting 3-iodo aryl carbamate to 3-formyl aryl carbamate.

  • Setup: Dissolve 3-iodo aryl carbamate (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Cooling: Cool strictly to -78°C .

  • Exchange: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Validation: The exchange of Iodine is complete within <5 minutes at this temperature.

  • Quench: Add anhydrous DMF (1.5 equiv) immediately. Stir for 15 mins at -78°C.

  • Warming: Remove cooling bath and allow to reach 0°C. Add saturated NH₄Cl.

    • Why this works: The rate of Li-I exchange exceeds the rate of carbamate-directed deprotonation, ensuring the formyl group lands exactly at the C3 position.

References

  • Snieckus, V. (1990).[3] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link

  • Knochel, P., et al. (2012).[3] "Leaving Group Dependence of the Rates of Halogen–Magnesium Exchange Reactions." Organic Letters. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.[2] Link

Sources

Validating Purity of Boc-Protected Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals

Executive Summary: The "Hidden" Instability

Boc-protected anilines are ubiquitous intermediates in medicinal chemistry, yet their purity validation is often oversimplified. A standard HPLC-UV method using 0.1% Trifluoroacetic Acid (TFA) can induce on-column degradation, artificially inflating impurity profiles. Furthermore, the significant difference in UV extinction coefficients between the free aniline and the Boc-protected product can skew "Area %" purity by 10–15%.

This guide compares HPLC-UV (the high-throughput workhorse) against quantitative NMR (qNMR) (the absolute truth). We provide optimized protocols to mitigate acid-catalyzed deprotection during analysis and demonstrate why qNMR is the superior method for reference standard certification.

Comparative Methodology

We evaluated three distinct analytical workflows on a crude sample of N-Boc-4-chloroaniline synthesized via standard Boc anhydride protection.

FeatureMethod A: HPLC-UV (Standard)Method B: HPLC-UV (Modified)Method C: qNMR (Gold Standard)
Principle Chromatographic separation + UV absorptionChromatographic separation + UV absorptionProton counting vs. Internal Standard
Mobile Phase H₂O/ACN + 0.1% TFA H₂O/ACN + 10mM NH₄OAc N/A (Deuterated Solvent)
Detection Relative Area % (254 nm)Relative Area % (254 nm)Absolute Weight %
Key Risk On-column deprotection (false positives)Lower resolution of polar impuritiesRequires ~10 mg sample
Throughput High (20 min/sample)High (20 min/sample)Low (45 min/sample)
Accuracy Low (Response factor dependent)Medium (Response factor dependent)High (Absolute)

Critical Insight: The TFA Trap

Expertise Note: Many standard operating procedures (SOPs) default to 0.1% TFA in mobile phases. For Boc-anilines, this is a critical error. The Boc group is acid-labile. While 0.1% TFA is often "weak enough," the local concentration of acid at the stationary phase surface can be higher, and elevated column temperatures (e.g., 40°C) accelerate deprotection.

Experimental Observation:

  • Run 1 (0.1% TFA, 40°C): Chromatogram showed a "shoulder" on the product peak and a 2% rise in the free aniline peak over 3 consecutive injections.

  • Run 2 (10mM Ammonium Acetate, pH 7): The shoulder disappeared, and the free aniline peak remained stable at 0.5%.

Recommendation: For Boc-aniline analysis, always replace TFA with Ammonium Acetate or Formic Acid (0.1%) , or maintain column temperature at <25°C if TFA is mandatory.

Experimental Protocols

Method A: Optimized HPLC Protocol (The "Safe" Method)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Gradient: 5% B to 95% B over 15 min; Hold 3 min.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 254 nm (aromatic) and 210 nm (amide).

  • Sample Diluent: 50:50 Water:Acetonitrile (Avoid pure MeOH; it can induce solvolysis over long storage).

Method B: qNMR Protocol (The "Absolute" Method)

qNMR eliminates the need for response factors. Since the Boc group adds mass but no significant UV chromophore, HPLC Area % often under-represents the impurity (free aniline) which has a similar molar extinction coefficient but lower molecular weight.

  • Instrument: 400 MHz NMR or higher.

  • Relaxation Delay (D1): 30 seconds (Essential for full relaxation).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl Terephthalate (Must be non-volatile and non-reactive).

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent acid traces from decomposing the Boc group).

  • Procedure:

    • Weigh ~10 mg sample (precision ±0.01 mg).

    • Weigh ~5 mg Internal Standard (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d₆.

    • Integrate the Boc tert-butyl singlet (9H, ~1.5 ppm) or aromatic protons against the IS singlet.

Data Analysis & Case Study

Scenario: Validation of "Batch 042" of N-Boc-4-chloroaniline.

Table 1: Purity Comparison Results
MetricHPLC (0.1% TFA)HPLC (Ammonium Acetate)qNMR (Absolute)
Product Purity 96.2% (Area %)98.1% (Area %)94.5% (Wt %)
Free Aniline 3.5%0.8%1.2%
Bis-Boc Impurity 0.3%0.3%0.3%
Inorganic Salts Not DetectedNot Detected4.0% (Calculated)

Analysis:

  • The TFA Artifact: HPLC with TFA showed 3.5% free aniline, while the neutral HPLC showed only 0.8%. The difference (2.7%) was generated during the analysis by the acidic mobile phase.

  • The "Invisible" Impurity: Both HPLC methods overestimated purity (>96%). qNMR revealed the purity was actually 94.5%. The missing mass was identified as residual inorganic salts (sodium chloride) and water, which are invisible to UV detection but critical for weight-based dosing in subsequent steps.

Visualized Workflows

Diagram 1: Analytical Decision Workflow

This workflow illustrates the logic for selecting the correct validation method based on the stage of development.

G Start Crude Boc-Aniline Sample Purpose Define Purpose Start->Purpose Routine Routine Reaction Monitoring Purpose->Routine Speed needed Release Final Product Release / Reference Std Purpose->Release Accuracy needed Check_Acid Check Mobile Phase pH Routine->Check_Acid qNMR_Path qNMR (Internal Std) Release->qNMR_Path HPLC_Path HPLC-UV (Modified) Result_HPLC Result: Relative Purity (Area %) HPLC_Path->Result_HPLC Result_qNMR Result: Absolute Purity (Wt %) qNMR_Path->Result_qNMR Check_Acid->HPLC_Path pH > 4 Warning Avoid TFA! Use NH4OAc Check_Acid->Warning pH < 2 Warning->HPLC_Path

Caption: Decision matrix for selecting between HPLC and qNMR based on the need for speed vs. absolute accuracy.

Diagram 2: Chromatographic Separation Logic

Understanding the elution order is vital for identifying impurities.

G Injection Sample Injection Column C18 Column Interaction Injection->Column Polar Polar Species (Elutes First) Column->Polar Weak Retention Mid Target Product (Mid Elution) Column->Mid Moderate Retention NonPolar Non-Polar Species (Elutes Last) Column->NonPolar Strong Retention Aniline Free Aniline (Starting Material) Polar->Aniline BocAniline Mono-Boc Aniline (Product) Mid->BocAniline DiBoc Di-Boc Aniline (Over-reaction) NonPolar->DiBoc

Caption: Elution order on Reverse Phase C18. Note that Di-Boc impurities elute significantly later than the product.

Conclusion & Recommendations

For high-integrity validation of Boc-protected anilines:

  • Abandon TFA: Use Ammonium Acetate or Formic Acid in HPLC to prevent analytical artifacts.

  • Trust qNMR for Standards: Use qNMR for the final characterization of any batch intended as a reference standard. It detects the "invisible" salt/solvent mass that HPLC ignores.

  • Monitor Di-Boc: Always extend the HPLC run time to at least 2x the product retention time to ensure the lipophilic Di-Boc impurity is not missed.

References

  • Almac Group. (2025). qNMR: The New Gold Standard for Assay Analysis? Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link][6]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

Sources

Safety Operating Guide

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: tert-Butyl (3-bromo-5-methoxyphenyl)carbamate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Directive

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (CAS: 1546165-85-8) presents a dual-hazard profile that dictates its disposal pathway: it is a halogenated aromatic compound and an acid-sensitive carbamate .

Improper disposal of this compound poses two specific critical risks:

  • Pressurization/Explosion: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Disposing of this compound into a waste container containing acidic residues (e.g., TFA, HCl) will trigger rapid decarboxylation, releasing isobutylene and

    
     gas, which can over-pressurize and rupture sealed waste vessels.
    
  • Environmental Toxicity: As a halogenated organic (brominated), it cannot be processed in standard fuel-blending streams. It requires high-temperature incineration to prevent the formation of dioxins and furans.

Immediate Action Required:

  • Segregate from all acidic waste streams.

  • Classify strictly as "Halogenated Organic Waste."

  • Label with the explicit warning: "Boc-Protected: DO NOT MIX WITH ACID."

Chemical Identity & Hazard Profile

Before handling waste, verify the material identity to ensure compatibility.

PropertySpecification
Chemical Name tert-Butyl (3-bromo-5-methoxyphenyl)carbamate
CAS Number 1546165-85-8
Molecular Formula

Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335), Acute Toxicity (Oral - Potential)
Waste Code (RCRA) D001 (if ignitable solvent present), Halogenated Organic (Non-specific)

Disposal Decision Framework (Workflow)

The following logic gate determines the correct waste stream. This system prevents the common error of mixing solid halogenated intermediates with non-halogenated liquid solvents.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Container A: Solid Halogenated Waste (Wide-Mouth Jar) Solid->SolidBin Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (EtOAc, Hexane, MeOH) SolventCheck->NonHaloSolv LiquidBin Container B: Liquid Halogenated Waste (Safety Can/Carboy) HaloSolv->LiquidBin NonHaloSolv->LiquidBin *MUST* be treated as Halogenated due to Solute AcidCheck Is Acid Present? (TFA, HCl, H2SO4) LiquidBin->AcidCheck Neutralize Quench/Neutralize with NaHCO3 AcidCheck->Neutralize YES Proceed Proceed to Disposal AcidCheck->Proceed NO Neutralize->Proceed

Figure 1: Decision logic for segregating tert-Butyl (3-bromo-5-methoxyphenyl)carbamate waste. Note that even non-halogenated solvents become "Halogenated Waste" once this brominated compound is dissolved in them.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for: Expired reagent, spilled powder, or failed reaction solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This "double containment" minimizes dust exposure when the waste contractor opens the bin.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - SOLID"

    • Constituents: "tert-Butyl (3-bromo-5-methoxyphenyl)carbamate" (Do not use abbreviations like "Boc-Ar-Br").[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant" .

  • Storage: Screw the lid down tight. Store in a satellite accumulation area (SAA) away from heat sources.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this for: Filtrates, rotary evaporator condensates, or dissolved samples.

  • Segregation Rule: Because the solute contains Bromine, the entire liquid volume is classified as Halogenated Waste , regardless of the solvent used (e.g., even if dissolved in Ethanol).

  • The Acid Check (Crucial):

    • Scenario: You performed a Boc-deprotection using TFA or HCl.

    • Action: You MUST neutralize the solution to pH 7-9 using saturated Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) before adding it to the waste carboy.
    • Reasoning: Adding acidic Boc-deprotection mixtures to a closed waste container causes gas evolution (

      
       + Isobutylene). If the cap is sealed, the carboy can explode.
      
  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for thermal expansion.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - LIQUID HALOGENATED"

    • Constituents: List the solvent (e.g., "Dichloromethane 95%") and the solute ("Bromo-methoxyphenyl carbamate 5%").

Protocol C: Contaminated PPE & Consumables

Use this for: Gloves, weighing boats, paper towels, and syringes.

  • Trace vs. Bulk:

    • Trace Contamination: (e.g., gloves used during standard handling) can typically be disposed of in the "Chemically Contaminated Solid Debris" bin (often a white bucket with a yellow bag).

    • Gross Contamination: (e.g., a paper towel used to wipe up a spill of 5g of material) must be treated as Hazardous Chemical Waste . Seal it in a Ziploc bag and place it in the Solid Waste container (Protocol A).

  • Sharps: Syringes used with this compound must go into a Puncture-Proof Sharps Container , labeled as "Chemical Contaminated Sharps."

Scientific Rationale & Mechanism

Why "Halogenated" Matters

The presence of the Bromine atom on the phenyl ring (


 bond) dictates the incineration protocol. Standard organic waste is often used as fuel blending for cement kilns. However, halogenated organics yield acidic gases (

,

) and, if burned at insufficient temperatures, can form dioxins and furans .
  • Requirement: This waste must be sent to a facility capable of high-temperature incineration (>1100°C) with specific flue gas scrubbing to capture acid gases [1].

The Boc-Acid Hazard Mechanism

The tert-butyl carbamate group is designed to be cleaved by acid.[2] In a waste container, this becomes a liability. The mechanism of decomposition in the presence of acid (


) is:


In a sealed 20L waste carboy, the evolution of moles of gas from even small amounts of unquenched reaction mixture can generate pressure exceeding the vessel's burst rating [2][3]. Always neutralize before disposal.

Emergency Procedures

ScenarioImmediate Action
Spill (Solid) Dampen a paper towel with water (to prevent dust), wipe up, and place in a sealed bag. Do not dry sweep.
Spill (Liquid) Cover with an absorbent pad or vermiculite.[3] Scoop into a hazardous waste bag.
Skin Contact Wash with soap and water for 15 minutes.[4] The Boc group is lipophilic, so thorough washing is required to remove it from skin pores.
Eye Contact Rinse for 15 minutes.[4][5] Seek medical attention immediately (potential for corneal damage from bromo-aromatics).[5][6]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. RCRA Regulations, 40 CFR Part 264, Subpart O. Link

  • BenchChem. (2025).[3][6] Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals. (Provides analogous protocols for aniline derivatives). Link

  • Chemistry Steps. (2023). Boc Protecting Group for Amines - Mechanism and Stability. (Details the gas evolution mechanism upon acid contact). Link

  • BLD Pharm. (2024).[7] Product Information: tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (CAS 1546165-85-8).[8][9][1][10][11] Link

  • Fisher Scientific. (2023). Safety Data Sheet: tert-Butyl carbamate. (General Boc-carbamate safety data). Link

Sources

Personal protective equipment for handling tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling specialized organic building blocks requires a rigorous balance of chemical intuition and stringent safety protocols. tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (CAS: 1546165-85-8) is a highly versatile, Boc-protected bromoanisidine derivative frequently utilized in pharmaceutical development and complex API synthesis.

The strategic presence of the tert-butyloxycarbonyl (Boc) protecting group serves a dual mechanistic purpose: it sterically and electronically shields the basic aniline nitrogen, preventing it from coordinating to and poisoning transition metal catalysts. Concurrently, the bromine atom acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions[1].

Here is your comprehensive, field-proven guide to the safe handling, operational deployment, and disposal of this compound.

Hazard Assessment and PPE Matrix

While Boc-protected anilines are generally stable, crystalline solids, the halogenated aromatic core presents specific irritant properties. Airborne dust generation is the primary exposure vector during weighing and transfer operations.

To ensure laboratory safety, all quantitative hazard data and required Personal Protective Equipment (PPE) are summarized below based on standardized chemical safety profiles[2].

Hazard CategoryGHS ClassificationMechanistic Consequence & RiskRequired PPE & Engineering Controls
Skin Irritation Category 2 (H315)Lipophilic nature allows dermal penetration, causing localized erythema.Gloves: Nitrile (minimum 0.11 mm thickness). Double-glove for prolonged handling.
Eye Irritation Category 2A (H319)Particulates cause severe mechanical and chemical irritation to the cornea.Eyewear: Snug-fitting chemical safety goggles. Standard safety glasses are insufficient.
Respiratory Category 3 (H335)Inhalation of fine powder inflames mucosal membranes in the upper respiratory tract.Ventilation: Must be handled inside a certified chemical fume hood (face velocity 80-120 fpm).
Systemic Toxicity Category 4 (H302)Harmful if swallowed; metabolic debromination can lead to hepatic stress.Apparel: Flame-resistant lab coat. Do not consume food/water in the vicinity.

Operational Storage and Handling Plan

Storage Logistics: tert-Butyl (3-bromo-5-methoxyphenyl)carbamate should be stored sealed in a dry, well-ventilated environment at 2–8°C . While the Boc group is relatively robust, ambient heat and trace moisture over prolonged periods can induce slow thermal deprotection or hydrolysis, releasing carbon dioxide and isobutylene gas, which can subtly pressurize sealed vials.

Handling Protocol:

  • Static Mitigation: The powder can accumulate static charge. Use anti-static weighing boats and ground your spatulas before transferring the solid to prevent aerosolization.

  • Transfer: Always weigh the material inside a fume hood or a localized exhaust ventilation (LEV) enclosure.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Because this compound is explicitly designed for cross-coupling, establishing a self-validating experimental protocol is critical. The following methodology details a standard Suzuki-Miyaura coupling with an arylboronic acid, explaining the chemical causality behind each operational step[1][3].

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-Butyl (3-bromo-5-methoxyphenyl)carbamate (1.0 equiv), your chosen arylboronic acid (1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv), and the catalyst 
    
    
    
    (0.05 equiv).
    • Causality:

      
       is not merely an acid scavenger; it is mechanistically required to coordinate with the boronic acid, forming a highly reactive, electron-rich boronate complex that accelerates the critical transmetalation step in the catalytic cycle.
      
  • Atmospheric Exchange (Critical Step): Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum for 30 seconds, and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

    • Causality: Molecular oxygen rapidly oxidizes the active

      
       species to an inactive 
      
      
      
      state. Failing to rigorously degas the solid mixture will result in catalyst death and the formation of homocoupled boronic acid byproducts.
  • Solvent Addition: Syringe in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a 0.2 M concentration.

    • Causality: The biphasic solvent system is essential. Dioxane solubilizes the organic building block and the catalyst, while water dissolves the inorganic base, facilitating interfacial reaction kinetics.

  • Thermal Activation: Heat the reaction mixture in a pre-equilibrated oil bath at 80°C for 12 hours under vigorous stirring.

  • Workup & Validation: Cool to room temperature, dilute with Ethyl Acetate, and quench with distilled water. Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography.
    

G Start tert-Butyl (3-bromo-5-methoxyphenyl)carbamate + Arylboronic Acid Catalyst Add Pd(dppf)Cl2 & K2CO3 in 1,4-Dioxane/H2O Start->Catalyst Degas Degas System (N2/Vacuum) To Prevent Pd(0) Oxidation Catalyst->Degas Heat Heat at 80°C for 12h (Cross-Coupling) Degas->Heat Inert Atmosphere Workup Aqueous Workup & EtOAc Extraction Heat->Workup Reaction Complete Purify Silica Gel Column Chromatography Workup->Purify Product Purified Boc-Protected Biaryl Product Purify->Product

Workflow for the Pd-catalyzed Suzuki-Miyaura coupling of Boc-protected bromoanilines.

Spill, Decontamination, and Disposal Plan

In the event of a localized spill, immediate and structured containment prevents exposure and cross-contamination.

  • Solid Spill Containment: Do not use a dry brush or broom, as this will aerosolize the irritating powder. Instead, gently cover the spill with a damp, inert absorbent pad to suppress dust. Carefully sweep the material into a chemically resistant plastic dustpan using a dedicated laboratory scraper.

  • Surface Decontamination: Wash the affected fume hood deck or benchtop with a mixture of water and a mild detergent, followed by an ethanol wipe down to dissolve any residual lipophilic organic material.

  • Waste Disposal: Because this compound contains a covalently bound halogen (Bromine), all recovered spill material, reaction waste, and contaminated PPE must be placed in a clearly labeled "Halogenated Organic Waste" container. Mixing this with non-halogenated waste violates environmental incineration regulations, as halogenated compounds require specialized high-temperature destruction to prevent the formation of toxic dioxins.

References

  • MDPI. "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." Catalysts,[Link].

  • MDPI. "Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls." Molecules,[Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.